molecular formula C10H14ClN3O2S B385364 1-(6-Chloro-pyridine-3-sulfonyl)-4-methyl-piperazine CAS No. 64614-53-5

1-(6-Chloro-pyridine-3-sulfonyl)-4-methyl-piperazine

Cat. No.: B385364
CAS No.: 64614-53-5
M. Wt: 275.76g/mol
InChI Key: KJNDIWBXKRQJHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Chloro-pyridine-3-sulfonyl)-4-methyl-piperazine, with the CAS Registry Number 64614-53-5 , is a high-purity chemical compound supplied for research and development purposes. This specialty chemical features a molecular formula of C10H14ClN3O2S and a molecular weight of 275.76 g/mol . It is a heterocyclic compound characterized by a chloropyridine group linked to a methylpiperazine ring via a sulfonyl bridge, a structural motif often explored in medicinal chemistry and drug discovery . The provided identifiers, including the SMILES (C1=CC(=NC=C1 S (=O)=O)Cl) and InChIKey (KJNDIWBXKRQJHC-UHFFFAOYSA-O), aid researchers in structural verification and in silico studies . As a sulfonamide derivative, this compound serves as a valuable synthetic intermediate or building block for constructing more complex molecules. Researchers utilize it in various fields, including the design and synthesis of potential protease inhibitors and the development of novel ligands for biological targets . Its defined structure and high purity make it suitable for method development and analytical testing. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses or human consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

1-(6-chloropyridin-3-yl)sulfonyl-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O2S/c1-13-4-6-14(7-5-13)17(15,16)9-2-3-10(11)12-8-9/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJNDIWBXKRQJHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(6-Chloro-pyridine-3-sulfonyl)-4-methyl-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of the novel heterocyclic compound, 1-(6-Chloro-pyridine-3-sulfonyl)-4-methyl-piperazine. As a molecule of interest in contemporary medicinal chemistry, a thorough understanding of its fundamental characteristics is paramount for its advancement in drug discovery and development pipelines. This document is structured to not only present key data but also to provide the underlying scientific rationale for the experimental methodologies used to determine these properties.

Introduction and Molecular Overview

This compound is a synthetic compound featuring a chloropyridine moiety linked via a sulfonamide bridge to a methylpiperazine group. The presence of these distinct functional groups—a halogenated aromatic ring, a sulfonamide linker, and a tertiary amine within a piperazine ring—imparts a unique combination of electronic and steric features that are critical to its chemical behavior and potential biological activity. A comprehensive characterization of its physicochemical properties is the foundational step in understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential.

Molecular Structure:

MeltingPointWorkflow A Powder Crystalline Sample B Pack into Capillary Tube A->B C Place in Melting Point Apparatus B->C D Heat at a Controlled Rate (1-2°C/min) C->D E Observe and Record Melting Range D->E SolubilityWorkflow A Add Excess Solid to Solvent B Agitate at Constant Temperature (24-48h) A->B C Separate Solid and Liquid Phases B->C D Quantify Concentration in Liquid Phase via HPLC C->D E Determine Equilibrium Solubility D->E

An In-depth Technical Guide to 1-(6-Chloro-pyridine-3-sulfonyl)-4-methyl-piperazine (CAS 64614-53-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(6-Chloro-pyridine-3-sulfonyl)-4-methyl-piperazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document consolidates available data on its chemical identity, physicochemical properties, synthesis, and safety, offering a valuable resource for professionals in the field.

Chemical Identity and Physicochemical Properties

This compound is a sulfonamide derivative incorporating a chlorinated pyridine ring and a methylpiperazine moiety.[1][2][3] Its chemical structure and key identifiers are presented below.

Table 1: Chemical Identity

IdentifierValueSource
CAS Number 64614-53-5[1][2][3]
Molecular Formula C₁₀H₁₄ClN₃O₂S[1][3]
Molecular Weight 275.76 g/mol [1]
IUPAC Name 1-[(6-chloropyridin-3-yl)sulfonyl]-4-methylpiperazine

Synthesis and Manufacturing

The synthesis of this compound is not explicitly detailed in readily available literature. However, a logical and commonly employed synthetic route can be inferred from standard organic chemistry principles and published procedures for analogous compounds.[4] The primary disconnection for retrosynthetic analysis is the sulfonamide bond, leading to two key precursors: 6-chloropyridine-3-sulfonyl chloride and N-methylpiperazine.

Diagram 1: Retrosynthetic Analysis

G target This compound precursors 6-Chloropyridine-3-sulfonyl chloride + N-Methylpiperazine target->precursors Sulfonamide bond formation

A retrosynthetic approach to the target compound.

Synthesis of 6-Chloropyridine-3-sulfonyl chloride (Intermediate)

The synthesis of the key intermediate, 6-chloropyridine-3-sulfonyl chloride, is a critical step. While a specific protocol for this exact molecule is not detailed, a general procedure for the synthesis of pyridinesulfonyl chlorides can be adapted. One common method involves the chlorosulfonation of the corresponding pyridine derivative.

Synthesis of this compound

The final step involves the reaction of 6-chloropyridine-3-sulfonyl chloride with N-methylpiperazine. This is a standard nucleophilic substitution reaction where the secondary amine of N-methylpiperazine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion to form the stable sulfonamide linkage.

Experimental Protocol: Proposed Synthesis of this compound

  • Reaction Setup: To a solution of N-methylpiperazine (1.1 equivalents) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, cooled to 0 °C, add a solution of 6-chloropyridine-3-sulfonyl chloride (1.0 equivalent) in the same solvent dropwise.

  • Base: A non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.2 equivalents), is typically added to scavenge the hydrochloric acid byproduct.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate and filtered.

  • Purification: The crude product is concentrated under reduced pressure, and the residue can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the final product.

Diagram 2: Proposed Synthetic Pathway

G cluster_0 Synthesis of this compound 6-Chloropyridine-3-sulfonyl chloride 6-Chloropyridine-3-sulfonyl chloride Reaction Mixture Reaction Mixture 6-Chloropyridine-3-sulfonyl chloride->Reaction Mixture + N-Methylpiperazine + Base Crude Product Crude Product Reaction Mixture->Crude Product Work-up Purified Product Purified Product Crude Product->Purified Product Purification

A workflow for the proposed synthesis.

Spectroscopic Characterization (Predicted)

While experimental spectroscopic data is not currently available, predicted spectral characteristics can be inferred based on the molecule's structure.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring, the four methylene groups of the piperazine ring, and the methyl group attached to the nitrogen. The chemical shifts and coupling patterns of the pyridine protons would be indicative of their positions relative to the chloro and sulfonyl substituents. The piperazine protons would likely appear as multiplets in the aliphatic region, and the N-methyl group as a singlet.

  • ¹³C NMR: The carbon NMR would display distinct signals for each unique carbon atom in the pyridine ring, the piperazine ring, and the methyl group.

  • IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the S=O stretching vibrations of the sulfonamide group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹). Other notable peaks would include C-N stretching, C-H stretching (aromatic and aliphatic), and C=C and C=N stretching vibrations of the pyridine ring.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak [M]⁺ and characteristic fragmentation patterns, including the isotopic signature of the chlorine atom ([M+2]⁺).

Potential Applications and Pharmacological Relevance

The structural motifs present in this compound suggest potential biological activity. Piperazine and its derivatives are common scaffolds in medicinal chemistry, known to interact with various biological targets.[5] Sulfonamides are also a well-established class of pharmacophores with a wide range of therapeutic applications.

The combination of a substituted pyridine ring, a sulfonamide linker, and a piperazine moiety could lead to compounds with activity in areas such as:

  • Antimicrobial Agents: Sulfonamides are classic antibacterial agents, and this compound could be investigated for similar properties.

  • Central Nervous System (CNS) Agents: Many piperazine derivatives exhibit CNS activity, acting on various receptors and transporters.[6]

  • Enzyme Inhibitors: The sulfonamide group can act as a zinc-binding group, suggesting potential as a metalloenzyme inhibitor.

Further research is required to elucidate the specific pharmacological profile and therapeutic potential of this compound.

Safety and Handling

Specific toxicity data for this compound is not available. However, based on the safety data for structurally related compounds, the following precautions should be observed when handling this chemical:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety glasses, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a compound with potential for further investigation in drug discovery and development. This guide has provided a summary of its known properties and a scientifically grounded projection of its synthesis and characteristics. Further experimental validation of its physicochemical properties, spectroscopic data, and biological activity is necessary to fully understand its potential.

References

  • Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. (URL not available)
  • 1-(m-Chlorophenyl)-4-[3-(piperidinosulfonyl)-4-pyridyl]piperazine - Optional[FTIR] - Spectrum - SpectraBase. (URL not available)
  • 1-(6-chloro-3-nitro-2-pyridinyl)-4-methylpiperazine - ChemSynthesis. (2025-05-20). Available at: [Link]

  • 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide - PMC - NIH. Available at: [Link]

  • 1-(3-Chlorophenyl)-4-((2-methoxy-4,5-dimethylphenyl)sulfonyl)piperazine - Vulcanchem. (URL not available)
  • 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies - SciSpace. (2019-05-17). Available at: [Link]

  • Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PubMed Central. Available at: [Link]

  • FT-IR spectra of 1,4-dimethylpiperazine (a), 2 catalyst... - ResearchGate. Available at: [Link]

  • FTIR spectra of (a) piperazine (b) COP-1 | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Piperazine, 1-methyl- - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]

  • This compound CAS#: 64614-53-5 • ChemWhat | 化学品和生物制品数据库. Available at: [Link]

  • This compound CAS#: 64614-53-5; ChemWhat 代號:941422. Available at: [Link]

  • This compound - 奔旗商城. (URL not available)
  • 4-[4-(m-chlorophenyl)-1-piperazinyl]-N-methyl-3-pyridinesulfonamide - Optional[1H NMR]. (URL not available)
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. Available at: [Link]

  • Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers - PubMed. Available at: [Link]

  • Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors - MDPI. Available at: [Link]

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC - PubMed Central. (2024-03-13). Available at: [Link]

  • 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324 - PubChem. Available at: [Link]

  • Piperazine, 1-[(4-chlorophenyl)sulfonyl]-4-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]- - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL not available)
  • 6-chloro-2-[(3-methylbenzyl)sulfanyl]-3H-imidazo[4,5-b]pyridine - Optional[1H NMR] - Spectrum - SpectraBase. (URL not available)
  • 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) - MDPI. Available at: [Link]

  • 1 3 Chlorophenyl piperazine m CPP - mzCloud. (2015-03-18). Available at: [Link]

  • 1-(3-Chlorophenyl)piperazine | C10H13ClN2 | CID 1355 - PubChem. Available at: [Link]

  • 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem. Available at: [Link]

Sources

Introduction: The Versatility of the Pyridinylpiperazine Sulfonamide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Pyridinylpiperazine Sulfonamide Derivatives

The pyridinylpiperazine sulfonamide core is a privileged scaffold in modern medicinal chemistry, representing a versatile framework for the design of biologically active molecules. This chemical architecture combines three key pharmacophoric elements: a pyridine ring, a piperazine linker, and a sulfonamide group. The pyridine ring often serves as a key interaction point with target proteins, the piperazine provides a flexible yet constrained linker that can be substituted to modulate physicochemical properties, and the sulfonamide group acts as a potent hydrogen bond donor and acceptor. This unique combination has led to the development of compounds with a wide spectrum of biological activities, targeting diverse protein classes including G-protein coupled receptors (GPCRs), enzymes, and viral proteins. This guide provides a technical overview of the primary biological activities of these derivatives, details the experimental methodologies used for their evaluation, and explores the structure-activity relationships that govern their potency and selectivity.

Primary Biological Target Class: G-Protein Coupled Receptors (GPCRs)

A predominant area of activity for pyridinylpiperazine sulfonamide derivatives is the modulation of GPCRs, particularly serotonin (5-HT) receptors, which are crucial targets for central nervous system (CNS) disorders.

Antagonism at Serotonin 5-HT7 Receptors

The 5-HT7 receptor, a Gs-coupled GPCR that promotes the formation of cyclic AMP (cAMP), is implicated in the pathophysiology of depression, anxiety, and schizophrenia.[1][2][3] Antagonism of this receptor is a key therapeutic strategy, and several pyridinylpiperazine sulfonamide derivatives have been identified as potent antagonists.[3] The clinical potential for 5-HT7 antagonists includes altering circadian rhythms and treating conditions like irritable bowel syndrome.[1] The antidepressant effects of certain atypical antipsychotics, such as lurasidone and amisulpride, are thought to be mediated, at least in part, through their potent 5-HT7 receptor antagonist activity.[3]

The signaling pathway for a Gs-coupled receptor like 5-HT7 involves activation of adenylyl cyclase and a subsequent increase in intracellular cAMP. An antagonist compound would bind to the receptor and prevent this cascade.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular receptor 5-HT7 Receptor (Gs-Coupled GPCR) ac Adenylyl Cyclase (AC) receptor->ac Activates camp cAMP ac->camp ATP to cAMP agonist Serotonin (Agonist) agonist->receptor:f0 Binds & Activates antagonist Derivative (Antagonist) antagonist->receptor:f0 Binds & Blocks pka Protein Kinase A (PKA) camp->pka Activates creb CREB Activation pka->creb Phosphorylates response Cellular Response creb->response

Caption: Antagonist action at a Gs-coupled 5-HT7 receptor.

Modulation of Serotonin 5-HT1A Receptors

The 5-HT1A receptor, a Gi/o-coupled GPCR, plays a critical role in mood and anxiety. Its activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels, and activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[4] Pyridinylpiperazine sulfonamides have been developed as ligands for this receptor, with some acting as antagonists or partial agonists at postsynaptic receptors, making them valuable tools for neuroscience research and potential anxiolytic and antidepressant therapies.[4]

Enzyme Inhibitory Activity

Beyond GPCRs, this scaffold has proven highly effective for designing potent enzyme inhibitors.

LpxH Inhibition for Antibacterial Activity

A significant recent development is the discovery of pyridinylpiperazine sulfonamide derivatives as potent inhibitors of UDP-2,3-diacylglucosamine hydrolase (LpxH).[5][6][7] LpxH is an essential enzyme in the lipid A biosynthetic pathway, which is crucial for the formation of the outer membrane of Gram-negative bacteria.[5][8] Inhibition of this pathway represents a promising strategy for developing new antibiotics against multidrug-resistant pathogens like E. coli and K. pneumoniae.[5][6][8] Certain derivatives exhibit impressive potency, with IC50 values in the low nanomolar and even picomolar range, and demonstrate significant antibiotic activity with a high in vitro safety window.[5][6]

Carbonic Anhydrase Inhibition

The sulfonamide moiety is a classic pharmacophore for inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. Structure-activity relationship (SAR) studies have shown that pyridinylpiperazine sulfonamides can be designed to inhibit various CA isoforms, with potential applications as anticancer agents.[9][10] For instance, derivatives based on a quinoxaline 1,4-dioxide scaffold have shown potent inhibition of tumor-associated isoforms like CA IX and CA XII.[9]

A General Workflow for Compound Evaluation

The development of a pyridinylpiperazine sulfonamide derivative follows a logical progression from initial binding affinity determination to functional characterization and finally to more complex biological systems.

Screening_Workflow start Compound Library (Pyridinylpiperazine Sulfonamides) primary_assay Primary Screen: Radioligand Binding Assay start->primary_assay primary_decision Potency > Threshold? (e.g., Ki < 1 µM) primary_assay->primary_decision secondary_assay Secondary Screen: cAMP Functional Assay primary_decision->secondary_assay Yes inactive Inactive primary_decision->inactive No secondary_decision Functional Activity? (Agonist/Antagonist) secondary_assay->secondary_decision sar Structure-Activity Relationship (SAR) Analysis secondary_decision->sar Yes secondary_decision->inactive No lead_opt Lead Optimization sar->lead_opt lead_opt->start Synthesize New Analogs

Caption: A typical screening cascade for novel derivatives.

Core Methodologies for Biological Evaluation

To assess the biological activity of these compounds, standardized, robust assays are required. The following protocols are foundational for characterizing ligands targeting GPCRs.

Experimental Protocol: Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of a test compound for a target receptor by measuring its ability to compete with a known high-affinity radioligand.[11]

Objective: To determine the inhibitory constant (Ki) of a test compound at a specific serotonin receptor (e.g., 5-HT7).

Materials:

  • Receptor Source: Frozen cell membranes from HEK293 cells stably expressing the human 5-HT7 receptor.[12]

  • Radioligand: [3H]5-carboxamidotryptamine ([3H]5-CT), a high-affinity serotonin receptor agonist.[12]

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[13]

  • Non-specific Agent: 10 µM Lurasidone or another high-affinity non-labeled ligand to define non-specific binding.[12]

  • Test Compounds: Serial dilutions of pyridinylpiperazine sulfonamide derivatives in buffer.

  • Equipment: 96-well plates, FilterMate harvester, glass fiber filters (GF/B or GF/C, pre-soaked in 0.3% PEI), scintillation counter, and scintillation fluid.[13]

Step-by-Step Methodology:

  • Membrane Preparation: On the day of the assay, thaw the frozen cell membrane aliquot. Resuspend the pellet in ice-cold binding buffer and determine the protein concentration using a BCA assay.[13] Dilute the membranes in binding buffer to achieve a final concentration of 50-100 µg of protein per well.[13]

  • Assay Plate Setup: The assay is performed in a 96-well plate with a final volume of 250 µL.[13] Designate wells for total binding (radioligand only), non-specific binding (radioligand + non-specific agent), and competition binding (radioligand + test compound at various concentrations).

  • Reagent Addition:

    • Add 150 µL of the diluted membrane preparation to all wells.[13]

    • Add 50 µL of binding buffer to "total binding" wells.

    • Add 50 µL of the non-specific agent (final concentration 10 µM) to "non-specific binding" wells.

    • Add 50 µL of each test compound dilution to the competition wells.

    • Initiate the binding reaction by adding 50 µL of [3H]5-CT (at a final concentration near its Kd, e.g., 0.5 nM) to all wells.

  • Incubation: Seal the plate and incubate for 60-90 minutes at room temperature or 37°C with gentle agitation to reach equilibrium.[12][13]

  • Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound. Wash the filters four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).[12][13]

  • Counting: Dry the filter mats, place them in scintillation vials or bags, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.[13]

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Experimental Protocol: cAMP Functional Assay

This protocol determines the functional activity of a test compound by measuring its effect on intracellular cAMP levels, indicating whether it is an agonist, antagonist, or inverse agonist.

Objective: To characterize the functional effect (antagonism) of a test compound at a Gi or Gs-coupled receptor.

Materials:

  • Cell Line: A cell line (e.g., CHO or HEK293) stably expressing the target receptor (e.g., 5-HT7).[14]

  • cAMP Assay Kit: A commercial kit such as cAMP-Glo™, AlphaScreen™, or GloSensor™.[14][15][16][17] These kits provide the necessary lysis buffers, detection reagents, and cAMP standards.

  • Agonist: A known agonist for the target receptor (e.g., Serotonin/5-CT).

  • Forskolin (for Gi-coupled receptors): An adenylyl cyclase activator used to pre-stimulate cAMP production.[18]

  • Equipment: White opaque 384- or 96-well plates suitable for luminescence, and a plate-reading luminometer.[17]

Step-by-Step Methodology (for Antagonist Mode at a Gs-coupled receptor):

  • Cell Plating: Seed the cells into the white opaque plates at an optimized density and allow them to adhere overnight.

  • Compound Addition:

    • Prepare serial dilutions of the pyridinylpiperazine sulfonamide test compounds.

    • Remove the culture medium from the cells and add the test compounds. Incubate for a short period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

  • Agonist Stimulation: Add the known agonist (e.g., Serotonin) at a concentration that produces ~80% of its maximal effect (EC80). This addition is made directly to the wells containing the test compounds. Incubate for a further 30-60 minutes to stimulate cAMP production.

  • cAMP Detection (Example using a Lysis-based Luminescent Assay):

    • Add the cAMP detection solution, which contains a lysis agent to release intracellular cAMP and a protein kinase A (PKA) component.[17]

    • Incubate as per the kit manufacturer's instructions to allow cAMP to modulate PKA activity.

  • Signal Generation: Add the final Kinase-Glo® Reagent, which measures the amount of ATP remaining after the PKA reaction. The amount of light produced is inversely proportional to the amount of cAMP generated.[17]

  • Measurement: Read the luminescence on a plate reader.[17]

  • Data Analysis:

    • Plot the luminescence signal against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • This IC50 represents the concentration at which the compound inhibits 50% of the agonist-induced cAMP production, confirming its antagonist activity.

Structure-Activity Relationship (SAR) Insights

SAR studies are critical for optimizing the potency, selectivity, and pharmacokinetic properties of pyridinylpiperazine sulfonamide derivatives. Key findings from the literature include:

  • The Sulfonamide Linker: For LpxH inhibitors, the sulfonamide linker was found to be crucial for activity, as replacing it with an amide group resulted in inactive compounds. This suggests the sulfonamide is key for maintaining optimal geometry or making direct interactions with the enzyme.[7]

  • Aromatic/Heterocyclic Rings: The nature and substitution pattern on the aromatic rings are paramount. For LpxH inhibitors, replacing a phenyl ring with a pyridine ring dramatically enhanced inhibitory activity.[5][6] For CA inhibitors, specific halogen or sulfonamide substitutions on the phenyl ring were favorable for cytotoxicity against cancer cell lines.[9]

  • Piperazine Core: The rigidity of the piperazine linker is important. For LpxH inhibitors, more flexible or extended linkers were found to be inactive, highlighting the need for a constrained orientation of the terminal aromatic groups.[7]

Compound IDTargetActivity TypePotency (IC50 or Ki)Key Structural Feature
JH-LPH-107 E. coli LpxHInhibitionIC50 = 0.13 nMN-methyl-N-phenyl-methanesulfonamide moiety on pyridine ring
JH-LPH-92 K. pneumoniae LpxHInhibitionIC50 = 4.6 nM2-chloro-4-trifluoromethyl substituted pyridine ring
Compound 7g Carbonic Anhydrase IXInhibitionKi = 42.2 nMQuinoxaline 1,4-dioxide scaffold
SB-269970 5-HT7 ReceptorAntagonismKi ≈ 1-2 nMNaphthalene sulfonamide derivative

Table 1: Example Biological Activities of Sulfonamide Derivatives. Data synthesized from multiple sources for illustrative purposes.[5][9][19]

Conclusion and Future Perspectives

The pyridinylpiperazine sulfonamide scaffold is a remarkably fruitful starting point for the discovery of novel therapeutics. Its modular nature allows for systematic exploration of chemical space, leading to the identification of potent and selective modulators of diverse biological targets. The profound activity of these derivatives as 5-HT7 receptor antagonists and LpxH inhibitors highlights their potential in treating CNS disorders and combating antibiotic resistance, respectively. Future research will likely focus on fine-tuning the pharmacokinetic and safety profiles of these lead compounds, leveraging detailed SAR insights to optimize their drug-like properties for clinical development. The continued exploration of this versatile chemical class promises to yield new and effective treatments for a range of human diseases.

References

  • Eberini, I., et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signal, 7(4), 463-8. Available from: [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. PubMed Central. Retrieved from [Link]

  • Cortés, R., Vilaró, M. T., & Mengod, G. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology, 75, 8.3.1-8.3.20. Available from: [Link]

  • Hao, J., et al. (2024). Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales. Journal of the American Chemical Society Au. Available from: [Link]

  • Eurofins DiscoverX. (n.d.). 5-HT7 Human Serotonin GPCR Cell Based Antagonist cAMP LeadHunter Assay. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Hao, J., et al. (2024). Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales. ACS Publications. Available from: [Link]

  • Wang, Z., et al. (2023). Discovery of diarylpyrimidine derivatives bearing piperazine sulfonyl as potent HIV-1 nonnucleoside reverse transcriptase inhibitors. Nature Communications. Available from: [Link]

  • Han, J., et al. (2022). Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. ACS Infectious Diseases. Available from: [Link]

  • Zhang, M., & An, L. (2007). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Protocol Exchange. Available from: [Link]

  • Pinto, M., et al. (2024). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. Archiv der Pharmazie. Available from: [Link]

  • Slocum, S. T., et al. (2023). Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptor. bioRxiv. Available from: [Link]

  • ResearchGate. (2024). Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales. Retrieved from [Link]

  • Bhatt, A., Kant, R., & Singh, R. K. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Medicinal chemistry. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Novel Pyridinyl and Pyrimidinylcarbazole Sulfonamides as Antiproliferative Agents. Retrieved from [Link]

  • Satała, G., et al. (2017). Allosteric Inhibition of Serotonin 5-HT7 Receptors by Zinc Ions. Molecular Pharmacology. Available from: [Link]

  • Kumar, A., & Narasimhan, B. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences. Available from: [Link]

  • ResearchGate. (n.d.). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. Retrieved from [Link]

  • Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-8. Available from: [Link]

  • Pharma Tech. (2020, November 24). Structural Activity Relationship (SAR) of Sulfonamides. YouTube. Available from: [Link]

  • ResearchGate. (2018). Evaluation of 5-HT7 receptor antagonism for the treatment of anxiety, depression, and schizophrenia through the use of receptor-deficient mice. Retrieved from [Link]

  • Leopoldo, M., Lacivita, E., & Perrone, R. (2011). Targeting the Serotonin 5-HT7 Receptor in the Search for Treatments for CNS Disorders: Rationale and Progress to Date. CNS Drugs. Available from: [Link]

  • Bobadilla, K., et al. (2023). Systemic Interplay of BDNF and Serotonin Pathways Defines Behavioral and Molecular Responses to Midbrain 5-HT7 Overexpression and Chronic Ethanol Consumption. International Journal of Molecular Sciences. Available from: [Link]

Sources

An In-depth Technical Guide to the Speculated Mechanism of Action of 1-(6-Chloro-pyridine-3-sulfonyl)-4-methyl-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(6-Chloro-pyridine-3-sulfonyl)-4-methyl-piperazine is a synthetic organic compound with the chemical formula C10H14ClN3O2S[1]. While its specific biological activities are not extensively documented in publicly available literature, its chemical structure, featuring a chloropyridine, a sulfonamide, and a methylpiperazine moiety, provides a strong basis for speculating on its potential mechanisms of action. This guide provides a comprehensive overview of these speculative mechanisms, grounded in the known pharmacology of structurally related compounds. For each hypothesized mechanism, a detailed experimental plan is proposed to facilitate further investigation and validation. The insights provided herein are intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this and similar molecules.

Structural Analysis and Pharmacological Rationale

The structure of this compound is a composite of three key pharmacophores, each with a well-documented history in medicinal chemistry:

  • 6-Chloropyridine Moiety: Derivatives of 6-chloropyridine have been identified as potent ligands for neuronal nicotinic acetylcholine receptors (nAChRs)[2][3]. This suggests a potential role for the compound in modulating cholinergic neurotransmission.

  • Sulfonylpiperazine Core: The sulfonylpiperazine scaffold is a versatile structural motif found in a wide range of biologically active compounds. It has been associated with anticancer, antimicrobial, anti-inflammatory, and immunomodulatory effects[4][5]. The sulfonamide group, in particular, is a key feature in many enzyme inhibitors, including carbonic anhydrase inhibitors and activators of pyruvate kinase M2 (PKM2)[6][7].

  • Methylpiperazine Group: The piperazine ring is a common constituent of numerous drugs, particularly those targeting the central nervous system. Its presence can influence pharmacokinetic properties and contribute to interactions with various receptors and enzymes[8]. For instance, piperazine derivatives have been investigated as dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes[9].

Based on this structural analysis, several plausible mechanisms of action for this compound can be hypothesized.

Hypothesis 1: Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

Rationale: The presence of the 6-chloropyridine moiety strongly suggests a potential interaction with nAChRs. Derivatives of 6-chloropyridazine, a structurally similar heterocycle, have been shown to bind to nAChRs with high affinity[3].

Hypothesized Signaling Pathway

nAChR_Modulation Compound 1-(6-Chloro-pyridine-3-sulfonyl)- 4-methyl-piperazine nAChR Nicotinic Acetylcholine Receptor (nAChR) Compound->nAChR Binds to Ion_Channel Ion Channel Opening/Closing (Na+, K+, Ca2+) nAChR->Ion_Channel Conformational Change Membrane_Potential Change in Membrane Potential Ion_Channel->Membrane_Potential Ion Flux Cellular_Response Downstream Cellular Response (e.g., Neurotransmitter Release) Membrane_Potential->Cellular_Response Signal Transduction

Experimental Validation Plan

1. Radioligand Binding Assay

  • Objective: To determine if the compound binds to nAChRs and to quantify its binding affinity.

  • Methodology:

    • Prepare cell membrane homogenates from a cell line expressing a specific nAChR subtype (e.g., α4β2).

    • Incubate the membrane homogenates with a known radiolabeled nAChR ligand (e.g., [³H]epibatidine) in the presence of varying concentrations of the test compound.

    • After incubation, separate the bound and free radioligand using filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Calculate the Ki (inhibition constant) of the test compound by analyzing the displacement of the radioligand.

  • Rationale: This is a standard, high-throughput method to assess direct binding to a receptor. The choice of cell line and radioligand allows for the investigation of subtype selectivity.

2. Electrophysiology Assay

  • Objective: To determine if the compound acts as an agonist, antagonist, or allosteric modulator of nAChR function.

  • Methodology:

    • Use patch-clamp electrophysiology on cells expressing the nAChR subtype of interest.

    • Apply a known nAChR agonist (e.g., acetylcholine) to elicit an ionic current.

    • To test for antagonistic activity, co-apply the test compound with the agonist and measure the inhibition of the current.

    • To test for agonistic activity, apply the test compound alone and measure any elicited current.

    • To test for allosteric modulation, apply the test compound in the presence of a sub-maximal concentration of the agonist and look for potentiation or inhibition of the current.

  • Rationale: This functional assay provides direct evidence of the compound's effect on receptor activity and can differentiate between different modes of action.

Hypothesis 2: Enzyme Inhibition or Activation

Rationale: The sulfonamide group is a well-known pharmacophore in a variety of enzyme inhibitors and activators.

Pyruvate Kinase M2 (PKM2) Activation

Rationale: Sulfonamide derivatives have been identified as potent activators of PKM2, a key enzyme in cancer cell metabolism[6][10].

Hypothesized Mechanism of Action

PKM2_Activation Compound 1-(6-Chloro-pyridine-3-sulfonyl)- 4-methyl-piperazine PKM2_Dimer Inactive PKM2 Dimer Compound->PKM2_Dimer Binds to and stabilizes tetramer PKM2_Tetramer Active PKM2 Tetramer PKM2_Dimer->PKM2_Tetramer Promotes Tetramerization Glycolysis Enhanced Glycolysis PKM2_Tetramer->Glycolysis Increases Enzymatic Activity Cancer_Cell_Proliferation Reduced Cancer Cell Proliferation Glycolysis->Cancer_Cell_Proliferation Metabolic Shift

Experimental Validation Plan

1. In Vitro PKM2 Activity Assay

  • Objective: To determine if the compound directly activates PKM2.

  • Methodology:

    • Use a commercially available PKM2 activity assay kit.

    • Incubate recombinant human PKM2 with its substrates (phosphoenolpyruvate and ADP) in the presence of varying concentrations of the test compound.

    • The production of pyruvate is coupled to the oxidation of NADH by lactate dehydrogenase, which can be monitored by the decrease in absorbance at 340 nm.

    • Calculate the AC50 (concentration for 50% of maximal activation).

  • Rationale: This is a direct and quantitative measure of the compound's effect on PKM2 enzymatic activity.

2. Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm target engagement in a cellular context.

  • Methodology:

    • Treat intact cancer cells (e.g., A549 lung cancer cells) with the test compound.

    • Heat the cell lysates to a range of temperatures.

    • Analyze the soluble fraction of PKM2 at each temperature by Western blot.

    • Binding of the compound to PKM2 is expected to stabilize the protein, leading to a higher melting temperature compared to untreated cells.

  • Rationale: CETSA provides evidence of direct binding of the compound to its target protein within the complex environment of a cell.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Rationale: Piperazine-containing molecules have been successfully developed as DPP-IV inhibitors[9].

Experimental Validation Plan

1. In Vitro DPP-IV Inhibitory Assay

  • Objective: To assess the inhibitory potential of the compound against DPP-IV.

  • Methodology:

    • Use a fluorometric DPP-IV inhibitor screening kit.

    • Incubate recombinant human DPP-IV with a fluorogenic substrate (e.g., Gly-Pro-AMC) in the presence of varying concentrations of the test compound.

    • Measure the fluorescence generated upon cleavage of the substrate.

    • Calculate the IC50 (concentration for 50% inhibition).

  • Rationale: This is a standard and sensitive assay for identifying and characterizing DPP-IV inhibitors.

Data Summary Table for Enzyme Assays
Hypothesized TargetAssay TypeMetricExpected Result for Active Compound
PKM2In Vitro ActivityAC50< 10 µM
DPP-IVIn Vitro InhibitionIC50< 10 µM

Hypothesis 3: Anticancer Activity

Rationale: The sulfonylpiperazine and piperazine moieties are present in numerous compounds with demonstrated anticancer properties, acting through various mechanisms such as apoptosis induction and anti-proliferative effects[4][5][11][12].

Experimental Workflow for Anticancer Activity Screening

Anticancer_Workflow Start Start: Cancer Cell Lines (e.g., MCF-7, HCT116, A549) MTT_Assay Cell Viability Assay (MTT or CellTiter-Glo) Start->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) MTT_Assay->Apoptosis_Assay If IC50 is potent Cell_Cycle_Analysis Cell Cycle Analysis (Propidium Iodide Staining) Apoptosis_Assay->Cell_Cycle_Analysis Western_Blot Western Blot Analysis (e.g., BCL2, Caspase-3) Cell_Cycle_Analysis->Western_Blot End End: Characterization of Anticancer Mechanism Western_Blot->End

Experimental Validation Plan

1. Cell Viability Assay

  • Objective: To determine the cytotoxic or cytostatic effects of the compound on various cancer cell lines.

  • Methodology:

    • Plate cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound for 48-72 hours.

    • Assess cell viability using an MTT or CellTiter-Glo assay.

    • Calculate the IC50 value for each cell line.

  • Rationale: This initial screen identifies if the compound has anti-proliferative effects and determines the effective concentration range for further mechanistic studies.

2. Apoptosis and Cell Cycle Analysis

  • Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis or cell cycle arrest.

  • Methodology:

    • Treat cancer cells with the compound at its IC50 concentration.

    • For apoptosis, stain the cells with Annexin V and propidium iodide (PI) and analyze by flow cytometry.

    • For cell cycle analysis, fix the cells, stain with PI, and analyze by flow cytometry to determine the distribution of cells in G0/G1, S, and G2/M phases.

  • Rationale: These assays provide insights into the cellular mechanism of action. An increase in Annexin V positive cells indicates apoptosis, while an accumulation of cells in a specific phase suggests cell cycle arrest.

Hypothesis 4: Antimicrobial or Antiparasitic Activity

Rationale: Sulfonylpiperazine and piperazine derivatives have been reported to possess broad-spectrum antimicrobial, antifungal, and antiparasitic activities[4][13][14].

Experimental Validation Plan

1. Minimum Inhibitory Concentration (MIC) Assay

  • Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

  • Methodology:

    • Use a broth microdilution method in 96-well plates.

    • Prepare serial dilutions of the test compound in the appropriate growth medium.

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Incubate the plates under appropriate conditions.

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

  • Rationale: The MIC assay is the gold standard for assessing the in vitro activity of an antimicrobial agent. A broad panel of microorganisms should be tested to determine the spectrum of activity.

Conclusion

The structural features of this compound provide a fertile ground for speculating on its potential mechanisms of action. This guide has outlined several plausible hypotheses, including modulation of nAChRs, enzyme inhibition/activation, anticancer activity, and antimicrobial effects. The proposed experimental plans offer a systematic approach to validating these hypotheses, providing a clear path for future research and development efforts. The interdisciplinary nature of the required investigations, spanning from molecular pharmacology to cell biology and microbiology, underscores the complexity and potential richness of the pharmacological profile of this compound.

References

  • An Understanding of the Biological Activity and Characteristics of Structure-Based Drugs That are Sulfonylpiperazine Derivatives. (2023).
  • An insight into the biological activity and structure-based drug design attributes of sulfonylpiperazine derivatives | Request PDF - ResearchGate. (2025).
  • Sulfonylpiperazine compounds prevent Plasmodium falciparum invasion of red blood cells through interference with actin-1/profilin dynamics - PubMed. (2023).
  • Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - NIH. (2024).
  • An In-depth Technical Guide to 6-Chloropyridin-3-amine Derivatives and Analogs for Researchers and Drug Development Professional - Benchchem.
  • 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies - PubMed. (2002).
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ResearchGate.
  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC - PubMed Central. (2024).
  • Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. (2015).
  • Synthesis of novel sulfonamide derivatives containing pyridin-3-ylmethyl 4-(benzoyl)piperazine-1-carbodithioate moiety as potent PKM2 activators - PubMed.
  • Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - PubMed Central.
  • 6-Chloropyridine-3-sulfonamide Seven Chongqing Chemdad Co.
  • Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed.
  • 6-Chloropyridine-3-sulfonamide | CAS#:40741-46-6 | Chemsrc. (2025).
  • Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed. (2005).
  • Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors - MDPI.
  • Design, synthesis, biological screening, and molecular docking studies of piperazine-derived constrained inhibitors of DPP-IV for the treatment of type 2 diabetes - PubMed.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023).
  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC - NIH. (2023).
  • This compound | CAS 64614-53-5 | SCBT.
  • 1-(6-Chloropyridin-3-yl)-4-methylpiperazine | Benchchem.

Sources

The Genesis of a Clinical Revolution: An In-depth Technical Guide to the Discovery and History of Chloropyridine Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of sulfonamides represents a watershed moment in the annals of medicine, marking the dawn of the antimicrobial era. Within this revolutionary class of therapeutics, the chloropyridine sulfonamides have carved a distinct and significant niche. This technical guide provides a comprehensive exploration of the discovery and historical development of chloropyridine sulfonamides. We will delve into the foundational discoveries that paved the way for their emergence, chronicle the key synthetic innovations, and examine the structure-activity relationships that have guided their evolution from early antibacterial agents to highly specific modulators of biological processes. This guide will provide detailed experimental protocols for seminal synthetic methods, present comparative data in a clear tabular format, and utilize diagrams to illustrate key concepts and workflows, offering a robust resource for researchers in medicinal chemistry and drug development.

The Dawn of the Sulfa Era: A Prelude to Pyridine-Containing Scaffolds

The journey into the world of chloropyridine sulfonamides begins with the groundbreaking discovery of the first sulfonamide drug, Prontosil. In the early 1930s, at the laboratories of Bayer AG, Gerhard Domagk demonstrated that a red azo dye, Prontosil rubrum, could protect mice from lethal streptococcal infections.[1][2] This monumental discovery, which earned Domagk the 1939 Nobel Prize in Physiology or Medicine, was soon followed by a crucial revelation from a team at the Pasteur Institute in France. They discovered that Prontosil was, in fact, a prodrug.[3] In vivo, it was metabolized to the active antibacterial agent, p-aminobenzenesulfonamide, more commonly known as sulfanilamide.[3]

This discovery of a relatively simple, patent-free molecule unleashed a torrent of research into synthesizing and evaluating thousands of sulfanilamide derivatives.[4] The core hypothesis was that modification of the sulfonamide nitrogen could lead to compounds with improved efficacy, broader spectrum of activity, and better safety profiles. This intense period of medicinal chemistry exploration set the stage for the incorporation of heterocyclic rings, including pyridine, into the sulfonamide scaffold.

The Advent of the Pyridine Moiety: The Sulfapyridine Breakthrough

The first major breakthrough in incorporating a pyridine ring into a sulfonamide structure came in 1937 with the synthesis of sulfapyridine by Montague Phillips at the British chemical company May & Baker Ltd.[5][6] This compound, designated M&B 693, was the result of a systematic search for sulfanilamide derivatives with enhanced properties.[5][7]

The synthesis of sulfapyridine represented a significant step forward in sulfonamide chemistry. The key transformation involved the condensation of 2-aminopyridine with p-acetylaminobenzenesulfonyl chloride, followed by the hydrolysis of the acetyl protecting group.[8]

Preclinical and Clinical Triumph of Sulfapyridine (M&B 693)

The preclinical evaluation of M&B 693 was conducted by clinical pathologist Lionel Whitby, who demonstrated its remarkable efficacy against pneumococcal infections in mice.[5][9] This was a critical finding, as pneumonia was a leading cause of death at the time.[10]

Clinical trials rapidly confirmed its therapeutic potential. In 1938, reports emerged of the successful treatment of lobar pneumonia, with a dramatic reduction in mortality rates.[5][11] The drug was hailed as a "miracle," famously being used to treat Winston Churchill's bacterial pneumonia during World War II.[3][6]

Despite its success, sulfapyridine was not without its drawbacks. A significant issue was its low solubility, particularly in acidic urine, which could lead to crystalluria and kidney damage.[5] This limitation spurred further research to develop sulfonamides with improved physicochemical properties.

The Strategic Introduction of Chlorine: The Rise of Chloropyridine Sulfonamides

The logical next step in the evolution of pyridine-containing sulfonamides was the introduction of substituents onto the pyridine ring itself. The incorporation of a chlorine atom was a deliberate strategy rooted in established principles of medicinal chemistry. Halogenation can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties by altering its electronics, lipophilicity, and metabolic stability.

Early Developments and Synthetic Strategies

One of the earliest documented instances of a chloropyridine sulfonamide is found in a 1939 patent, which describes the synthesis of 2-aminopyridine-5-sulfonamide from 2-chloropyridine-5-sulfonamide.[7] This indicates that the chemical scaffolds for this class of compounds were being explored in the immediate aftermath of the sulfapyridine discovery.

The synthesis of chloropyridine sulfonamides hinges on the preparation of key intermediates, namely chloropyridine sulfonyl chlorides. Several methods have been developed for their synthesis, often starting from either aminopyridines or hydroxypyridines.

A common route to chloropyridine sulfonyl chlorides involves the diazotization of an aminopyridine followed by a Sandmeyer-type reaction.[3] For example, 3-amino-2-chloropyridine can be converted to 2-chloropyridine-3-sulfonyl chloride.[3]

Another important industrial method involves the chlorination of hydroxypyridine sulfonic acids. For instance, 4-chloropyridine-3-sulfonyl chloride can be prepared from 4-hydroxypyridine-3-sulfonic acid using a mixture of phosphorus oxychloride, phosphorus trichloride, and chlorine gas.[5]

The following diagram illustrates a generalized workflow for the synthesis of chloropyridine sulfonamides.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Synthesis Aminopyridine Aminopyridine Diazotization & Sandmeyer Reaction Diazotization & Sandmeyer Reaction Aminopyridine->Diazotization & Sandmeyer Reaction 1. Hydroxypyridine Hydroxypyridine Chlorination Chlorination Hydroxypyridine->Chlorination 2. Chloropyridine Sulfonyl Chloride Chloropyridine Sulfonyl Chloride Diazotization & Sandmeyer Reaction->Chloropyridine Sulfonyl Chloride Chlorination->Chloropyridine Sulfonyl Chloride Condensation Condensation Chloropyridine Sulfonyl Chloride->Condensation Amine Amine Amine->Condensation Chloropyridine Sulfonamide Chloropyridine Sulfonamide Condensation->Chloropyridine Sulfonamide

Generalized synthetic workflow for chloropyridine sulfonamides.
Evolution and Modern Applications

While the initial focus of chloropyridine sulfonamides was likely on antibacterial agents, their development has since diversified significantly. The pyridine ring is now recognized as a "privileged scaffold" in medicinal chemistry due to its ability to form favorable interactions with biological targets.[12] The addition of a chlorine atom further modulates these properties, offering a powerful tool for fine-tuning drug candidates.

In recent years, chloropyridine sulfonamides have emerged as potent and selective inhibitors of various enzymes and receptors. For example, novel pyridinylsulfonamide compounds are being investigated as inhibitors of mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1), with potential applications in treating proliferative, inflammatory, and autoimmune disorders.[13]

Experimental Protocols

Synthesis of 4-Chloropyridine-3-sulfonyl Chloride from 4-Hydroxypyridine-3-sulfonic Acid

This protocol is adapted from a patented industrial process and demonstrates a robust method for preparing a key chloropyridine sulfonamide intermediate.[5][9]

Materials:

  • 4-Hydroxypyridine-3-sulfonic acid

  • Phosphorus oxychloride (POCl₃)

  • Phosphorus trichloride (PCl₃)

  • Chlorine gas (Cl₂)

  • Ethylene chloride

  • Water

Procedure:

  • A mixture of 4-hydroxypyridine-3-sulfonic acid (6.49 mol), phosphorus oxychloride (22.7 mol), and phosphorus trichloride (15.4 mol) is heated to reflux with stirring. The initial sump temperature will be approximately 80°C.[5]

  • Chlorine gas (15.4 mol) is passed into the reaction mixture over approximately 3 hours. The reaction is exothermic, and the temperature will rise to about 100°C with the evolution of HCl gas.[5]

  • The mixture is maintained under reflux for 24 hours, during which the temperature will increase to around 110°C.[5]

  • After the reaction is complete, excess phosphorus oxychloride is distilled off under a water pump vacuum.[5]

  • The residue is taken up in ethylene chloride at approximately 40°C.[5]

  • The organic solution is carefully washed portionwise with water, ensuring the temperature does not exceed 30°C.[5]

  • After phase separation, the organic phase is washed twice more with water.[5]

  • The solvent is removed by distillation, and the final product, 4-chloropyridine-3-sulfonyl chloride, is dried under vacuum to yield a practically quantitative result.[5]

Synthesis of 2-Aminopyridine-5-sulfonamide from 2-Chloropyridine-5-sulfonamide

This protocol is based on an early patent and illustrates the conversion of a chloropyridine sulfonamide to an aminopyridine sulfonamide.[7]

Materials:

  • 2-Chloropyridine-5-sulfonamide

  • Concentrated ammonia solution

Procedure:

  • 50 grams of 2-chloropyridine-5-sulfonamide and 300 cm³ of concentrated ammonia are heated together in an autoclave for 3 hours at a temperature of 130-150°C.[7]

  • The resulting solution is concentrated.[7]

  • Upon cooling, 2-aminopyridine-5-sulfonamide crystallizes as colorless prisms.[7]

  • The product can be further purified by recrystallization from hot water.[7]

Quantitative Data Summary

Intermediate/ProductStarting MaterialKey ReagentsYieldReference
4-Chloropyridine-3-sulfonyl chloride4-Hydroxypyridine-3-sulfonic acidPOCl₃, PCl₃, Cl₂~Quantitative[5]
2-Chloropyridine-3-sulfonyl chloride3-Amino-2-chloropyridineNaNO₂, SO₂, CuCl₂>70%[3]
2-Aminopyridine-5-sulfonamide2-Chloropyridine-5-sulfonamideConcentrated NH₃Not specified[7]

Conclusion

The journey of chloropyridine sulfonamides, from their conceptual origins in the early days of sulfa drug discovery to their current role in targeted therapies, is a testament to the power of medicinal chemistry. The strategic incorporation of a chlorinated pyridine ring has proven to be a highly effective approach for modulating the biological activity and physicochemical properties of the sulfonamide pharmacophore. The synthetic methodologies developed over the decades have enabled the creation of a diverse array of these compounds, fueling their exploration in a wide range of therapeutic areas. As our understanding of disease biology deepens, the versatile and tunable nature of the chloropyridine sulfonamide scaffold ensures its continued relevance in the ongoing quest for novel and effective medicines.

References

Sources

An In-Depth Technical Guide to 1-(6-Chloro-pyridine-3-sulfonyl)-4-methyl-piperazine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(6-chloro-pyridine-3-sulfonyl)-4-methyl-piperazine, a heterocyclic compound featuring a chloropyridine, a sulfonamide, and a methylpiperazine moiety. Given the prevalence of these structural motifs in a wide array of biologically active molecules, this compound holds significant interest for further investigation in medicinal chemistry and drug discovery. This document will delve into its synthesis, chemical characteristics, and potential therapeutic applications, drawing upon established principles and data from analogous structures to provide a predictive framework for its utility.

Molecular Overview and Physicochemical Properties

This compound (CAS No. 64614-53-5) is a small molecule with the molecular formula C₁₀H₁₄ClN₃O₂S and a molecular weight of 275.76 g/mol .[1] The presence of the sulfonamide linker, the substituted pyridine ring, and the piperazine nucleus endows this molecule with a unique combination of electronic and steric properties that are likely to govern its biological activity.

PropertyValueSource
CAS Number 64614-53-5[1]
Molecular Formula C₁₀H₁₄ClN₃O₂S[1]
Molecular Weight 275.76 g/mol [1]

Synthesis and Characterization

The synthesis of this compound is predicated on the well-established reaction between a sulfonyl chloride and a secondary amine. This nucleophilic substitution reaction is a cornerstone of sulfonamide synthesis.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the sulfonamide bond, yielding two key precursors: 6-chloropyridine-3-sulfonyl chloride and 1-methylpiperazine. Both of these starting materials are commercially available or can be readily synthesized.

Retrosynthesis target This compound disconnection C-S Bond Disconnection target->disconnection precursors 6-Chloropyridine-3-sulfonyl chloride + 1-Methylpiperazine disconnection->precursors

Figure 1: Retrosynthetic analysis of the target compound.

Experimental Protocol: Synthesis

The following protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • 6-Chloropyridine-3-sulfonyl chloride

  • 1-Methylpiperazine

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N) or other suitable base

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-chloropyridine-3-sulfonyl chloride (1.0 eq) in anhydrous DCM.

  • Addition of Amine: To the stirred solution, add 1-methylpiperazine (1.1 eq).

  • Base Addition: Slowly add triethylamine (1.2 eq) to the reaction mixture. The base is crucial to neutralize the hydrochloric acid byproduct of the reaction.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Synthesis_Workflow start Dissolve 6-Chloropyridine-3-sulfonyl chloride in DCM add_amine Add 1-Methylpiperazine start->add_amine add_base Add Triethylamine add_amine->add_base stir Stir at Room Temperature add_base->stir monitor Monitor by TLC stir->monitor workup Aqueous Work-up monitor->workup purify Column Chromatography workup->purify product This compound purify->product

Figure 2: General workflow for the synthesis of the target compound.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the piperazine ring, and the methyl group. The chemical shifts and coupling patterns will be indicative of their electronic environments and neighboring protons.

  • ¹³C NMR: The carbon NMR spectrum will display resonances for each unique carbon atom in the molecule, providing further confirmation of the carbon skeleton.

Infrared (IR) Spectroscopy:

The IR spectrum should exhibit characteristic absorption bands for the key functional groups:

  • Sulfonamide (SO₂-N): Strong asymmetric and symmetric stretching vibrations for the S=O bonds, typically in the regions of 1350-1300 cm⁻¹ and 1160-1130 cm⁻¹, respectively.

  • C-Cl: A stretching vibration in the fingerprint region.

  • Aromatic C-H and C=C: Stretching and bending vibrations characteristic of the pyridine ring.

  • Aliphatic C-H: Stretching vibrations from the piperazine and methyl groups.

Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide additional structural information.

Biological Activities and Therapeutic Potential

While direct biological data for this compound is limited in published literature, the constituent chemical moieties are well-represented in a multitude of pharmacologically active agents. This allows for a reasoned prediction of its potential biological activities.

Antimicrobial and Antifungal Activity

Both piperazine and sulfonamide derivatives are known to possess significant antimicrobial properties.[2][3][4][5] Sulfonamides, as a class, are classic antibacterial agents that act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[6] The piperazine nucleus is also a common feature in many antimicrobial and antifungal compounds.[7][8] Therefore, it is plausible that this compound could exhibit activity against a range of bacterial and fungal pathogens. In vitro screening against common bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal species (e.g., Candida albicans) would be a logical first step in evaluating this potential.[2][4]

Anticancer Activity

The piperazine and sulfonamide scaffolds are also prevalent in the design of anticancer agents.[9][10][11] These compounds can exert their effects through various mechanisms, including the inhibition of kinases, disruption of cell cycle progression, and induction of apoptosis. The specific substitution pattern on the pyridine and piperazine rings will be crucial in determining any potential anticancer efficacy. Evaluation of the cytotoxic effects of this compound against a panel of human cancer cell lines would be necessary to explore this therapeutic avenue.[9]

Neurological and Psychiatric Applications

Piperazine derivatives are well-known for their activity in the central nervous system (CNS), often targeting neurotransmitter receptors.[12][13][14] For instance, some piperazine-containing compounds act as antagonists at dopamine and serotonin receptors, leading to their use as antipsychotic and antidepressant medications.[14][15] Furthermore, derivatives of 6-chloropyridazine, a related heterocyclic system, have been shown to act as nicotinic agents.[16] Given these precedents, this compound warrants investigation for its potential to modulate CNS targets and could be a candidate for development in the treatment of neurological or psychiatric disorders.

Potential_Biological_Activities target This compound antimicrobial Antimicrobial/ Antifungal Activity target->antimicrobial Sulfonamide & Piperazine Moieties anticancer Anticancer Activity target->anticancer Piperazine & Sulfonamide Scaffolds cns CNS Activity (Neurological/ Psychiatric) target->cns Piperazine & Chloropyridine Analogs

Sources

Methodological & Application

Application Notes and Protocols for the Investigative Use of 1-(6-Chloro-pyridine-3-sulfonyl)-4-methyl-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for diagnostic or therapeutic use.

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the initial characterization and experimental application of the novel research compound, 1-(6-Chloro-pyridine-3-sulfonyl)-4-methyl-piperazine (CAS No. 64614-53-5).[1][2][3][4][5] Given the limited specific literature on this molecule, this guide is formulated based on the known biological activities of structurally related pyridine, sulfonamide, and piperazine derivatives.[6][7][8][9][10] These application notes are intended to equip researchers, scientists, and drug development professionals with a foundational framework for investigating its potential therapeutic properties, including but not limited to antimicrobial, anti-inflammatory, and anticancer activities. The protocols herein are designed to be adaptable and serve as a starting point for more detailed, target-specific investigations.

Introduction and Scientific Background

This compound is a heterocyclic organic compound featuring a chloropyridine ring linked to a methylpiperazine moiety via a sulfonamide bridge. While this specific molecule is not extensively documented in peer-reviewed literature, its constituent chemical motifs are prevalent in a wide array of biologically active agents.

  • Pyridine and its derivatives are known to exhibit a broad spectrum of pharmacological effects, including antimicrobial, antiviral, and anticancer properties.[6]

  • The piperazine ring is a common scaffold in drug design, often incorporated to improve pharmacokinetic properties and to interact with various biological targets.[7][10] Piperazine derivatives have demonstrated activities as antihistamines, anti-inflammatory agents, and anticancer agents.[9]

  • Sulfonamides are a well-established class of compounds with diverse biological activities, most notably as antimicrobial agents. Pyridine ring-containing sulfonamides have also shown antimicrobial and proliferation-inhibiting activities.[11]

The combination of these three moieties in this compound suggests its potential as a versatile lead compound for drug discovery. Its precise mechanism of action is yet to be elucidated and warrants thorough investigation.

Potential Signaling Pathway Involvement

Based on the activities of related compounds, this compound could potentially modulate various signaling pathways. For instance, many anti-inflammatory and anticancer agents containing piperazine and pyridine scaffolds are known to interfere with kinase signaling cascades or pathways regulating cytokine production. A hypothetical model for its mechanism of action is presented below.

potential_moa This compound This compound Cellular Target (e.g., Kinase, Receptor) Cellular Target (e.g., Kinase, Receptor) This compound->Cellular Target (e.g., Kinase, Receptor) Binding/Inhibition Downstream Signaling Cascade Downstream Signaling Cascade Cellular Target (e.g., Kinase, Receptor)->Downstream Signaling Cascade Modulation Biological Response Biological Response Downstream Signaling Cascade->Biological Response Execution

Caption: Hypothetical mechanism of action for this compound.

Materials and Reagents

Compound Information
Parameter Value
Compound Name This compound
CAS Number 64614-53-5
Molecular Formula C10H14ClN3O2S
Molecular Weight 275.76 g/mol
Appearance White to off-white solid
Purity ≥98% (recommended)
Solubility Soluble in DMSO, DMF, and methanol. Poorly soluble in water.
Storage Store at -20°C for long-term storage. Protect from light and moisture.
Required Equipment and Consumables
  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves.

  • Analytical balance

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • pH meter

  • Microplate reader (for absorbance, fluorescence, or luminescence assays)

  • Incubator (for cell culture and microbial growth)

  • Laminar flow hood (for sterile cell culture work)

  • Microscopes (for cell morphology and viability assessment)

  • Sterile microplates (96-well, 384-well)

  • Pipettes and sterile, filtered pipette tips

  • Reagent reservoirs

  • Appropriate cell culture media, sera, and supplements

  • Microbial growth media (e.g., Luria-Bertani broth, Mueller-Hinton broth)

  • Assay kits (e.g., MTT, MTS, or CellTiter-Glo for viability; ELISA kits for cytokine quantification)

Experimental Protocols: A Guideline for Initial Characterization

The following protocols are designed as a general workflow for the preliminary assessment of the biological activities of this compound.

experimental_workflow cluster_prep Preparation cluster_screening Primary Screening cluster_secondary Secondary Assays (Based on Primary Results) cluster_analysis Data Analysis A Stock Solution Preparation B Antimicrobial Activity Assay A->B Working Dilutions C Cytotoxicity Assay (e.g., MTT) A->C Working Dilutions F IC50/MIC Determination B->F D Anti-inflammatory Assay (e.g., LPS-stimulated macrophages) C->D Inform Dose Selection E Anticancer Proliferation Assay C->E Inform Dose Selection D->F E->F

Caption: General experimental workflow for the initial characterization of the compound.

Stock Solution Preparation

Causality: A high-concentration, sterile stock solution in an appropriate solvent is crucial for accurate and reproducible serial dilutions in subsequent assays. DMSO is commonly used due to its ability to dissolve a wide range of organic molecules and its compatibility with most in vitro assays at low final concentrations (typically <0.5%).

  • Accurately weigh a precise amount of this compound powder using an analytical balance.

  • Under sterile conditions (in a laminar flow hood), dissolve the powder in high-purity, sterile DMSO to a final concentration of 10 mM or 20 mM.

  • Ensure complete dissolution by vortexing or gentle warming (if necessary and compound stability permits).

  • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 1: Preliminary Antimicrobial Activity Screening (Broth Microdilution)

Causality: This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound, providing a quantitative measure of its potential as an antimicrobial agent.

  • Preparation of Bacterial Inoculum:

    • Culture a test bacterial strain (e.g., E. coli, S. aureus) in appropriate broth overnight at 37°C.

    • Dilute the overnight culture to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL) in fresh Mueller-Hinton broth.

  • Serial Dilution:

    • In a sterile 96-well plate, add 100 µL of Mueller-Hinton broth to all wells.

    • Add 100 µL of a 2X working concentration of the compound (prepared from the DMSO stock) to the first well of a row and serially dilute (2-fold) across the plate by transferring 100 µL to subsequent wells. Discard the final 100 µL from the last well.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final compound concentrations.

    • Include positive (bacteria only) and negative (broth only) controls. Also, include a solvent control (bacteria with the highest concentration of DMSO used).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2: General Cytotoxicity Assessment (MTT Assay)

Causality: This assay assesses the compound's effect on cell viability and proliferation. It is essential for identifying potential anticancer activity and for determining non-toxic concentration ranges for other cell-based assays.

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., HeLa, A549) or a normal cell line (e.g., HEK293) to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the compound in complete culture medium from the stock solution.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound.

    • Include a vehicle control (cells treated with the highest concentration of DMSO).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Safety and Handling Precautions

As the toxicological properties of this compound have not been fully investigated, it should be handled with care. The following precautions are based on the safety data for structurally similar compounds:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle the compound in a well-ventilated area or a chemical fume hood.

  • First Aid:

    • In case of skin contact: Wash off immediately with plenty of soap and water.

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • If inhaled: Move to fresh air. If breathing is difficult, give oxygen.

    • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Troubleshooting

Issue Possible Cause Solution
Compound Precipitation in Media Poor aqueous solubility.Prepare a more concentrated DMSO stock and use a lower final concentration of DMSO in the assay. Gentle warming or sonication may aid dissolution.
High Variability in Assay Results Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes. Avoid using the outer wells of the plate or fill them with sterile PBS.
No Biological Activity Observed The compound is not active in the chosen assay, or the concentrations tested are too low.Test a broader range of concentrations. Consider alternative cell lines or bacterial strains. Investigate other potential biological activities.

References

  • ChemWhat. This compound CAS#: 64614-53-5. [Link]

  • MDPI. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. [Link]

  • ResearchGate. Biological Activities of Piperazine Derivatives: A Comprehensive Review. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. [Link]

  • MDPI. Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. [Link]

  • Frontiers. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. [Link]

  • Frontiers. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. [Link]

  • PubMed. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. [Link]

  • National Center for Biotechnology Information. 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide. [Link]

  • Bentham Science. Asymmetric Synthesis of Biologically Active Piperazine Derivatives. [Link]

  • Google Patents. Chemical synthesis of 1-chloroformyl-4-methylpiperazine hydrochloride.
  • PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

Sources

1-(6-Chloro-pyridine-3-sulfonyl)-4-methyl-piperazine in vitro assay development

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the In Vitro Assay Development of 1-(6-Chloro-pyridine-3-sulfonyl)-4-methyl-piperazine

Authored by: A Senior Application Scientist

Introduction: Unveiling the Bioactivity of a Novel Sulfonylpiperazine Compound

The compound this compound belongs to a chemical class characterized by a sulfonylpiperazine core linked to a pyridine ring. While the specific biological target of this molecule is not yet defined, its structural motifs are present in a wide array of pharmacologically active agents. Derivatives of sulfonylpiperazine and pyridine are known to exhibit diverse biological effects, including anticancer, antimicrobial, antidiabetic, and kinase inhibitory activities[1][2][3][4][5]. For instance, phenylsulfonylpiperazine derivatives have demonstrated cytotoxicity against breast cancer cells[1], and other related structures have shown promise as inhibitors of enzymes like dipeptidyl peptidase-IV (DPP-IV) and alpha-glucosidase[2][3].

Given this landscape, a logical and efficient strategy for characterizing this compound is to employ a tiered approach. We will begin with a broad assessment of its cytotoxic effects against a panel of human cancer cell lines. This provides a foundational understanding of its potential as an anticancer agent. Subsequently, based on these initial findings and the known activities of analogous compounds, more specific biochemical and cell-based assays can be developed to elucidate its precise mechanism of action. This application note provides detailed protocols for an initial cytotoxicity screen and outlines the framework for subsequent target-focused enzymatic assays.

Part 1: Foundational Analysis - General Cytotoxicity Profiling

The first step in characterizing a novel compound is often to assess its general effect on cell viability. This allows for the determination of its cytotoxic potential and provides a dose range for subsequent, more specific assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.

Principle of the MTT Assay

The MTT assay is based on the ability of mitochondrial dehydrogenase enzymes in viable, metabolically active cells to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells. By measuring the absorbance of the solubilized formazan, one can quantify the inhibitory effect of the compound on cell proliferation.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Assay & Readout cell_culture 1. Culture Cells cell_harvest 2. Harvest & Count Cells cell_culture->cell_harvest cell_seed 3. Seed Cells in 96-Well Plate cell_harvest->cell_seed compound_prep 4. Prepare Serial Dilutions of Compound add_compound 5. Add Compound to Wells compound_prep->add_compound incubate_cells 6. Incubate for 48-72 hours add_compound->incubate_cells add_mtt 7. Add MTT Reagent incubate_mtt 8. Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer 9. Add Solubilizing Agent (e.g., DMSO) incubate_mtt->add_solubilizer read_plate 10. Read Absorbance at 570 nm add_solubilizer->read_plate

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol for MTT Assay

Materials and Reagents:

  • This compound (Test Compound)

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell lines to ~80% confluency.

    • Trypsinize, harvest, and count the cells using a hemocytometer or automated cell counter.

    • Dilute the cells in a complete medium to a final concentration of 5 x 104 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution in a complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.

    • Include a "vehicle control" (medium with 0.5% DMSO) and a "no-cell control" (medium only).

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (and controls) to the respective wells.

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay and Measurement:

    • Following the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis and Presentation

The percentage of cell viability is calculated using the following formula:

% Cell Viability = [(Abssample - Absblank) / (Absvehicle control - Absblank)] x 100

The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Table 1: Hypothetical Cytotoxicity Data for this compound

Cell LineTissue of OriginIC50 (µM)
MCF-7Breast Cancer15.2
A549Lung Cancer28.7
HCT-116Colon Cancer9.8

Part 2: Elucidating the Mechanism - Target-Focused Assays

The results from the initial cytotoxicity screen will guide the selection of more specific assays. If significant cytotoxicity is observed, exploring common cancer-related targets is a logical next step. Given the prevalence of kinase inhibition among pyridine-containing compounds and enzyme inhibition among sulfonylpiperazine derivatives, these are rational starting points.[3][5]

Example Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

Rationale: Many pyridine-containing molecules are known to be kinase inhibitors.[5] An in vitro kinase assay can determine if the test compound directly inhibits the activity of one or more kinases, which are frequently dysregulated in cancer.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. As kinase activity is inhibited, less ADP is formed, resulting in a lower luminescent signal.

Kinase Signaling Pathway Concept

Kinase_Pathway cluster_reaction Kinase Reaction cluster_inhibition Inhibition Kinase Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate phosphorylates Substrate Substrate Substrate->Phospho_Substrate ATP ATP ADP ADP ATP->ADP Test_Compound 1-(6-Chloro-pyridine-3-sulfonyl) -4-methyl-piperazine Test_Compound->Kinase inhibits

Sources

Application Notes & Protocols: The Potential of 1-(6-Chloro-pyridine-3-sulfonyl)-4-methyl-piperazine as a Chemical Probe in Proteomics Research

Author: BenchChem Technical Support Team. Date: January 2026

PART 1: Introduction & Scientific Rationale

In the quest to understand protein function and discover new therapeutic targets, chemical probes have emerged as indispensable tools.[1] These small molecules are designed to interact with proteins in a specific manner, enabling their identification, functional characterization, and the validation of their roles in disease. 1-(6-Chloro-pyridine-3-sulfonyl)-4-methyl-piperazine is a compound of interest due to its unique chemical architecture, which combines a recognized pharmacophore (methyl-piperazine) with a potentially reactive electrophilic center (the pyridine-sulfonyl group).

This guide proposes the primary application of this compound as a novel covalent chemical probe for Activity-Based Protein Profiling (ABPP) and Target Deconvolution studies. The central hypothesis is that the sulfonyl moiety can act as an electrophile, or "warhead," capable of forming a stable covalent bond with nucleophilic amino acid residues on proteins. This covalent interaction allows for the subsequent enrichment and identification of protein targets via mass spectrometry.

The principle of this approach is rooted in the proven success of other sulfonyl-based probes, such as sulfonyl fluorides (SFs) and sulfonyl-triazoles (SuTEx), which have been used to map thousands of functional sites across the proteome, particularly on tyrosine and lysine residues.[2][3][4] While the sulfonamide in our topic compound is generally less reactive than a sulfonyl fluoride, its reactivity can be enhanced within the microenvironment of a protein's binding pocket, leading to selective labeling.

PART 2: Proposed Mechanism of Covalent Interaction

The key to the proposed function of this compound lies in the electrophilicity of the sulfur atom in the sulfonamide group. We hypothesize that this compound functions as a covalent probe by reacting with hyper-reactive, nucleophilic amino acid residues (e.g., Tyrosine, Lysine, Serine) present in the binding sites of target proteins.

The reaction proceeds via a nucleophilic attack from the amino acid side chain on the electron-deficient sulfur atom. The pyridine-piperazine portion of the molecule acts as the recognition element, guiding the probe to specific protein binding pockets. Once positioned, the proximity and orientation of the sulfonyl group with a nearby nucleophile facilitates the covalent bond formation. The 6-chloro-pyridine group, being electron-withdrawing, enhances the electrophilicity of the sulfur center, making it more susceptible to attack.

Proposed Covalent Labeling Mechanism cluster_0 Step 1: Non-covalent Binding cluster_1 Step 2: Covalent Modification Protein Target Protein (Active Site) Complex [Protein•••Probe] Non-covalent Complex Protein->Complex Recognition & Binding Probe 1-(6-Chloro-pyridine-3-sulfonyl) -4-methyl-piperazine Probe->Complex Nucleophile Nucleophilic Residue (e.g., Tyr-OH, Lys-NH2) Complex->Nucleophile Proximity Induced Covalent_Complex Covalently Labeled Protein Complex->Covalent_Complex Irreversible Reaction Nucleophile->Covalent_Complex Nucleophilic Attack

Figure 1: Proposed Mechanism. The probe first binds non-covalently, then reacts with a proximal nucleophile.

PART 3: Experimental Protocols for Target Identification

The following is a detailed, generalized protocol for a chemoproteomic experiment designed to identify the protein targets of this compound in a complex biological sample, such as a cell lysate.

Prerequisite: For robust downstream enrichment, it is highly recommended to synthesize or procure a derivative of the probe that includes a bioorthogonal handle, such as a terminal alkyne or azide. This enables "click chemistry" for conjugation to a reporter tag (e.g., Biotin). The protocol assumes an alkyne-tagged version of the probe is available.

Protocol 3.1: Proteome Labeling and Biotin Conjugation
  • Proteome Preparation:

    • Culture cells of interest (e.g., HEK293T, HeLa) to ~80-90% confluency.

    • Harvest cells, wash twice with ice-cold PBS, and pellet by centrifugation (500 x g, 5 min, 4°C).

    • Lyse the cell pellet in lysis buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease inhibitors) on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay. Normalize the concentration of all samples to 2 mg/mL.

  • Probe Labeling:

    • Aliquot 500 µL (1 mg) of the normalized proteome into microcentrifuge tubes.

    • Prepare a 100X stock solution of the alkyne-tagged probe in DMSO.

    • Add the probe to the lysate to achieve the desired final concentration (e.g., 10 µM, 50 µM, 100 µM). A vehicle control (DMSO only) must be included.

    • For competition experiments, pre-incubate a sample with a 100-fold excess of the non-tagged "parent" compound for 30 minutes before adding the alkyne-tagged probe. This is crucial to validate target specificity.

    • Incubate all samples for 1 hour at 37°C with gentle agitation to facilitate labeling.

  • Click Chemistry (CuAAC Reaction):

    • Prepare the click-chemistry cocktail immediately before use. For a 500 µL labeling reaction, add the following in order:

      • 20 µL of Biotin-Azide (10 mM stock in DMSO).

      • 20 µL of TCEP (50 mM stock in water, freshly prepared).

      • 6 µL of TBTA ligand (10 mM stock in DMSO).

      • 20 µL of Copper (II) Sulfate (50 mM stock in water).

    • Vortex the cocktail briefly and add it to the probe-labeled lysate.

    • Incubate for 1 hour at room temperature, protected from light.

Protocol 3.2: Enrichment and On-Bead Digestion
  • Protein Precipitation:

    • Precipitate the proteins by adding 4 volumes of ice-cold acetone. Incubate at -20°C for 1 hour.

    • Pellet the protein by centrifugation at 15,000 x g for 10 minutes at 4°C. Discard the supernatant.

    • Wash the pellet with 1 mL of ice-cold methanol to remove excess reagents. Re-pellet and discard the supernatant. Air-dry the pellet for 5 minutes.

  • Enrichment of Labeled Proteins:

    • Resuspend the protein pellet in 500 µL of a buffer containing 1.2% SDS in PBS. Sonicate briefly to fully solubilize.

    • Add 2.5 mL of PBS to dilute the SDS to 0.2%.

    • Add 50 µL of high-capacity streptavidin-agarose beads (pre-washed with PBS).

    • Incubate for 2 hours at room temperature with end-over-end rotation to capture biotinylated proteins.

  • On-Bead Digestion for Mass Spectrometry:

    • Pellet the beads (1,500 x g, 2 min) and discard the supernatant.

    • Wash the beads sequentially with:

      • 2 x 1 mL of 0.2% SDS in PBS.

      • 2 x 1 mL of 8 M Urea in 100 mM Tris-HCl, pH 8.0.

      • 2 x 1 mL of 100 mM Tris-HCl, pH 8.0.

    • Resuspend the beads in 200 µL of digestion buffer (2 M Urea, 100 mM Tris-HCl, pH 8.0).

    • Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 37°C to reduce disulfide bonds.

    • Cool to room temperature and add iodoacetamide to a final concentration of 25 mM. Incubate for 30 minutes in the dark to alkylate cysteines.

    • Add Trypsin/Lys-C mix (mass spectrometry grade) at a 1:50 enzyme-to-protein ratio (estimate based on initial protein input).

    • Digest overnight at 37°C with shaking.

    • The next day, collect the supernatant containing the peptides. Elute the beads with 100 µL of 2 M Urea buffer and combine the supernatants.

    • Acidify the peptides with formic acid to a final concentration of 1%. Desalt the peptides using a C18 StageTip or equivalent prior to LC-MS/MS analysis.

Chemoproteomic Workflow Lysate 1. Prepare Cell Lysate Labeling 2. Incubate with Alkyne-Probe Lysate->Labeling Click 3. Click Chemistry: Add Biotin-Azide Labeling->Click Enrich 4. Enrich on Streptavidin Beads Click->Enrich Digest 5. On-Bead Digestion (Trypsin) Enrich->Digest MS 6. LC-MS/MS Analysis Digest->MS Analysis 7. Data Analysis: Identify Labeled Proteins MS->Analysis

Figure 2: Target ID Workflow. A generalized workflow for identifying protein targets of a chemical probe.

PART 4: Data Interpretation and Best Practices

Quantitative Data and Experimental Parameters

Successful target identification relies on careful optimization. The following table provides a starting point for key experimental variables.

ParameterRecommended RangeRationale
Probe Concentration 10 - 100 µMBalance between sufficient labeling and minimizing off-target effects. Must be determined empirically.
Incubation Time 30 - 120 minutesAllows sufficient time for binding and covalent reaction. Longer times may increase non-specific labeling.
Proteome Concentration 1 - 5 mg/mLEnsures sufficient protein targets are available for labeling and subsequent detection.
Competition Control >50-fold excessA significant excess of the non-tagged parent compound should abolish the signal from specific targets, confirming the binding site.
Troubleshooting Common Issues
  • High Background/Non-specific Binding:

    • Cause: Probe concentration is too high; insufficient bead washing.

    • Solution: Perform a dose-response experiment to find the optimal probe concentration. Increase the number and stringency of bead washes (e.g., include washes with 1% Triton X-100 or higher salt concentrations).

  • No or Low Signal for Enriched Proteins:

    • Cause: Inefficient labeling or click reaction; insufficient probe concentration; low abundance of target proteins.

    • Solution: Confirm the integrity of the alkyne-probe and click reagents. Increase probe concentration or incubation time. Start with a larger amount of proteome.

  • Inconsistent Results:

    • Cause: Variability in lysate preparation; inconsistent incubation times or temperatures.

    • Solution: Strictly control all experimental parameters. Prepare a large batch of lysate to use across all experiments for consistency.

PART 5: Alternative Application - Non-Covalent Target Identification

While covalent modification is a powerful approach, it is also plausible that this compound acts as a stable, non-covalent inhibitor. Sulfonamides are a classic pharmacophore known to bind non-covalently to the active sites of enzymes like carbonic anhydrases by coordinating with metal ions.[5][6]

In this scenario, proteomics can still be used to identify the protein targets through methods such as:

  • Thermal Proteome Profiling (TPP): This method measures changes in protein thermal stability upon ligand binding. Target proteins will typically show a significant shift in their melting temperature in the presence of the compound.

  • Affinity Purification-Mass Spectrometry (AP-MS): The compound can be immobilized on a solid support (e.g., beads) to "pull down" its binding partners from a cell lysate for identification by mass spectrometry.

PART 6: Conclusion

This compound holds significant potential as a tool for proteomics research. Its sulfonyl group, analogous to those in well-characterized covalent probes, suggests it may be used to covalently label and identify novel protein targets. The protocols and principles outlined in this guide provide a robust framework for researchers to begin exploring its utility. It is critical, however, that these hypothetical applications are subjected to rigorous experimental validation, including the use of appropriate competition controls and orthogonal assays to confirm target engagement and functional consequences. The exploration of such novel chemical matter is a vital step toward expanding the "druggable" proteome and uncovering new biological insights.

References

  • Zaro, B.W., et al. (2013). Chemical Proteomics With Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. Chemical Biology, 20(4), 541-548.

  • Tamura, T., et al. (2018). Rapid labelling and covalent inhibition of intracellular native proteins using ligand-directed N-acyl-N-alkyl sulfonamide. Nature Communications, 9(1), 1893.

  • McAtee, C.C., et al. (2020). Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. Chemical Science, 11(30), 7993-8002.

  • Barglow, K.T., & Cravatt, B.F. (2007). Activity-based protein profiling for the functional annotation of proteomes. Nature Methods, 4(10), 822-827.

  • Lee, H., & Hsu, K.L. (2019). Direct target site identification of a sulfonyl-triazole covalent kinase probe by LC-MS chemical proteomics. ACS Chemical Biology, 14(11), 2448-2455.

  • Shannon, D.A., et al. (2014). Sulfur-Triazole Exchange (SuTEx): A New Covalent Ligation Strategy for Chemoselective Tyrosine Bioconjugation. Journal of the American Chemical Society, 136(49), 17262–17272.

  • Rathi, E., et al. (2013). An evolving role of piperazine moieties in drug design and discovery. Current Pharmaceutical Design, 19(34), 6118-6143.

  • Thimaradka, V., et al. (2020). Site-specific covalent labeling of His-tag fused proteins with N-acyl-N-alkyl sulfonamide reagent. Bioorganic & Medicinal Chemistry Letters, 30(24), 127641.

  • Péron, F., et al. (2022). Affinity-guided labeling reveals P2X7 nanoscale membrane redistribution during BV2 microglial activation. eLife, 11, e77711.

  • Thorpe, C. (2003). Formation of Sulfonamide Bonds Through Reaction of Dyes with Serum Proteins. Clinical Chemistry, 49(9), 1579-1580.

  • Miller, L.W. (2022). Rapid Covalent Labeling of Membrane Proteins on Living Cells Using a Nanobody–Epitope Tag Pair. Bioconjugate Chemistry, 33(10), 1823-1827.

  • Meanwell, N.A. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry, 70(27), 8195-8270.

  • Asif, M. (2019). Sulfonylpiperazines Based on a Flavone as Antioxidant and Cytotoxic Agents. Archiv der Pharmazie, 352(11), 1900171.

  • Santa Cruz Biotechnology, Inc. (n.d.). This compound. Retrieved January 15, 2026, from

  • Angeli, A., et al. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 26(11), 3358.

  • Kannan, K.K., et al. (1984). Drug protein interaction at the molecular level: A study of sulphonamide carbonic anhydrase complexes. Journal of Biosciences, 6(1), 101-111.

  • De Simone, G., & Supuran, C.T. (2021). Effect of Sulfonamides and Their Structurally Related Derivatives on the Activity of ι-Carbonic Anhydrase from Burkholderia territorii. International Journal of Molecular Sciences, 22(2), 594.

Sources

Application Notes and Protocols: Safe Handling and Storage of 1-(6-Chloro-pyridine-3-sulfonyl)-4-methyl-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, storage, and safety protocols for 1-(6-Chloro-pyridine-3-sulfonyl)-4-methyl-piperazine (CAS No. 64614-53-5). The protocols outlined herein are designed to ensure user safety, maintain the chemical integrity of the compound, and promote reproducible experimental outcomes. The recommendations are synthesized from safety data of structurally related sulfonylpiperazine and chloropyridine compounds, establishing a robust framework for laboratory use.

Compound Profile and Hazard Identification

This compound is a sulfonamide derivative incorporating a chloropyridine and a methylpiperazine moiety.[1] Such structures are common in medicinal chemistry and drug discovery, often investigated for a range of biological activities.[2][3] Understanding its physicochemical properties is paramount for safe handling.

Property Value Source
CAS Number 64614-53-5[1]
Molecular Formula C₁₀H₁₄ClN₃O₂S[1]
Molecular Weight 275.76 g/mol [1]
Appearance (Typically a solid, verify with lot-specific Certificate of Analysis)N/A
Inferred Hazard Analysis

While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, a hazard assessment based on its constituent functional groups (sulfonyl chloride precursors, chloropyridines, and piperazines) allows for a reliable estimation of potential risks.

Hazard Category Inferred Statement & Precaution Justification from Structural Analogs
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.[4]Phenylpiperazine and piperazine derivatives are classified as toxic or harmful.[5][6]
Skin Corrosion/Irritation Causes skin irritation. May cause an allergic skin reaction.[4][7]Piperazine and its derivatives are known skin irritants and sensitizers.[4]
Eye Damage/Irritation Causes serious eye irritation or damage.[5][7]Related compounds are corrosive to eyes and can cause severe damage.[8]
Respiratory Irritation May cause respiratory irritation. Avoid breathing dust.[5][7]Inhalation of dusts from similar chemical solids can irritate the respiratory system.[5][7]
Chemical Reactivity Potential for hydrolysis. Reacts with strong oxidizing agents, acids, and bases.Sulfonyl groups can be susceptible to hydrolysis.[9][10] Piperazine moieties are basic and will react with acids.[8]

Storage Protocols and Stability

The chemical stability of this compound is critical for its efficacy in experimental settings. The primary degradation pathways for related compounds include hydrolysis and oxidation.[9][11]

Recommended Storage Conditions

Proper storage is the most effective method to prevent degradation. The key is to mitigate exposure to atmospheric moisture, oxygen, and elevated temperatures.

Parameter Short-Term (≤ 4 weeks) Long-Term (> 4 weeks) Rationale
Temperature 2-8°C (Refrigerated)-20°C (Frozen)Lower temperatures slow the rate of all potential degradation reactions. Studies on piperazines show significantly better stability when refrigerated or frozen compared to room temperature.[12]
Atmosphere Tightly sealed container in a desiccator.Store under an inert atmosphere (Argon or Nitrogen).The sulfonyl group may be susceptible to hydrolysis from atmospheric moisture.[10][13] An inert atmosphere minimizes the risk of oxidation of the piperazine nitrogen atoms.[9]
Container Amber glass vial with a tight-fitting cap.Same as short-term.Protects from light and ensures a tight seal against air and moisture.[4]
Location Store in a designated, well-ventilated, and locked cabinet.[5][8][13]Same as short-term.Ensures security and prevents accidental exposure.
Key Factors Influencing Compound Stability

The structural motifs of this compound suggest sensitivity to several environmental factors. Understanding these relationships is key to preserving the material's integrity.

StabilityFactors cluster_environment Environmental Factors cluster_degradation Degradation Pathways cluster_compound Compound Integrity Moisture Moisture / H₂O Hydrolysis Hydrolysis of Sulfonamide Bond Moisture->Hydrolysis Air Air (O₂) Oxidation Oxidation of Piperazine Nitrogens Air->Oxidation Temperature Elevated Temperature Temperature->Hydrolysis Temperature->Oxidation Decomposition General Decomposition Temperature->Decomposition Light UV Light Light->Decomposition Compound 1-(6-Chloro-pyridine-3-sulfonyl) -4-methyl-piperazine Hydrolysis->Compound Loss of Purity & Activity Oxidation->Compound Loss of Purity & Activity Decomposition->Compound Loss of Purity & Activity

Caption: Factors affecting the stability of the target compound.

Laboratory Handling and Use Protocols

Safe handling practices are essential to protect personnel from exposure and to prevent contamination of the compound.

General Handling Workflow

A systematic approach to handling ensures all safety and procedural steps are followed.

HandlingWorkflow Plan Experiment Planning (Review SDS/Protocol) PPE Don Appropriate PPE Plan->PPE Controls Work in Fume Hood (Verify Airflow) PPE->Controls Prep Prepare Compound (Weighing/Dissolving) Controls->Prep Use Experimental Use Prep->Use Decon Decontaminate Glassware & Surfaces Use->Decon Waste Dispose of Waste Decon->Waste

Caption: Standard workflow for handling chemical reagents.

Engineering Controls and Personal Protective Equipment (PPE)
  • Primary Engineering Control: Always handle this compound within a certified chemical fume hood to minimize inhalation risk.[13][14] Ensure that a safety shower and eyewash station are readily accessible.[8]

  • Personal Protective Equipment: The following PPE is mandatory when handling the solid compound or its solutions.

Protection Type Specification Rationale
Eye/Face Protection ANSI Z87.1-compliant safety goggles or a face shield.[13]Protects against splashes and airborne dust, preventing severe eye irritation or damage.
Hand Protection Chemical-resistant nitrile gloves. Inspect for tears before use.Prevents skin contact, irritation, and potential sensitization.[5]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Protocol for Weighing and Preparing Stock Solutions

This protocol is designed to ensure accuracy while minimizing exposure and contamination.

  • Pre-equilibration: Before opening, allow the sealed container of the compound to equilibrate to ambient laboratory temperature for at least 20-30 minutes.

    • Causality: This crucial step prevents atmospheric moisture from condensing onto the cold, hygroscopic solid, which could initiate hydrolysis.[5][13]

  • Fume Hood Preparation: Perform all subsequent steps in a chemical fume hood. Place a clean weighing paper or boat on an analytical balance.

  • Weighing: Using an anti-static spatula, carefully transfer the desired amount of solid to the weighing boat. Avoid creating airborne dust. Close the main container tightly immediately after dispensing.

  • Transfer: Carefully transfer the weighed solid into an appropriate volumetric flask or vial.

  • Solubilization: Add the desired solvent (e.g., DMSO, DMF - solubility should be experimentally determined) to the vessel. Mix by vortexing or sonicating until all solid is completely dissolved. Visually inspect against a light source to confirm there are no suspended particles.

  • Storage of Solution: If preparing a stock solution for storage, aliquot into smaller, single-use volumes in tightly sealed vials. Store stock solutions at -20°C or -80°C to maximize long-term stability.

Spill and Exposure Management

In case of accidental release or exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately remove all contaminated clothing.[13] Wash the affected area with plenty of soap and water for at least 15 minutes.[5] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[13] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[5] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[8] Seek immediate medical attention and show the container or label to the medical personnel.[5]

  • Small Spill (Solid): Gently sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for hazardous waste disposal.[13] Clean the spill area with an appropriate decontaminating solution.

  • Large Spill: Evacuate the area. Alert laboratory personnel and the institutional safety office. Do not attempt to clean up without appropriate training and equipment.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and unused material, must be disposed of as hazardous chemical waste. Consult local, state, and federal regulations to ensure complete and accurate classification and disposal.

References

  • ChemWhat. (n.d.). This compound CAS#: 64614-53-5. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 1-(6-chloro-3-nitro-2-pyridinyl)-4-methylpiperazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide. Retrieved from [Link]

  • PubMed. (2018, March 1). Stability of Synthetic Piperazines in Human Whole Blood. Retrieved from [Link]

  • Isaac Scientific Publishing. (2019, January 29). The Stability Study of a Novel Phenylpiperazine Derivative. Retrieved from [Link]

  • ChemRxiv. (2025, September 30). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Retrieved from [Link]

Sources

Application Note: 1-(6-Chloro-pyridine-3-sulfonyl)-4-methyl-piperazine as a Chemical Probe for LpxH Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

1-(6-Chloro-pyridine-3-sulfonyl)-4-methyl-piperazine is a synthetic compound featuring a chloropyridine sulfonyl moiety linked to a methylpiperazine core. While this specific molecule is not extensively characterized in peer-reviewed literature, its structural components are present in a novel class of potent antibiotics that target UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxH).[1][2] LpxH is a crucial enzyme in the lipid A biosynthetic pathway of Gram-negative bacteria, making it an attractive target for the development of new antibacterial agents. This document provides a detailed guide for researchers on the potential application of this compound as a chemical probe to investigate LpxH activity and its downstream effects.

The core structure, a pyridinyl sulfonyl piperazine, has been identified as a key pharmacophore for potent LpxH inhibition.[1][2] Analogs with this scaffold have demonstrated impressive, sub-nanomolar inhibitory activity against LpxH from clinically relevant pathogens such as Klebsiella pneumoniae and Escherichia coli, and exhibit significant antibiotic activity against wild-type Enterobacterales.[1][2] This application note will, therefore, extrapolate from the known activities of structurally related compounds to provide a framework for utilizing this compound in experimental settings.

Mechanism of Action: Targeting the Lipid A Pathway

The hypothesized mechanism of action for this compound is the inhibition of LpxH. LpxH catalyzes the fourth step in the lipid A biosynthetic pathway, a critical process for the formation of the outer membrane of Gram-negative bacteria. Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), which is essential for bacterial viability and protection from the external environment.

By inhibiting LpxH, the compound is expected to disrupt the synthesis of lipid A, leading to the accumulation of toxic intermediates and ultimately compromising the integrity of the bacterial outer membrane. This disruption results in increased membrane permeability, cellular stress, and eventual cell death.

LpxH_Inhibition_Pathway cluster_bacterial_cell Gram-Negative Bacterium Lipid_A_Precursors Lipid A Precursors LpxH LpxH Enzyme Lipid_A_Precursors->LpxH Substrate Intermediate_Metabolite Intermediate Metabolite LpxH->Intermediate_Metabolite Catalysis Lipid_A Lipid A Intermediate_Metabolite->Lipid_A Further Steps LPS Lipopolysaccharide (LPS) Lipid_A->LPS Outer_Membrane Outer Membrane Integrity LPS->Outer_Membrane Cell_Death Bacterial Cell Death Outer_Membrane->Cell_Death Disruption leads to Probe 1-(6-Chloro-pyridine-3-sulfonyl) -4-methyl-piperazine Probe->LpxH Inhibition

Caption: Hypothesized mechanism of LpxH inhibition.

Key Biochemical and Cellular Data of Structurally Related Analogs

The following table summarizes key data for pyridinyl sulfonyl piperazine analogs that act as LpxH inhibitors. This information can serve as a benchmark for designing experiments with this compound.

Compound ID (Reference)Target OrganismIC50 (nM)MIC (µg/mL)
JH-LPH-106[1]K. pneumoniae LpxH0.0440.31 (E. coli)
JH-LPH-106[1]E. coli LpxH0.0580.31 (E. coli)
JH-LPH-107[1]K. pneumoniae LpxH0.130.04 (K. pneumoniae)
JH-LPH-107[1]E. coli LpxH0.130.31 (E. coli)
JH-LPH-97[1]K. pneumoniae LpxHNot Reported13 (E. coli)

Experimental Protocols

Protocol 1: In Vitro LpxH Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of the test compound against purified LpxH enzyme.

LpxH_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Assay Buffer, LpxH Enzyme, Substrate, and Test Compound Dilutions Start->Prepare_Reagents Incubate Incubate LpxH with Test Compound Prepare_Reagents->Incubate Add_Substrate Add Substrate to Initiate Reaction Incubate->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Stop_Reaction Stop Reaction (e.g., with Quenching Agent) Incubate_Reaction->Stop_Reaction Detect_Product Detect Product Formation (e.g., Spectrophotometrically) Stop_Reaction->Detect_Product Analyze_Data Calculate % Inhibition and Determine IC50 Detect_Product->Analyze_Data End End Analyze_Data->End

Caption: Workflow for in vitro LpxH inhibition assay.

Materials:

  • Purified LpxH enzyme

  • LpxH substrate (e.g., UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Triton X-100)

  • This compound

  • Positive control inhibitor (if available)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations.

  • Add a fixed concentration of LpxH enzyme to each well of a 96-well plate.

  • Add the diluted test compound to the wells containing the enzyme. Include wells with DMSO only as a negative control.

  • Incubate the enzyme and compound mixture at room temperature for 15-30 minutes to allow for binding.

  • Initiate the enzymatic reaction by adding the LpxH substrate to each well.

  • Incubate the reaction at 37°C for a predetermined time, ensuring the reaction is in the linear range.

  • Stop the reaction using a suitable quenching agent.

  • Detect the product formation using an appropriate method (e.g., a coupled enzyme assay that produces a colorimetric or fluorescent signal).

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the MIC of the test compound against a panel of Gram-negative bacteria using the broth microdilution method.

MIC_Determination_Workflow Start Start Prepare_Compound Prepare Serial Dilutions of Test Compound in 96-well Plates Start->Prepare_Compound Prepare_Inoculum Prepare Standardized Bacterial Inoculum (e.g., 5 x 10^5 CFU/mL) Prepare_Compound->Prepare_Inoculum Inoculate_Plates Inoculate Wells with Bacterial Suspension Prepare_Inoculum->Inoculate_Plates Incubate_Plates Incubate Plates at 37°C for 16-20 Hours Inoculate_Plates->Incubate_Plates Read_Results Visually Inspect for Bacterial Growth (Turbidity) Incubate_Plates->Read_Results Determine_MIC MIC is the Lowest Concentration with No Visible Growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination.

Materials:

  • Gram-negative bacterial strains (e.g., E. coli, K. pneumoniae)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a 2-fold serial dilution of the test compound in CAMHB in a 96-well plate.

  • Prepare a bacterial inoculum and adjust its density to a 0.5 McFarland standard, then dilute to a final concentration of approximately 5 x 10^5 CFU/mL in CAMHB.

  • Inoculate each well of the microplate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 16-20 hours.

  • Determine the MIC by visually inspecting the plates for the lowest concentration of the compound that completely inhibits visible bacterial growth (no turbidity).

Troubleshooting and Interpretation

  • High IC50 Value: If the compound shows weak inhibition of LpxH, consider that the specific substitutions on the pyridine and piperazine rings are critical for activity. The 4-methyl group on the piperazine or the specific positioning of the chloro and sulfonyl groups on the pyridine ring may not be optimal for binding to the LpxH active site.

  • High MIC but Low IC50: This discrepancy could indicate poor permeability of the compound across the bacterial outer membrane or that the compound is being actively removed by efflux pumps.

  • No Antibacterial Activity: If the compound is a potent LpxH inhibitor but lacks whole-cell activity, it is likely due to the aforementioned permeability or efflux issues.

Conclusion

This compound, based on its structural similarity to known LpxH inhibitors, presents an interesting chemical tool for the study of this essential bacterial enzyme. The protocols provided herein offer a starting point for researchers to characterize its inhibitory potential and antibacterial activity. Further investigation and medicinal chemistry efforts could lead to the development of more potent analogs with improved pharmacological properties.

References

  • Ennis, A. F., et al. (2021). Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales. JACS Au, 1(11), 1958–1967. [Link]

  • Ennis, A. F., et al. (2021). Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales. ACS Publications. [Link]

  • MDPI. (2023). An Understanding of the Biological Activity and Characteristics of Structure-Based Drugs That are Sulfonylpiperazine Derivatives. MDPI. [Link]

  • Bentham Science. (2023). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Bentham Science. [Link]

  • MDPI. (2022). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. MDPI. [Link]

  • Cho, J., et al. (2020). Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. ACS Infectious Diseases, 6(5), 1033-1044. [Link]

  • MDPI. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. MDPI. [Link]

  • Taylor & Francis Online. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]

  • PubMed. (2015). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry, 90, 771-795. [Link]

  • PubMed. (2012). Design, Synthesis and Biological Evaluation of Novel Piperazine Derivatives as CCR5 Antagonists. Molecules, 17(11), 12695-12711. [Link]

  • PubMed. (2011). Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(22), 6854-6858. [Link]

  • PubMed. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Chemistry, 28. [Link]

  • Royal Society of Chemistry. (2022). Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. RSC Medicinal Chemistry, 13(11), 1363-1376. [Link]

  • MDPI. (2023). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. MDPI. [Link]

  • Chem-Impex. (n.d.). 6-Chloropyridine-3-sulfonyl chloride. Retrieved from [Link]

  • Wiley Online Library. (2021). Source, Synthesis, and Biological Evaluation of Natural Occurring 2,2′‐Bipyridines. Chemistry & Biodiversity, 18(10), e2100452. [Link]

  • MDPI. (2023). Synthesis and Biological Evaluation of Piperazine Hybridized Coumarin Indolylcyanoenones with Antibacterial Potential. MDPI. [Link]

  • PubMed Central. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 663328. [Link]

  • PubMed. (2009). Sulfoximine-substituted trifluoromethylpyrimidine analogs as inhibitors of proline-rich tyrosine kinase 2 (PYK2) show reduced hERG activity. Bioorganic & Medicinal Chemistry Letters, 19(12), 3217-3221. [Link]

Sources

Application Notes and Protocols: Synthesis and Screening of 1-(6-Chloro-pyridine-3-sulfonyl)-4-methyl-piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Sulfonylpiperazine Scaffold

The sulfonylpiperazine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules targeting a diverse array of biological entities. Its prevalence stems from a combination of favorable physicochemical properties, including improved aqueous solubility and metabolic stability, and its ability to form key interactions with biological targets. The pyridine ring, a common bioisostere for a phenyl ring, offers opportunities for hydrogen bonding and can influence the overall electronic and conformational properties of the molecule. The specific substitution pattern of a 6-chloro-pyridine-3-sulfonyl group attached to a 4-methyl-piperazine core presents a unique chemical space for the development of novel therapeutic agents.

This document provides a comprehensive guide for the synthesis and subsequent in vitro screening of a library of 1-(6-Chloro-pyridine-3-sulfonyl)-4-methyl-piperazine derivatives. The protocols are designed to be robust and reproducible, with a focus on explaining the rationale behind key experimental steps.

PART 1: Synthesis of this compound and its Derivatives

The synthesis of the target compounds is achieved through a straightforward and efficient nucleophilic substitution reaction between 6-chloropyridine-3-sulfonyl chloride and 1-methylpiperazine or its derivatives. This reaction is a cornerstone of sulfonamide synthesis and is widely applicable for the generation of diverse compound libraries.

Reaction Scheme:

G reagent1 6-Chloropyridine-3-sulfonyl chloride reaction + reagent1->reaction reagent2 1-Methylpiperazine (or derivative) reagent2->reaction product This compound (or derivative) reaction->product Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane) Room Temperature

Caption: General reaction scheme for the synthesis.

Detailed Synthesis Protocol: this compound

This protocol outlines the synthesis of the parent compound. The synthesis of derivatives would follow a similar procedure, substituting 1-methylpiperazine with the desired substituted piperazine.

Materials and Reagents:

  • 6-Chloropyridine-3-sulfonyl chloride (CAS: 6684-39-5)[1][2]

  • 1-Methylpiperazine (CAS: 109-01-3)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-methylpiperazine (1.0 eq) in anhydrous dichloromethane (DCM).

    • Rationale: Anhydrous DCM is used as the solvent to prevent hydrolysis of the reactive sulfonyl chloride. The reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Addition of Base: Add triethylamine (TEA, 1.2 eq) to the solution and stir for 5 minutes at room temperature.

    • Rationale: Triethylamine acts as a base to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. This prevents the protonation of the piperazine nitrogen, which would render it non-nucleophilic.

  • Addition of Sulfonyl Chloride: Slowly add a solution of 6-chloropyridine-3-sulfonyl chloride (1.0 eq) in anhydrous DCM to the stirred piperazine solution at 0 °C (ice bath).

    • Rationale: The slow addition of the sulfonyl chloride at a reduced temperature helps to control the exothermic nature of the reaction and minimize the formation of side products.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (sulfonyl chloride) is consumed.

  • Work-up: a. Quench the reaction by adding water. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). c. Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

    • Rationale: The sodium bicarbonate wash removes any remaining acidic impurities, and the brine wash removes residual water from the organic layer. d. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Table 1: Representative Reaction Parameters for Derivative Synthesis
Derivative R-group on PiperazineMolar Ratio (Piperazine:Sulfonyl Chloride:Base)Reaction Time (h)Typical Yield (%)
-CH₃1.0 : 1.0 : 1.2485-95
-CH₂CH₃1.0 : 1.0 : 1.24-680-90
-Phenyl1.0 : 1.0 : 1.26-875-85
-CH₂(4-fluorophenyl)1.0 : 1.0 : 1.26-870-80

PART 2: In Vitro Screening Protocol for Carbonic Anhydrase Inhibition

Based on literature reports suggesting that related sulfonyl chloride compounds can act as inhibitors of carbonic anhydrase, a primary screening cascade targeting this enzyme family is proposed.[1] Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in various diseases, including glaucoma, epilepsy, and cancer.

Screening Workflow:

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Hit Characterization a Compound Library (10 µM) b In Vitro Carbonic Anhydrase II (hCA II) Assay (Esterase Activity) a->b c Dose-Response Analysis (IC₅₀ Determination) b->c Active Compounds (>50% Inhibition) d Isoform Selectivity Profiling (hCA I, IV, IX, XII) c->d e Mechanism of Inhibition Studies (e.g., Dixon Plots) d->e Potent & Selective Hits

Caption: A tiered screening cascade for identifying carbonic anhydrase inhibitors.

Detailed Protocol: In Vitro Carbonic Anhydrase II (hCA II) Inhibition Assay

This protocol describes a colorimetric assay to measure the esterase activity of human carbonic anhydrase II (hCA II), which is a well-established method for screening inhibitors.

Materials and Reagents:

  • Human Carbonic Anhydrase II (hCA II), recombinant

  • 4-Nitrophenyl acetate (NPA)

  • HEPES buffer (pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (synthesized derivatives)

  • Acetazolamide (a known CA inhibitor, as a positive control)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation: a. Prepare a 10 mM stock solution of each test compound and the positive control (Acetazolamide) in DMSO. b. Create a working solution by diluting the stock solution in HEPES buffer to the desired final concentration (e.g., for a 10 µM final concentration in the assay, prepare a 100 µM working solution).

  • Assay Protocol: a. In a 96-well microplate, add 180 µL of HEPES buffer to each well. b. Add 10 µL of the test compound working solution or control (DMSO for negative control, Acetazolamide for positive control) to the respective wells. c. Add 10 µL of hCA II enzyme solution (pre-diluted in HEPES buffer to an appropriate concentration) to all wells except the blank. Add 10 µL of HEPES buffer to the blank wells. d. Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction. e. Initiate the reaction by adding 10 µL of 10 mM NPA solution in DMSO to all wells.

    • Rationale: hCA II catalyzes the hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenol, which is a yellow-colored product. The rate of formation of 4-nitrophenol is proportional to the enzyme activity.
  • Data Acquisition: a. Immediately measure the absorbance at 400 nm using a microplate reader at 1-minute intervals for 10-15 minutes.

  • Data Analysis: a. Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well. b. Determine the percentage of inhibition for each test compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of negative control)] x 100 c. Compounds showing significant inhibition (e.g., >50%) are considered "hits" and are selected for further studies.

Secondary Screening and Hit Characterization
  • Dose-Response Analysis: Hits from the primary screen should be further evaluated in a dose-response format to determine their half-maximal inhibitory concentration (IC₅₀). This involves testing a range of compound concentrations in the same assay.

  • Isoform Selectivity Profiling: To assess the selectivity of the active compounds, they should be tested against other relevant carbonic anhydrase isoforms (e.g., hCA I, IV, IX, and XII). This is crucial for understanding the potential therapeutic window and off-target effects.

  • Mechanism of Inhibition Studies: For the most promising leads, further experiments such as Dixon plots can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Conclusion

The protocols outlined in this document provide a robust framework for the synthesis and in vitro screening of this compound derivatives. By systematically exploring the chemical space around this scaffold and employing a targeted screening approach, researchers can identify novel and potent inhibitors of carbonic anhydrase with potential therapeutic applications. The detailed explanations for each step are intended to empower researchers to not only execute these protocols but also to adapt and troubleshoot them as needed in their drug discovery endeavors.

References

Sources

Application Note: High-Throughput Screening of 1-(6-Chloro-pyridine-3-sulfonyl)-4-methyl-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the utilization of 1-(6-chloro-pyridine-3-sulfonyl)-4-methyl-piperazine in high-throughput screening (HTS) campaigns. As a compound featuring a sulfonylpiperazine moiety attached to a chloropyridine core, it represents a scaffold of interest for identifying novel modulators of various biological targets. This application note details the rationale for screening this compound, provides step-by-step protocols for both biochemical and cell-based primary assays, and outlines a robust workflow for hit confirmation and validation. The methodologies are designed to ensure scientific rigor, data reproducibility, and the efficient identification of valid lead compounds.

Introduction: The Rationale for Screening this compound

The pyridine and piperazine heterocycles are privileged structures in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2][3] The combination of a pyridine ring, a known pharmacophore with a wide range of biological activities, and a piperazine group, which can enhance solubility and modulate pharmacokinetic properties, makes this class of compounds particularly attractive for drug discovery.[4][5] The sulfonyl group in this compound (Figure 1) adds a critical hydrogen bond acceptor and can influence the compound's interaction with target proteins.

While the specific biological target of this compound is not extensively documented in publicly available literature, its structural motifs suggest potential activity against several important target classes, including but not limited to:

  • Protein Kinases: Many kinase inhibitors incorporate a pyridine or similar heterocyclic core to interact with the ATP-binding site.

  • G-Protein Coupled Receptors (GPCRs): Arylpiperazine derivatives are well-known GPCR modulators.[4]

  • Other Enzymes: The sulfonyl group can act as a mimic of a phosphate or carbonyl group, potentially interacting with the active sites of various enzymes.

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hits" that modulate a specific biological target.[6][7] This application note will guide researchers in designing and executing an effective HTS campaign for this compound.

Figure 1: Chemical Structure of this compound

  • CAS Number: 64614-53-5[8]

  • Molecular Formula: C10H14ClN3O2S[8]

  • Molecular Weight: 279.75 g/mol

High-Throughput Screening Workflow

A successful HTS campaign is a multi-step process that begins with robust assay development and culminates in the validation of confirmed hits.[9][10] The workflow presented here is designed to minimize false positives and negatives, ensuring that resources are focused on the most promising compounds.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Hit Confirmation & Validation AssayDev Assay Development (Biochemical or Cell-Based) Miniaturization Miniaturization to 384/1536-well format AssayDev->Miniaturization Optimize for automation AssayValidation Assay Validation (Z' > 0.5) Miniaturization->AssayValidation Confirm robustness PrimaryScreen Primary HTS (Single Concentration) AssayValidation->PrimaryScreen DataAnalysis Data Analysis & Hit Selection PrimaryScreen->DataAnalysis Identify initial 'hits' HitConfirmation Hit Confirmation (Dose-Response) DataAnalysis->HitConfirmation OrthogonalAssay Orthogonal Assay HitConfirmation->OrthogonalAssay Confirm mechanism SAR Structure-Activity Relationship (SAR) by Analogs OrthogonalAssay->SAR Validate scaffold

Caption: A generalized workflow for a high-throughput screening campaign.

Primary Assay Protocols

The choice between a biochemical and a cell-based primary assay depends on the nature of the target and the desired information.[11][12] Biochemical assays are often simpler and less prone to compound interference, while cell-based assays provide data in a more physiologically relevant context.[13]

Biochemical Assay: Generic Kinase Inhibition (Example)

This protocol describes a generic, fluorescence-based assay to screen for inhibitors of a hypothetical protein kinase. The principle is the detection of a phosphorylated substrate.

Materials:

  • This compound (stock solution in DMSO)

  • Purified kinase

  • Kinase substrate (e.g., a peptide with a fluorescent label)

  • ATP

  • Kinase assay buffer

  • 384-well, low-volume, black microplates

  • Multimode microplate reader with fluorescence detection capabilities[14][15]

Protocol:

  • Compound Plating:

    • Prepare a working solution of this compound in assay buffer.

    • Using an automated liquid handler, dispense the compound solution into the wells of the 384-well plate to a final concentration of 10 µM.

    • Include positive controls (known inhibitor or no enzyme) and negative controls (DMSO vehicle) on each plate.

  • Enzyme and Substrate Addition:

    • Prepare a solution of the kinase and its fluorescently labeled substrate in kinase assay buffer.

    • Dispense the enzyme/substrate mix into all wells.

  • Initiation of Reaction:

    • Prepare a solution of ATP in kinase assay buffer.

    • Dispense the ATP solution into all wells to initiate the kinase reaction.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Measure the fluorescence intensity on a compatible plate reader. A decrease in fluorescence signal compared to the negative control indicates potential inhibition of the kinase.

Data Analysis:

The activity of the compound is typically expressed as percent inhibition:

% Inhibition = 100 * (1 - (Signal_compound - Signal_pos_control) / (Signal_neg_control - Signal_pos_control))

A common threshold for identifying a "hit" in a primary screen is a percent inhibition greater than 50% or three standard deviations from the mean of the negative controls.

Cell-Based Assay: GPCR-Mediated cAMP Signaling (Example)

This protocol outlines a luminescence-based assay to screen for modulators of a hypothetical GPCR that signals through changes in intracellular cyclic AMP (cAMP).

Materials:

  • This compound (stock solution in DMSO)

  • A cell line stably expressing the target GPCR

  • A commercial cAMP detection kit (e.g., a luciferase-based reporter assay)[16]

  • Cell culture medium

  • 384-well, white, clear-bottom microplates

  • Luminescence plate reader[14]

Protocol:

  • Cell Seeding:

    • Seed the cells into the 384-well plates at a predetermined density and allow them to attach overnight.

  • Compound Addition:

    • Add this compound to the wells to a final concentration of 10 µM.

    • Include positive controls (known agonist or antagonist) and negative controls (DMSO vehicle).

  • Agonist/Antagonist Treatment:

    • For an antagonist screen, add a known agonist of the GPCR to all wells except the negative controls.

    • For an agonist screen, no further addition is needed at this step.

  • Incubation:

    • Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Detection:

    • Lyse the cells and perform the cAMP detection assay according to the manufacturer's instructions. This typically involves the addition of a reagent that generates a luminescent signal in the presence of cAMP.

  • Signal Measurement:

    • Read the luminescence on a plate reader.

Data Analysis:

The data is analyzed similarly to the biochemical assay, with the change in luminescent signal indicating either agonistic or antagonistic activity.

Hit Confirmation and Validation

Hits identified in the primary screen require further validation to eliminate false positives and confirm their activity.[17][18]

Dose-Response Confirmation
  • Objective: To confirm the activity of the primary hits and determine their potency (IC50 or EC50).

  • Procedure: Re-test the hit compounds from the primary screen in the same assay but over a range of concentrations (e.g., a 10-point, 3-fold serial dilution).

  • Outcome: Generation of a dose-response curve and calculation of the IC50/EC50 value. This helps to prioritize the most potent compounds.

Orthogonal Assays
  • Objective: To confirm the activity of the hits in a different assay format that measures the same biological endpoint but with a different detection technology.[18]

  • Rationale: This helps to rule out compounds that interfere with the primary assay components (e.g., fluorescent compounds in a fluorescence-based assay).

  • Example: If the primary kinase assay used a fluorescence intensity readout, an orthogonal assay could be based on fluorescence polarization or a label-free technology.

Structure-Activity Relationship (SAR) by Analogs
  • Objective: To gain confidence that the observed biological activity is due to a specific chemical scaffold and not an artifact.

  • Procedure: Test commercially available, structurally similar analogs of this compound in the confirmed assays.

  • Expected Outcome: A preliminary understanding of the structure-activity relationship should emerge, with some analogs showing similar or improved activity, while others are inactive.

Data Management and Quality Control

Maintaining high data quality is crucial for the success of an HTS campaign.[19][20]

Key Quality Control Metrics:

MetricFormulaAcceptance Criteria
Z'-factor 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|> 0.5 for a robust assay[10]
Signal-to-Background (S/B) Mean_pos / Mean_neg> 2 (assay dependent)
Coefficient of Variation (%CV) (SD / Mean) * 100< 15% for controls

SD = Standard Deviation

All screening data should be managed in a robust database that tracks compound information, experimental conditions, and results.[20]

Troubleshooting Common HTS Issues

IssuePotential CauseSuggested Solution
High variability in replicates Inconsistent liquid handling, edge effects on platesCalibrate pipettes, use automated dispensers, and avoid using the outer wells of the plate.[21]
Low Z'-factor Small assay window, high variabilityOptimize reagent concentrations, incubation times, and ensure proper mixing.
High rate of false positives Compound interference with the assay technology (e.g., autofluorescence)Implement orthogonal assays and counter-screens to identify interfering compounds.[9]

Conclusion

This compound represents a promising starting point for high-throughput screening campaigns aimed at discovering novel modulators of various biological targets. By following the detailed protocols and workflow outlined in this application note, researchers can effectively and efficiently screen this compound, identify and validate hits, and lay the groundwork for successful lead optimization programs. A commitment to rigorous assay validation, robust data analysis, and thorough hit confirmation is paramount to the success of any HTS endeavor.

References

  • Quantitative high-throughput screening data analysis: challenges and recent advances. National Center for Biotechnology Information. [Link]

  • High-throughput screening (HTS). BMG LABTECH. [Link]

  • High-throughput screening. Wikipedia. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]

  • Comprehensive Analysis of High-Throughput Screening Data. SPIE Digital Library. [Link]

  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. [Link]

  • Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • High-Throughput Screening Data Analysis. Semantic Scholar. [Link]

  • HTS Data Analysis. chem IT Services. [Link]

  • Impact of HTS on Multidetection Microplate Readers and Benefits For Life Science Research Laboratories. American Laboratory. [Link]

  • Resources for Assay Development and High Throughput Screening. MSU Drug Discovery. [Link]

  • Quantitative assessment of hit detection and confirmation in single and duplicate high-throughput screenings. PubMed. [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]

  • Advances in luminescence-based technologies for drug discovery. National Center for Biotechnology Information. [Link]

  • High Throughput Screening (HTS). Sygnature Discovery. [Link]

  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Publishing. [Link]

  • Instruments | High-Throughput Screening Core Facility. University of Colorado Boulder. [Link]

  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. PubMed. [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). News-Medical.net. [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Publications. [Link]

  • High-Throughput Screening: today's biochemical and cell-based approaches. PubMed. [Link]

  • Cell-based assays in high-throughput mode (HTS). BioTechnologia. [Link]

  • What I should do if my the validation of the top drugs from high-throughput screening turns to be negative? ResearchGate. [Link]

  • Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Oxford Academic. [Link]

  • CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. [Link]

  • How Are Biochemical Assays Used in High-Throughput Screening? Patsnap Synapse. [Link]

  • 1-(Methylsulfonyl)piperazine. PubChem. [Link]

  • This compound CAS#: 64614-53-5. ChemWhat. [Link]

  • 1-(6-chloro-3-nitro-2-pyridinyl)-4-methylpiperazine. ChemSynthesis. [Link]

  • High throughput chemical screening. University of Helsinki. [Link]

  • (PDF) High-throughput screening assays for the identification of chemical probes. ResearchGate. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • Synthesis of 4-(m-chlorophenyl)piperazine. PrepChem.com. [Link]

  • 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. PubMed. [Link]

  • Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry. [Link]

  • Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. MDPI. [Link]

  • Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. National Center for Biotechnology Information. [Link]

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PubMed Central. [Link]

Sources

Application Notes & Protocols: Characterizing Pyridinylpiperazine Compounds in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a suite of detailed protocols for the cellular characterization of pyridinylpiperazine compounds, a significant class of molecules frequently investigated for their kinase inhibitory properties. Many compounds within this class are potent inhibitors of p38 mitogen-activated protein kinase (MAPK), a key regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2][3][4] This document is designed for researchers, scientists, and drug development professionals, offering a logical, field-proven workflow to assess a compound's cytotoxic effects, mechanism of action, specific target engagement, and functional downstream consequences. The protocols are presented with an emphasis on the scientific rationale behind experimental choices to ensure robust, reproducible, and meaningful data generation.

Introduction: The Significance of Pyridinylpiperazines and p38 MAPK

The pyridinylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. A primary target of interest for this class is the p38 MAPK, a serine/threonine kinase central to a signaling cascade that governs inflammation, apoptosis, cell differentiation, and cell cycle regulation.[5][6][7] The p38 MAPK pathway is activated by a wide array of extracellular stimuli, including stress signals and cytokines like TNF-α and IL-1β.[3][8] Its hyperactivation is implicated in a host of inflammatory diseases, making it a compelling therapeutic target.

Evaluating a novel pyridinylpiperazine compound requires a multi-faceted approach. It is not sufficient to know if a compound affects cell survival; one must confirm that it operates through the intended mechanism. This guide presents a validated cascade of assays to build a comprehensive pharmacological profile of your compound.

The p38 MAPK Signaling Pathway

The p38 MAPK cascade is a multi-tiered system. It begins with the activation of upstream MAP Kinase Kinase Kinases (MAPKKKs), such as TAK1 or ASK1, in response to cellular stress. These MAPKKKs then phosphorylate and activate MAP Kinase Kinases (MAPKKs), primarily MKK3 and MKK6.[5][8] MKK3/6, in turn, dually phosphorylate p38 MAPK on specific threonine and tyrosine residues (Thr180/Tyr182), leading to its activation.[9][10] Activated p38 phosphorylates a host of downstream substrates, including transcription factors (e.g., ATF-2) and other kinases (e.g., MAPKAPK-2 or MK2), ultimately modulating gene expression and cellular response.[8] Pyridinylpiperazine-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of p38 and preventing its phosphorylation of downstream targets.[3]

p38_pathway cluster_stimuli Extracellular Stimuli cluster_cascade Kinase Cascade cluster_downstream Downstream Effects Stress Environmental Stress (UV, Osmotic Shock) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAPKKK MAPKK MAPKK (MKK3, MKK6) MAPKKK->MAPKK P p38 p38 MAPK MAPKK->p38 P Substrates Downstream Substrates (MK2, ATF-2, etc.) p38->Substrates P Response Cellular Response (Inflammation, Apoptosis) Substrates->Response Inhibitor Pyridinylpiperazine Compound Inhibitor->p38 Inhibition workflow A Start: Pyridinylpiperazine Compound Synthesis B Assay 1: Cell Viability (MTT Assay) A->B C Determine IC50/GI50 Values B->C D Is the compound cytotoxic? C->D E Assay 2: Apoptosis Confirmation (Caspase-3/7 Assay) D->E Yes I Compound is cytostatic or inactive. Consider other assays. D->I No F Assay 3: Target Engagement (Western Blot for p-p38) E->F G Assay 4: Functional Outcome (Cytokine ELISA / NF-κB Staining) F->G H End: Comprehensive Compound Profile G->H

Caption: Logical workflow for characterizing pyridinylpiperazine compounds.

Assay Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [11][12][13]In viable, metabolically active cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. [12]The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is quantified, which is directly proportional to the number of living cells.

Materials
  • Human cancer cell line (e.g., HeLa, U87, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Pyridinylpiperazine test compound, dissolved in DMSO

  • MTT solution: 5 mg/mL in sterile PBS, filter-sterilized * Solubilization solution: DMSO [14]or SDS-HCl solution [15]* 96-well clear, flat-bottom cell culture plates

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader (absorbance at 540-590 nm) [12]

Detailed Step-by-Step Protocol
  • Cell Seeding:

    • Trypsinize and count cells, then prepare a cell suspension at a density of 1 x 10⁵ cells/mL in complete culture medium.

    • Seed 100 µL of the cell suspension (10,000 cells/well) into a 96-well plate. [12][14]Include wells for vehicle control and blank controls (medium only).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adhesion. [12][14]

  • Compound Treatment:

    • Prepare serial dilutions of the pyridinylpiperazine compound in complete culture medium. A typical concentration range might be 0.01 µM to 100 µM.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations (or vehicle control, e.g., 0.1% DMSO).

    • Incubate the plate for a predetermined time, typically 48 or 72 hours, at 37°C in a 5% CO₂ incubator. [14]

  • MTT Incubation:

    • After the treatment period, carefully aspirate the medium from each well.

    • Add 100 µL of fresh, serum-free medium to each well, followed by 10 µL of the 5 mg/mL MTT stock solution (final concentration 0.5 mg/mL). [11][15] * Expert Insight: The use of serum-free medium during this step is critical, as serum components can interfere with the reduction of MTT and lead to background noise. * Incubate the plate for 2-4 hours at 37°C. During this time, observe the formation of purple formazan crystals within the cells under a microscope. [11][12]

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium without disturbing the formazan crystals at the bottom of the wells.

    • Add 100-150 µL of DMSO to each well to dissolve the crystals. [14][16] * Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization. [14]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength between 540 nm and 590 nm using a microplate reader. [12]Use a reference wavelength of >650 nm if available to subtract background absorbance. [11]

Data Analysis & Presentation

The cytotoxicity of the compound is typically expressed as the IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) value.

  • Calculate Percent Viability:

    • Percent Viability = [(Abs_Treated - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100

  • Determine IC50/GI50:

    • Plot the Percent Viability against the log-transformed compound concentrations.

    • Use non-linear regression (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50/GI50 value.

CompoundCell LineIncubation TimeIC50 (µM) [Hypothetical]
Pyridinylpiperazine-AHeLa48h5.2 ± 0.4
Pyridinylpiperazine-AU8748h8.9 ± 0.7
Doxorubicin (Control)HeLa48h0.8 ± 0.1

Assay Protocol 2: Apoptosis Induction (Caspase-3/7 Activity Assay)

Principle

If a compound is found to be cytotoxic, the next logical step is to determine if cell death occurs via apoptosis (programmed cell death) or necrosis. Caspases are a family of proteases that are critical executioners of apoptosis. [17]Caspase-3 and Caspase-7 are key effector caspases that, when activated, cleave numerous cellular proteins to orchestrate the apoptotic process. [18]This assay utilizes a specific tetrapeptide substrate (DEVD) that is recognized and cleaved by active caspase-3/7. [19][20]The cleavage releases a reporter molecule—either a chromophore (pNA, p-nitroanilide) for colorimetric detection or a fluorophore (e.g., AMC) for fluorescent detection—allowing for the quantification of caspase activity. [20]

Materials
  • Cell line and culture reagents

  • Pyridinylpiperazine test compound

  • 6-well or 96-well cell culture plates

  • Commercial Caspase-3/7 Activity Assay Kit (e.g., from Promega, Abcam, Sigma-Aldrich) containing:

    • Lysis Buffer

    • Reaction Buffer

    • Caspase-3/7 Substrate (e.g., DEVD-pNA or Ac-DEVD-AMC) [20] * DTT

    • Caspase Inhibitor (for negative control)

  • Microplate reader (absorbance at 405 nm for colorimetric, or fluorescence Ex/Em ~380/460 nm for fluorometric) [20]

Detailed Step-by-Step Protocol
  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate (2 x 10⁴ cells/well) or a 6-well plate (5 x 10⁵ cells/well).

    • Allow cells to adhere overnight.

    • Treat cells with the pyridinylpiperazine compound at concentrations around its IC50 and 2x IC50, as determined from the MTT assay. Include an untreated control and a positive control for apoptosis (e.g., Staurosporine 1 µM).

    • Incubate for a relevant time period (e.g., 6, 12, or 24 hours). [21]

  • Cell Lysis:

    • For Adherent Cells: Remove the medium and wash cells once with cold PBS. Add 50-100 µL of chilled Lysis Buffer to each well. [18][20] * For Suspension Cells: Pellet cells by centrifugation (e.g., 300 x g for 5 min), wash with PBS, and resuspend the pellet in 50-100 µL of chilled Lysis Buffer. [22] * Incubate the plate/tubes on ice for 10-15 minutes to ensure complete lysis. [20][22] * Centrifuge the lysates at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet cellular debris. [22] * Carefully transfer the supernatant (containing the cytosolic proteins) to a new, pre-chilled 96-well plate.

  • Caspase Activity Reaction:

    • Prepare the Reaction Mix according to the kit manufacturer's instructions. This typically involves mixing the Reaction Buffer with DTT and the Caspase-3/7 substrate. [18] * Add 50 µL of the Reaction Mix to each well containing 50 µL of cell lysate.

    • Trustworthiness Check: Include control wells: a blank (lysis buffer + reaction mix), a negative control (lysate from untreated cells), and a positive control (lysate from staurosporine-treated cells). An inhibited control (lysate + caspase inhibitor) can also be included to confirm signal specificity. [22] * Cover the plate and incubate at 37°C for 1-2 hours, protected from light. [18]

  • Measurement:

    • Measure the output on a microplate reader.

    • For colorimetric assays, read absorbance at 400-405 nm. [20] * For fluorometric assays, read fluorescence at the appropriate Ex/Em wavelengths (e.g., Ex: 380 nm, Em: 420-460 nm). [20]

Data Analysis & Presentation

The results are typically expressed as a fold-increase in caspase activity compared to the untreated control.

  • Calculate Fold-Increase:

    • Fold-Increase = (Reading_Treated - Reading_Blank) / (Reading_Vehicle - Reading_Blank)

  • Present Data:

    • Use a bar graph to clearly show the fold-change in caspase-3/7 activity for each treatment condition.

TreatmentConcentrationCaspase-3/7 Activity (Fold Change vs. Vehicle) [Hypothetical]
Vehicle (0.1% DMSO)-1.0
Pyridinylpiperazine-A5 µM (IC50)3.5 ± 0.3
Pyridinylpiperazine-A10 µM (2x IC50)6.8 ± 0.5
Staurosporine (Positive Control)1 µM9.2 ± 0.8

Assay Protocol 3: Target Engagement (Western Blot for p38 MAPK Phosphorylation)

Principle

This assay directly assesses whether the pyridinylpiperazine compound inhibits its intended target, p38 MAPK, within the cell. Western blotting allows for the detection of specific proteins from a complex mixture of proteins in a cell lysate. [9]By using antibodies specific to the phosphorylated (active) form of p38 (p-p38) and an antibody for total p38, we can quantify the change in p38 activation relative to the total amount of p38 protein. A potent inhibitor should decrease the p-p38 signal without affecting the total p38 level. [23]

Materials
  • Cell line, culture reagents, and test compound

  • Stimulant for p38 pathway (e.g., Anisomycin, LPS, or UV irradiation) [10][24]* RIPA or similar lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE equipment (gels, running buffer, etc.)

  • Protein transfer system (e.g., semi-dry or wet transfer) and PVDF or nitrocellulose membranes [24]* Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST) [25]* Primary Antibodies:

    • Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) antibody

    • Rabbit or Mouse anti-total p38 MAPK antibody

    • Loading control antibody (e.g., anti-β-Actin or anti-GAPDH)

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • Chemiluminescent (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Detailed Step-by-Step Protocol
  • Cell Culture, Treatment, and Stimulation:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Pre-treat cells with the pyridinylpiperazine compound (e.g., at IC50 concentration) or vehicle for 1-2 hours.

    • Expert Insight: Pre-incubation with the inhibitor is crucial to allow it to enter the cells and bind to its target before the pathway is activated.

    • Stimulate the p38 pathway by adding a known activator (e.g., 10 µg/mL Anisomycin for 30 minutes). [24]Leave one set of wells unstimulated as a baseline control.

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse them directly in the well by adding 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane) with lysis buffer and Laemmli sample buffer. [23] * Boil samples for 5 minutes, then load onto a 10-12% SDS-PAGE gel and run electrophoresis to separate proteins by size. [24] * Transfer the separated proteins to a PVDF or nitrocellulose membrane. [23][24]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. [25] * Incubate the membrane with the primary antibody against phospho-p38 (diluted in blocking buffer, e.g., 1:1000) overnight at 4°C with gentle agitation. [23] * Wash the membrane 3 times for 5-10 minutes each with TBST.

    • Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again 3 times for 10 minutes each with TBST.

  • Detection and Re-probing:

    • Apply the ECL substrate to the membrane and immediately visualize the protein bands using a chemiluminescence imaging system.

    • To normalize for protein loading, the membrane can be stripped and re-probed with the antibody for total p38, and subsequently for a loading control like β-Actin.

Data Analysis & Presentation

Densitometry analysis is used to quantify the band intensities. The p-p38 signal is normalized to the total p38 signal for each lane. Results are presented as a bar graph showing the relative p-p38/total p38 ratio, or as representative blot images.

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Al-Nahrain University, College of Medicine. (2023). MTT (Assay protocol). Protocols.io. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

  • Kciuk, M., et al. (2020). An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. Experimental & Molecular Medicine. Retrieved from [Link]

  • Bio-protocol. (2021). NF-κB translocation immunofluorescence assay. Retrieved from [Link]

  • Du, Q., et al. (2017). Nuclear translocation of NF-κB. Bio-protocol. Retrieved from [Link]

  • George, A., et al. (2009). Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages. Journal of Immunological Methods. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). P38 Signaling Pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). The p38-MAPK pathway overview. Retrieved from [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]

  • Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic of p38 pathway signaling. Retrieved from [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. Retrieved from [Link]

  • Amnis Corporation. (n.d.). Amnis® NFĸB Translocation Kit User's Guide. Retrieved from [Link]

  • Laufer, S., et al. (2010). Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Jeon, Y., & Shin, S. (2021). Effect of a novel piperazine compound on cancer cells. Applied Biological Chemistry. Retrieved from [Link]

  • Kim, D., et al. (2019). Improved quantitative measurement of translocation of NF-κB in human activated B cells by confocal microscopy. Immune Network. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]

  • Medeiros, L., et al. (2007). P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas. Leukemia & Lymphoma. Retrieved from [Link]

  • Aslantürk, A., et al. (2018). Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis. Scientific Reports. Retrieved from [Link]

  • Orlov, A., et al. (2021). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. Molecules. Retrieved from [Link]

  • Harris, S., et al. (2008). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Eukaryotic Cell. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of total and phospho-p38-MAPK in normal and.... Retrieved from [Link]

  • Laurini, E., et al. (2020). Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Concentration-response (cell death) curves of the tested piperazine.... Retrieved from [Link]

  • ResearchGate. (2010). Pyridinylquinoxalines and Pyridinylpyridopyrazines as Lead Compounds for Novel p38α Mitogen-Activated Protein Kinase Inhibitors. Retrieved from [Link]

  • Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. RSC Advances. Retrieved from [Link]

  • PubMed. (n.d.). Pyridazine Based Inhibitors of p38 MAPK. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Retrieved from [Link]

  • Mohammadhosseini, A., et al. (2015). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian Journal of Pharmaceutical Research. Retrieved from [Link]

  • PubMed. (n.d.). Inhibitors of unactivated p38 MAP kinase. Retrieved from [Link]

  • Wang, Y., et al. (2016). Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines. Molecules. Retrieved from [Link]

  • Sanquin. (2022). Cytokine analysis - ELISA / CBA. Retrieved from [Link]

  • Hsu, C., et al. (2021). Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. Journal of Biomedical Science. Retrieved from [Link]

  • PubMed. (n.d.). Sequential ELISA to profile multiple cytokines from small volumes. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(6-Chloro-pyridine-3-sulfonyl)-4-methyl-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(6-chloro-pyridine-3-sulfonyl)-4-methyl-piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to this specific sulfonamide synthesis. The information herein is grounded in established chemical principles and practical laboratory experience to help you navigate challenges and optimize your reaction outcomes.

I. Reaction Overview and Mechanism

The synthesis of this compound typically involves the reaction of 6-chloropyridine-3-sulfonyl chloride with N-methylpiperazine. This is a classic nucleophilic acyl substitution reaction at the sulfonyl group, where the secondary amine of N-methylpiperazine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction.

Reaction_Mechanism reactant1 6-Chloropyridine-3-sulfonyl chloride intermediate Tetrahedral Intermediate reactant1->intermediate Nucleophilic attack by N-methylpiperazine reactant2 N-Methylpiperazine reactant2->intermediate base Base (e.g., Triethylamine) byproduct [Base-H]+Cl- base->byproduct Neutralizes HCl product This compound intermediate->product Elimination of Cl-

Caption: General reaction mechanism for the synthesis.

II. Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters for a successful synthesis?

A1: The three most critical parameters are:

  • Anhydrous Conditions: Sulfonyl chlorides are highly susceptible to hydrolysis.[1][2] Any moisture present will convert the starting material into the unreactive 6-chloropyridine-3-sulfonic acid, significantly reducing your yield.

  • Choice of Base: An appropriate base is crucial to neutralize the HCl byproduct without interfering with the reaction.[1][3]

  • Purity of Starting Materials: Impurities in either the sulfonyl chloride or the amine can lead to side reactions and complicate purification.

Q2: Can I use an aqueous base like sodium hydroxide?

A2: While possible under specific conditions (e.g., Schotten-Baumann conditions), using an aqueous base is generally not recommended for this synthesis.[1] The presence of water significantly increases the risk of hydrolyzing the 6-chloropyridine-3-sulfonyl chloride, which is your primary electrophile.[4][5] An organic, non-nucleophilic base in an anhydrous organic solvent is the preferred method for laboratory-scale synthesis.[1]

Q3: How do I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is the most common and effective method. Use an appropriate solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to achieve good separation between your starting materials and the product. The product, being more polar than the starting amine, should have a lower Rf value. Staining with potassium permanganate can help visualize the spots.

III. Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and purification of this compound.

Problem 1: Low or No Product Formation

A low yield is one of the most common issues in sulfonamide synthesis.[2]

Possible Cause Explanation Recommended Solution
Hydrolysis of Sulfonyl Chloride 6-chloropyridine-3-sulfonyl chloride is moisture-sensitive and can hydrolyze to the corresponding sulfonic acid, which is unreactive towards the amine.[1][6]Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][3]
Poor Quality of Sulfonyl Chloride The sulfonyl chloride may have degraded during storage due to exposure to atmospheric moisture.Use a fresh bottle of 6-chloropyridine-3-sulfonyl chloride or purify the existing stock if possible.[6]
Inadequate Base An insufficient amount or a weak base will not effectively neutralize the generated HCl. This leads to the protonation of N-methylpiperazine, reducing its nucleophilicity.[3]Use at least one equivalent of a non-nucleophilic organic base like triethylamine or pyridine.[3] For less reactive systems, a stronger base like DBU may be considered.
Low Reactivity of N-Methylpiperazine While generally a good nucleophile, its reactivity can be hampered by steric hindrance or electronic effects in more complex analogs.Consider increasing the reaction temperature or using a more polar aprotic solvent like DMF or DMSO to enhance the reaction rate.[6]

digraph "Troubleshooting_Low_Yield" {
graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.4];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#EA4335", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#34A853"];

// Problem problem [label="Low or No Product", shape=ellipse, color="#EA4335", fillcolor="#F1F3F4"];

// Causes cause1 [label="Sulfonyl Chloride Hydrolysis"]; cause2 [label="Poor Reagent Quality"]; cause3 [label="Inadequate Base"]; cause4 [label="Low Amine Nucleophilicity"];

// Solutions solution1 [label="Ensure Anhydrous Conditions"]; solution2 [label="Use Fresh/Purified Reagents"]; solution3 [label="Optimize Base Selection"]; solution4 [label="Adjust Reaction Conditions (Temp/Solvent)"];

// Connections problem -> cause1; problem -> cause2; problem -> cause3; problem -> cause4; cause1 -> solution1; cause2 -> solution2; cause3 -> solution3; cause4 -> solution4; }

Caption: Troubleshooting workflow for low yield.

Problem 2: Presence of Multiple Spots on TLC (Impurity Profile)

The formation of side products can complicate the purification process.

Possible Side Product Formation Mechanism Mitigation Strategy
6-chloropyridine-3-sulfonic acid Hydrolysis of the starting sulfonyl chloride.[1][7]As mentioned above, maintain strict anhydrous conditions throughout the setup and reaction.[3]
Bis-sulfonated Piperazine This is unlikely with N-methylpiperazine as it is a secondary amine. However, if using piperazine itself, reaction at both nitrogen atoms is possible.Use a slight excess of piperazine relative to the sulfonyl chloride to favor mono-sulfonylation.
Unreacted Starting Materials Incomplete reaction due to insufficient reaction time, low temperature, or other suboptimal conditions.Allow the reaction to run for a longer duration or gently heat the reaction mixture. Monitor closely by TLC.
Problem 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure product can be challenging.

Q: My crude product is an oil and difficult to crystallize. What should I do?

A:

  • Solvent Trituration: Try triturating the oil with a non-polar solvent like hexanes or diethyl ether. This can often induce crystallization or remove non-polar impurities, leaving a more solid product.

  • Column Chromatography: If trituration fails, silica gel column chromatography is the most reliable method for purifying sulfonamides. A gradient elution starting with a non-polar solvent system (e.g., 100% hexanes) and gradually increasing the polarity with ethyl acetate or methanol is typically effective.

  • Acid-Base Extraction: Since the product contains a tertiary amine (the N-methylpiperazine nitrogen), you can perform an acid-base workup. Dissolve the crude mixture in an organic solvent like dichloromethane, wash with a dilute acid (e.g., 1M HCl) to extract the product into the aqueous layer, wash the aqueous layer with an organic solvent to remove non-basic impurities, and then basify the aqueous layer (e.g., with 1M NaOH) and extract the pure product back into an organic solvent.

IV. Recommended Experimental Protocol

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

  • Preparation:

    • Thoroughly oven-dry all glassware (round-bottom flask, condenser, addition funnel) and allow to cool under a stream of dry nitrogen or in a desiccator.

    • Equip a round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Reaction Setup:

    • Dissolve N-methylpiperazine (1.1 equivalents) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[3]

    • Add triethylamine (1.2 equivalents) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • In a separate flask, dissolve 6-chloropyridine-3-sulfonyl chloride (1.0 equivalent) in the same anhydrous solvent.

    • Slowly add the sulfonyl chloride solution to the stirred amine solution at 0 °C via an addition funnel.

  • Reaction and Workup:

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

    • Once the reaction is complete, quench by adding water.

    • Separate the organic layer, and wash successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by recrystallization (e.g., from ethanol/water or isopropanol) or silica gel column chromatography as described in the troubleshooting section.[1]

V. References

  • Google Patents. (n.d.). FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. Retrieved from

  • King, J. F., & Lam, J. Y. L. (1994). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 116(25), 11647-11657.

  • Robertson, R. E., & Laughton, P. M. (1969). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 47(21), 4001-4008.

Sources

Technical Support Center: Navigating the Solubility of 1-(6-Chloro-pyridine-3-sulfonyl)-4-methyl-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 1-(6-Chloro-pyridine-3-sulfonyl)-4-methyl-piperazine in experimental buffers. Our goal is to provide a comprehensive resource that combines fundamental physicochemical principles with practical, field-proven troubleshooting strategies to ensure the success and reproducibility of your experiments.

Understanding the Molecule: Predicted Physicochemical Properties

PropertyPredicted Value/RangeRationale and Implications for Solubility
pKa (most basic) 7.5 - 8.5The N-methylpiperazine moiety is basic and will be protonated at physiological pH. This protonation increases aqueous solubility. The pyridine nitrogen is weakly basic (pKa ~0.5-1.0) due to the electron-withdrawing effects of the chlorine and sulfonyl groups and will be largely uncharged.
pKa (acidic) 8.0 - 9.0The sulfonamide nitrogen can be weakly acidic, but its contribution to solubility via deprotonation is likely minimal in the physiological pH range.
logP 1.5 - 2.5The combination of the relatively lipophilic chloropyridine and the hydrophilic piperazine and sulfonyl groups suggests a moderate lipophilicity. This can lead to limited aqueous solubility, especially at neutral pH where the piperazine is not fully protonated.
Molecular Weight 275.76 g/mol A moderate molecular weight that does not inherently preclude good solubility.

Disclaimer: These are in silico predictions. We strongly recommend the experimental determination of these properties for your specific batch of the compound.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered when working with this compound.

Q1: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS, TRIS)?

This is a common challenge due to the compound's moderate lipophilicity.[1] At neutral pH (e.g., PBS at pH 7.4), while the methylpiperazine group is partially protonated, the overall molecule may not be sufficiently hydrophilic to dissolve readily in a purely aqueous environment. The low intrinsic aqueous solubility is a likely cause.[1]

Q2: What is the recommended starting solvent for preparing a stock solution?

For compounds with poor aqueous solubility, preparing a high-concentration stock solution in an organic solvent is a standard and effective practice.[1]

  • Recommended Primary Solvents:

    • Dimethyl sulfoxide (DMSO): This is the most common and highly recommended solvent for creating high-concentration stock solutions of many research compounds.

    • Ethanol (EtOH): Can be a suitable alternative, though the achievable concentration may be lower than in DMSO.

    • N,N-Dimethylformamide (DMF): Another option for compounds that are difficult to dissolve in DMSO or ethanol.

Critical Consideration: Always use anhydrous, high-purity solvents to avoid introducing water, which can lower the solubility of your compound in the organic stock.[2]

Q3: How does pH affect the solubility of this compound?

The pH of your buffer is a critical factor influencing the solubility of ionizable compounds.[3]

  • Acidic pH (below 7.0): As the pH decreases, the basic nitrogen on the methylpiperazine ring will become more protonated. This positive charge will increase the molecule's interaction with water, thereby enhancing its aqueous solubility.

  • Neutral to Alkaline pH (7.0 and above): At higher pH values, the methylpiperazine group will be less protonated (more in its free base form), which can lead to a decrease in aqueous solubility and potential precipitation.

Therefore, for experiments where it is permissible, slightly acidifying the buffer can be a viable strategy to improve solubility.

Q4: My compound precipitates when I dilute my stock solution into my aqueous buffer. What's happening and how can I prevent it?

This phenomenon, often called "crashing out," is a common issue when a compound dissolved in a strong organic solvent is rapidly introduced into an aqueous buffer where its solubility is significantly lower.[2][4] This rapid solvent exchange causes the compound to come out of solution.[5]

Here are some proven strategies to mitigate this:

  • Pre-warm the Buffer: Ensure your experimental buffer is pre-warmed to your experimental temperature (e.g., 37°C) before adding the stock solution.[2]

  • Drop-wise Addition with Rapid Mixing: Add the stock solution drop-wise and slowly directly into the buffer while vortexing or stirring.[1][4] This helps to rapidly disperse the compound and avoid localized high concentrations that promote precipitation.

  • Stepwise Dilution: Consider a serial dilution approach. For example, first, dilute your high-concentration stock solution to an intermediate concentration in your buffer, ensure it is fully dissolved, and then perform the final dilution.[2]

  • Lower the Final Concentration: The intended final concentration may simply be above the compound's solubility limit in the final buffer system. Try working with a lower final concentration.[6]

  • Minimize the Organic Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is as low as possible (typically <0.5%) to avoid solvent-induced artifacts.[1]

Q5: Can I heat the solution to improve the solubility of this compound?

Gentle warming (e.g., to 37°C) can be an effective method to increase the solubility of many compounds.[4] However, it is crucial to be cautious with this approach:

  • Compound Stability: Excessive or prolonged heating can lead to the degradation of your compound. It is advisable to first assess the thermal stability of the compound if this information is not available.

  • Risk of Precipitation upon Cooling: A solution that is clear when warm may precipitate as it cools to room temperature or your experimental temperature. Always check for precipitation after the solution has equilibrated to the final experimental temperature.

Q6: Are there any specific buffer components I should be aware of that might affect solubility?

Yes, interactions with buffer components can influence solubility. For instance, high salt concentrations in some buffers can sometimes decrease the solubility of organic molecules (the "salting out" effect). While common buffers like PBS and TRIS are generally well-tolerated, if you are using a custom or complex buffer system and experiencing issues, it is worth considering potential interactions.

Troubleshooting Guide: A Systematic Approach to Solubility Issues

When faced with a solubility challenge, a systematic approach is key to an efficient resolution. The following guide provides a step-by-step workflow to troubleshoot and optimize the dissolution of this compound.

Caption: A troubleshooting workflow for addressing solubility issues.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol outlines the standard procedure for preparing a concentrated stock solution of this compound in an organic solvent.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: Determine the mass of the compound needed to achieve the desired stock concentration (e.g., for 1 mL of a 10 mM stock solution of a compound with a MW of 275.76 g/mol , you would need 2.76 mg).

  • Weigh the compound: Accurately weigh the compound powder and place it in a sterile tube or vial.

  • Add the solvent: Add the calculated volume of DMSO to the tube.

  • Dissolution: Vortex the solution at medium speed for 2-3 minutes until the powder is completely dissolved. A clear solution should be obtained.

  • (Optional) Gentle Warming/Sonication: If the compound does not fully dissolve, gently warm the tube in a 37°C water bath for 5-10 minutes or sonicate in a bath sonicator for 2-5 minutes.[2]

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protective tubes and store at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Determination of Kinetic Solubility in an Aqueous Buffer

This protocol allows you to determine the maximum concentration of your compound that will remain in solution under your specific experimental conditions when diluted from a stock solution.[6]

Materials:

  • High-concentration stock solution of the compound (e.g., 100 mM in DMSO)

  • Your chosen experimental buffer (e.g., PBS, pH 7.4), pre-warmed to 37°C

  • Sterile microcentrifuge tubes or a 96-well plate

Procedure:

  • Prepare a dilution series: Create a series of dilutions of your compound in the pre-warmed experimental buffer. For example, prepare final concentrations ranging from 1 µM to 100 µM.

  • Immediate visual inspection: Immediately after preparing the dilutions, visually inspect each for any signs of precipitation (cloudiness, visible particles).

  • Incubation: Incubate the tubes or plate at 37°C for a duration that reflects your experimental timeline (e.g., 2, 24, or 48 hours).

  • Final visual inspection: After the incubation period, again visually inspect each dilution for any delayed precipitation.

  • Determine the maximum soluble concentration: The highest concentration that remains clear and free of precipitate after incubation is the kinetic solubility of your compound under these conditions.

We trust this technical support guide will be a valuable resource in your research endeavors. Should you continue to experience difficulties or have further questions, please do not hesitate to contact our technical support team for additional assistance.

References

  • Benchchem. (2025). Troubleshooting Proglumide sodium solubility issues in PBS.
  • Benchchem. (2025). Technical Support Center: Overcoming Poor Oral Bioavailability of Piperazine Derivatives.
  • Benchchem. (2025). Troubleshooting Gastrophenzine precipitation in media.
  • Guidechem. (n.d.). 1-Amino-4-methylpiperazine 6928-85-4 wiki.
  • Thermo Fisher Scientific. (n.d.). 1-Amino-4-methylpiperazine, 99% 25 g.
  • Pharma Excipients. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Benchchem. (2025). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
  • Sigma-Aldrich. (n.d.). 1-Amino-4-methylpiperazine 97 6928-85-4.
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
  • Asian Journal of Dental and Health Sciences. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals.
  • Benchchem. (2025). Technical Support Center: Mitigating Compound Precipitation in Media.
  • Benchchem. (2025). Troubleshooting Evandamine Precipitation in Media: A Technical Support Guide.

Sources

Technical Support Center: Synthesis of 1-(6-Chloro-pyridine-3-sulfonyl)-4-methyl-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(6-Chloro-pyridine-3-sulfonyl)-4-methyl-piperazine. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and specific issues that may arise during this synthetic procedure, with a focus on identifying and mitigating the formation of side products. Our approach is rooted in mechanistic understanding to provide robust and reliable solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The synthesis is a nucleophilic substitution reaction where the secondary amine of 1-methylpiperazine attacks the electrophilic sulfur atom of 6-chloropyridine-3-sulfonyl chloride. This reaction forms the desired sulfonamide bond. A base, typically a tertiary amine like triethylamine or an inorganic base like potassium carbonate, is used to neutralize the hydrochloric acid generated during the reaction.

Q2: What are the most critical parameters to control in this synthesis?

The most critical parameters are:

  • Moisture Control: The sulfonyl chloride starting material is highly susceptible to hydrolysis. Ensuring anhydrous conditions is paramount to prevent the formation of the corresponding sulfonic acid.

  • Temperature: The reaction is typically carried out at a controlled temperature, often starting at a low temperature (e.g., 0-5 °C) during the addition of reactants and then allowing it to warm to room temperature. This helps to manage the exothermic nature of the reaction and minimize side reactions.

  • Stoichiometry: Precise control over the molar ratios of the reactants and the base is crucial to ensure complete conversion and minimize side products. An excess of the amine or base can lead to different impurity profiles.

Troubleshooting Guide: Identification and Mitigation of Side Products

This section details potential side products, their mechanisms of formation, and strategies for their prevention and identification.

Issue 1: Presence of a highly polar, water-soluble impurity.

Possible Cause: Hydrolysis of the 6-chloropyridine-3-sulfonyl chloride starting material.

Mechanistic Insight: Sulfonyl chlorides are highly reactive and readily undergo hydrolysis in the presence of water to form the corresponding sulfonic acid. This is a common issue if the reaction is not performed under strictly anhydrous conditions.

Troubleshooting and Prevention:

  • Stringent Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Quality of Starting Material: Verify the purity of the 6-chloropyridine-3-sulfonyl chloride before use. If it has been stored for a long time or improperly, it may have already partially hydrolyzed.

Identification: This impurity can be detected by HPLC as an early-eluting, polar peak. Its identity can be confirmed by LC-MS, looking for the molecular ion of 6-chloropyridine-3-sulfonic acid.

Issue 2: An isomeric impurity is detected in the final product.

Possible Cause: Presence of 5-chloro-pyridine-3-sulfonyl chloride in the starting material.

Mechanistic Insight: During the synthesis of the 6-chloropyridine-3-sulfonyl chloride starting material, the isomeric 5-chloropyridine-3-sulfonyl chloride can be formed as a byproduct.[1] This isomeric impurity will react with 1-methylpiperazine in the same manner as the desired reactant, leading to the formation of 1-(5-Chloro-pyridine-3-sulfonyl)-4-methyl-piperazine.

Troubleshooting and Prevention:

  • Starting Material Analysis: Analyze the 6-chloropyridine-3-sulfonyl chloride starting material by GC-MS or HPLC to quantify the presence of any isomeric impurities. If the level is unacceptably high, purification of the starting material may be necessary.

  • Purification of Final Product: The isomeric impurity can often be separated from the desired product by column chromatography or by recrystallization, although this can be challenging due to their similar physical properties.

Identification: HPLC and GC-MS are effective for separating and identifying this isomer. The mass spectrum will show the same molecular ion as the desired product, but the fragmentation pattern and retention time will differ. 1D and 2D NMR spectroscopy can also be used to definitively identify the substitution pattern on the pyridine ring.

Issue 3: A high molecular weight impurity is observed, especially if piperazine is a potential contaminant in the 1-methylpiperazine starting material.

Possible Cause: Bis-sulfonylation of piperazine.

Mechanistic Insight: If piperazine is present as an impurity in the 1-methylpiperazine, its two secondary amine groups can react with two molecules of 6-chloropyridine-3-sulfonyl chloride, resulting in the formation of 1,4-bis((6-chloropyridin-3-yl)sulfonyl)piperazine.

Troubleshooting and Prevention:

  • High Purity 1-Methylpiperazine: Use high-purity 1-methylpiperazine and analyze it for the presence of piperazine before use.

  • Control of Stoichiometry: Using a slight excess of the sulfonyl chloride can consume any residual piperazine, but this may lead to other issues. The best approach is to ensure the purity of the amine starting material.

Identification: This bis-sulfonated impurity will have a significantly higher molecular weight and can be readily identified by LC-MS. It will also have a different retention time in HPLC, typically eluting later than the desired product.

Issue 4: Formation of an unexpected impurity, particularly under harsh reaction conditions (e.g., high temperature).

Possible Cause: Nucleophilic Aromatic Substitution (SNAr) on the pyridine ring.

Mechanistic Insight: While the chlorine on the pyridine ring is less reactive than the sulfonyl chloride, it can undergo nucleophilic aromatic substitution, especially at elevated temperatures or with a strong excess of the amine. The secondary amine of another 1-methylpiperazine molecule or the product itself could act as the nucleophile, leading to dimeric or polymeric impurities.

Troubleshooting and Prevention:

  • Strict Temperature Control: Maintain the recommended reaction temperature and avoid localized overheating.

  • Controlled Addition: Add the reactants slowly to control the exotherm.

  • Avoid Excess Amine: Use a carefully controlled stoichiometry to avoid a large excess of 1-methylpiperazine.

Identification: These impurities will have higher molecular weights and can be characterized by LC-MS. Their structures can be elucidated using advanced NMR techniques.

Reaction Pathways and Side Product Formation

The following diagrams illustrate the main synthetic route and the formation of key side products.

Synthesis and Side Products 1-methylpiperazine 1-methylpiperazine Desired Product 1-(6-Chloro-pyridine-3-sulfonyl) -4-methyl-piperazine 1-methylpiperazine->Desired Product Isomeric Impurity 1-(5-Chloro-pyridine-3-sulfonyl) -4-methyl-piperazine Bis-sulfonylation Product 1,4-bis((6-chloropyridin-3-yl)sulfonyl)piperazine 5-chloro-pyridine-3-sulfonyl chloride (Impurity) 5-chloro-pyridine-3-sulfonyl chloride (Impurity) 5-chloro-pyridine-3-sulfonyl chloride (Impurity)->Isomeric Impurity + 1-methylpiperazine Piperazine (Impurity) Piperazine (Impurity) 6-chloropyridine-3-sulfonyl chloride 6-chloropyridine-3-sulfonyl chloride 6-chloropyridine-3-sulfonyl chloride->Bis-sulfonylation Product + Piperazine (Impurity)

Caption: Main reaction pathway and formation of key side products.

Analytical Protocol: HPLC-UV Method for Purity Analysis

This protocol provides a general method for the analysis of this compound and its potential impurities. Method optimization may be required based on the specific impurity profile.

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • A gradient elution is typically used to separate the polar starting materials and hydrolysis products from the less polar product and other impurities.

Time (min)% Mobile Phase A% Mobile Phase B
0955
20595
25595
26955
30955

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable diluent (e.g., Acetonitrile/Water 50:50 v/v) to a final concentration of approximately 1 mg/mL.

5. Data Analysis:

  • Identify and quantify the main peak and any impurity peaks by their retention times and peak areas.

  • Use a reference standard of this compound for accurate quantification.

  • For unknown impurities, LC-MS can be used for identification by obtaining the mass-to-charge ratio.

HPLC Analysis Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Sample Weigh Sample Dissolve in Diluent Dissolve in Diluent Weigh Sample->Dissolve in Diluent Filter Filter Dissolve in Diluent->Filter Inject into HPLC Inject into HPLC Filter->Inject into HPLC Separate on C18 Column Separate on C18 Column Inject into HPLC->Separate on C18 Column Detect at 254 nm Detect at 254 nm Separate on C18 Column->Detect at 254 nm Integrate Peaks Integrate Peaks Detect at 254 nm->Integrate Peaks Quantify Impurities Quantify Impurities Integrate Peaks->Quantify Impurities Identify with LC-MS (if needed) Identify with LC-MS (if needed) Quantify Impurities->Identify with LC-MS (if needed)

Caption: Workflow for HPLC analysis of product purity.

References

  • Parameshwar, A. S., et al. (2014). 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o168. Available at: [Link]

  • Patent WO2016204096A1. Pyridine-3-sulfonyl chloride production method.

Sources

Technical Support Center: Ensuring Robust and Reproducible Results with 1-(6-Chloro-pyridine-3-sulfonyl)-4-methyl-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(6-Chloro-pyridine-3-sulfonyl)-4-methyl-piperazine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the generation of high-quality, reproducible data in assays involving this compound. While public data on the specific biological activity of this compound is limited, its structural motifs are common in kinase inhibitor discovery and other areas of pharmacological research. This guide leverages established principles of assay development and troubleshooting for small molecule inhibitors to empower you to overcome experimental hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and application of this compound.

Q1: What is the recommended solvent for creating a stock solution of this compound?

A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its broad solubilizing capacity for organic molecules. It is crucial, however, to ensure the final concentration of DMSO in your assay is kept low, typically below 0.5%, to avoid solvent-induced artifacts that can affect experimental outcomes[1][2].

Q2: How should I properly store the compound to ensure its stability?

A2: To maintain the integrity of this compound, it is best to store the solid compound at -20°C, protected from light and moisture. For stock solutions in DMSO, aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound[2]. Store these aliquots at -20°C or -80°C.

Q3: I am observing high variability in my assay results between experiments. What are the potential causes?

A3: High variability in assay results can stem from several factors. These can be broadly categorized into three areas: compound-related issues (solubility, stability), experimental system-related issues (cell culture conditions, reagent consistency), and assay-related issues (pipetting accuracy, incubation times)[3]. A systematic approach to troubleshooting is necessary to pinpoint the source of the variability.

Q4: How can I determine the optimal concentration range for my experiments?

A4: The optimal concentration range should be determined empirically through dose-response experiments. A common starting point is to perform a wide range of serial dilutions, for example, from 100 µM down to 1 nM. This will help in identifying the concentration at which the desired biological effect is observed and in determining key parameters like the IC50 or EC50.

Part 2: Troubleshooting Guide: Overcoming Poor Reproducibility

This guide provides a structured approach to diagnosing and resolving common issues of poor reproducibility in assays involving this compound.

Issue 1: Inconsistent or No Compound Activity

Symptom: The compound shows little to no effect, or the observed effect is not consistent across replicate experiments.

Possible Causes & Solutions:

  • Poor Solubility in Assay Buffer: The compound may be precipitating out of the aqueous assay buffer, leading to a lower effective concentration.

    • Solution: Visually inspect the highest concentration wells for any signs of precipitation. Consider lowering the final DMSO concentration or exploring the use of solubility-enhancing excipients like cyclodextrins[1]. A solubility assessment protocol is provided below.

  • Compound Degradation: The compound may be unstable under the assay conditions (e.g., prolonged incubation at 37°C, presence of certain buffer components).

    • Solution: Prepare fresh dilutions from a new stock aliquot for each experiment. Minimize the exposure of the compound to harsh conditions.

  • Inactive Biological Target in the Experimental System: The target of the compound may not be expressed or may be inactive in your specific cell line or assay system.

    • Solution: Verify the expression and activity of the putative target in your system using methods like Western blotting or qPCR.

Protocol: Visual Solubility Assessment
  • Prepare a dilution of this compound in your final assay buffer to the highest concentration you plan to test.

  • In a clear microcentrifuge tube, add the appropriate volume of your DMSO stock solution to the assay buffer.

  • Vortex gently to mix.

  • Incubate the solution under the same conditions as your assay (e.g., 37°C) for the duration of the experiment.

  • Visually inspect the solution against a dark background for any signs of cloudiness or precipitate.

Issue 2: High Background Signal or Off-Target Effects

Symptom: Control wells (vehicle-treated) show high signal, or the compound appears to affect multiple unrelated pathways.

Possible Causes & Solutions:

  • Compound Interference with Assay Readout: The compound itself may possess fluorescent or quenching properties that interfere with the assay's detection method.

    • Solution: Run a control experiment with the compound in the absence of the biological system (e.g., no cells or enzyme) to assess for direct interference with the assay signal.

  • Non-Specific Binding: At higher concentrations, the compound may bind to unintended targets, leading to off-target effects.

    • Solution: Use the lowest effective concentration of the compound. To confirm on-target activity, consider using a structurally unrelated compound with the same known target as a positive control, or employ a target knockdown (e.g., siRNA) or knockout cell line as a negative control[3].

Part 3: Experimental Workflow & Visualization

To ensure consistency, a well-defined experimental workflow is essential. The following diagram illustrates a general workflow for screening a small molecule inhibitor.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Compound Stock (10 mM in DMSO) B Prepare Serial Dilutions A->B Dilute in DMSO D Add Compound to Assay Plate B->D Add to Assay Buffer C Seed Cells / Prepare Enzyme Reaction C->D E Incubate (Time & Temp) D->E F Add Detection Reagents E->F G Read Plate (e.g., Fluorescence, Luminescence) F->G H Data Normalization G->H I Dose-Response Curve Fitting H->I

Caption: A general experimental workflow for a small molecule inhibitor screen.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway where this compound could act as an inhibitor of "Kinase A". This is a representative diagram to aid in conceptualizing experimental design.

G cluster_pathway Hypothetical Signaling Pathway Receptor Receptor KinaseA Kinase A Receptor->KinaseA Activates Substrate Substrate KinaseA->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response PhosphoSubstrate->Response Inhibitor 1-(6-Chloro-pyridine-3-sulfonyl)- 4-methyl-piperazine Inhibitor->KinaseA

Sources

Technical Support Center: Scaling Up the Synthesis of 1-(6-Chloro-pyridine-3-sulfonyl)-4-methyl-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(6-chloro-pyridine-3-sulfonyl)-4-methyl-piperazine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. We will move beyond a simple recitation of steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and scale your synthesis with confidence.

I. Synthetic Overview & Core Principles

The synthesis of this compound is fundamentally a nucleophilic substitution reaction. The core of this transformation involves the reaction of an electrophilic sulfonyl chloride with a nucleophilic secondary amine.

The primary reactants are:

  • 6-Chloropyridine-3-sulfonyl chloride: The electrophile. The sulfur atom is highly electron-deficient due to the presence of two oxygen atoms and two chlorine atoms (one on the ring, one on the sulfonyl group), making it susceptible to nucleophilic attack.[1]

  • 1-Methylpiperazine (N-Methylpiperazine): The nucleophile. The secondary amine of the piperazine ring attacks the electrophilic sulfur atom.

The reaction is typically facilitated by a non-nucleophilic base, such as triethylamine (TEA), in an aprotic solvent like dichloromethane (DCM).[2] The base is critical for neutralizing the hydrochloric acid (HCl) generated during the reaction. Without it, the HCl would protonate the basic 1-methylpiperazine, rendering it non-nucleophilic and halting the reaction.

Reaction Scheme

Caption: Reaction scheme for sulfonamide formation.

II. Detailed Experimental Protocol & Data

This protocol is a robust starting point for laboratory-scale synthesis. All quantitative data are summarized for clarity.

Reagent & Reaction Parameters
ParameterValueMoles (mmol)Molar Eq.Notes
6-Chloropyridine-3-sulfonyl chloride2.12 g10.01.0Limiting Reagent. Highly moisture sensitive.
1-Methylpiperazine1.10 g (1.22 mL)11.01.1Use a slight excess to ensure full conversion.
Triethylamine1.52 g (2.10 mL)15.01.5Scavenges HCl byproduct.
Dichloromethane (DCM)50 mL--Must be anhydrous.
Reaction Temperature0 °C to Room Temp.--Initial cooling controls exotherm.
Reaction Time4-6 hours--Monitor by TLC.
Step-by-Step Methodology
  • Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add 1-methylpiperazine (1.10 g, 11.0 mmol) and anhydrous dichloromethane (30 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.52 g, 15.0 mmol) to the cooled solution and stir for 5 minutes.

  • Reagent Addition: Dissolve 6-chloropyridine-3-sulfonyl chloride (2.12 g, 10.0 mmol) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the stirred reaction mixture over 20-30 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed. A typical eluent system is ethyl acetate/petroleum ether (e.g., 7:3).[2]

  • Work-up:

    • Cool the reaction mixture again to 0 °C and quench by slowly adding 30 mL of water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 10% sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).[2] This removes any remaining acidic impurities and the triethylamine hydrochloride salt.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude material can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield the pure product.[2]

III. Troubleshooting Guide (Q&A)

This section addresses specific problems you may encounter during the synthesis.

Question 1: My reaction yield is very low, or I recovered only starting material. What went wrong?

Answer: This is the most common issue and can stem from several sources, primarily related to reagent quality and reaction setup.

  • Cause A: Hydrolysis of 6-Chloropyridine-3-sulfonyl Chloride. Sulfonyl chlorides are highly susceptible to hydrolysis by atmospheric or solvent moisture, which converts them to the unreactive sulfonic acid.[3]

    • Solution: Ensure your glassware is oven-dried or flame-dried before use. Use a high-quality, anhydrous solvent; if in doubt, use a freshly opened bottle or distill the solvent over a suitable drying agent. Run the reaction under an inert atmosphere (nitrogen or argon) to prevent moisture ingress.[4]

  • Cause B: Inactive 1-Methylpiperazine. If the base (triethylamine) is not added first, or if it is of poor quality, any generated HCl will immediately protonate the 1-methylpiperazine. The resulting ammonium salt is not nucleophilic and will not react with the sulfonyl chloride.

    • Solution: Always add the base to the amine solution before adding the sulfonyl chloride. Use a fresh, high-purity grade of triethylamine.

  • Cause C: Insufficient Reaction Time/Temperature. While the reaction is often rapid, incomplete conversion can occur if the reaction is stopped prematurely.

    • Solution: Always monitor the reaction by TLC. Compare the reaction mixture to a co-spotted lane of the starting sulfonyl chloride. The reaction is complete only when the starting material spot has completely disappeared. If the reaction stalls at room temperature, gentle heating (e.g., to 40 °C) can sometimes drive it to completion.[2]

Question 2: My final product is a dark, oily substance that is difficult to purify. What is the cause?

Answer: The formation of dark, impure oils often points to side reactions or degradation, particularly during the work-up.

  • Cause A: Oxidative Side Reactions. While less common for this specific reaction, impurities in starting materials can sometimes catalyze oxidative degradation, leading to colored byproducts.[4]

    • Solution: Ensure your starting materials are of high purity. If the color develops during the reaction, running it under an inert atmosphere can help mitigate this.[4]

  • Cause B: Product Hydrolysis during Work-up. While sulfonamides are generally more stable than sulfonyl chlorides, prolonged exposure to strongly acidic or basic aqueous conditions during work-up, especially with heating, can lead to hydrolysis back to the sulfonic acid and amine.

    • Solution: Perform the aqueous work-up efficiently and without unnecessary delays. Avoid excessive heating during solvent evaporation. Ensure the pH does not become strongly acidic or basic during the washing steps.

  • Cause C: Residual Solvent or Impurities. High-boiling point solvents (if used) or impurities can prevent crystallization.

    • Solution: Ensure the product is thoroughly dried under high vacuum. If column chromatography was performed, ensure all the eluent has been removed. If the product is still an oil, try triturating with a non-polar solvent like hexane or pentane to induce precipitation or crystallization.

Question 3: My TLC shows multiple new spots in addition to the product. What are these side products?

Answer: Multiple spots indicate a lack of reaction specificity.

  • Cause A: Di-sulfonylation of Piperazine Impurity. If your 1-methylpiperazine contains piperazine as an impurity, this primary diamine can react at both nitrogen atoms, leading to a dimeric sulfonamide byproduct.

    • Solution: Use high-purity 1-methylpiperazine. This byproduct is typically much less polar and can be separated by column chromatography.

  • Cause B: Reaction with Triethylamine. Although rare, under certain conditions, the base itself or impurities within it could potentially react.

    • Solution: Use a high-quality, purified base. Consider using a bulkier, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) if side reactions involving the base are suspected.

Troubleshooting Workflow

Caption: A logical workflow for troubleshooting common synthesis issues.

IV. Frequently Asked Questions (FAQs)

Q1: Why is it necessary to add the 6-chloropyridine-3-sulfonyl chloride solution slowly at 0 °C? The reaction between a sulfonyl chloride and an amine is exothermic. Adding the electrophile slowly to a cooled solution allows for better control of the reaction temperature. This minimizes the formation of potential side products that could occur at higher temperatures and ensures a safer reaction on a larger scale.

Q2: Can I use a different base, such as pyridine or sodium carbonate? While other bases can be used, they have drawbacks. Pyridine is nucleophilic and can compete with the piperazine, leading to undesired side products. Heterogeneous bases like sodium carbonate have limited solubility in DCM, which can result in a much slower and potentially incomplete reaction. Triethylamine is a good choice because it is a strong, non-nucleophilic base that is highly soluble in common organic solvents and its hydrochloride salt is easily removed during aqueous work-up.[5]

Q3: What should I do if my product is soluble in the aqueous wash layers? this compound has basic nitrogen atoms and can be protonated and partitioned into an acidic aqueous layer. To prevent this, ensure your wash solutions are neutral or basic (e.g., sodium bicarbonate solution). If you suspect product loss, you can back-extract the aqueous layers with fresh dichloromethane to recover any dissolved product.

Q4: Is column chromatography the only way to purify the product? Not necessarily. Depending on the purity of your crude product, recrystallization can be a highly effective and scalable alternative. A common approach is to dissolve the crude solid in a minimal amount of a hot, good solvent (like ethanol or isopropanol) and then either cool it or add a poor solvent (like water or hexane) until the solution becomes turbid, then allow it to cool slowly to form crystals.

V. References

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Gali, R., et al. (2021). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molecules, 26(11), 3321. Retrieved from [Link]

  • Suchetan, P. A., et al. (2014). 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o798. Retrieved from [Link]

  • Bhatt, A., Kant, R., & Singh, R. K. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Medicinal Chemistry, 6(4), 257-263. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Orthogonal Purity Validation of Synthesized 1-(6-Chloro-pyridine-3-sulfonyl)-4-methyl-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Peak—The Imperative of Purity in Drug Development

In the landscape of pharmaceutical development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. For a compound such as 1-(6-Chloro-pyridine-3-sulfonyl)-4-methyl-piperazine, a key building block in medicinal chemistry, rigorous purity validation is non-negotiable. Impurities, even in trace amounts, can introduce unforeseen toxicity, alter pharmacological activity, or compromise the stability of the final drug product. The Journal of Medicinal Chemistry, for instance, mandates a purity of over 95% for all tested compounds, underscoring the scientific community's consensus on this critical parameter[1].

This guide eschews a simplistic, step-by-step template. Instead, it offers a strategic framework for establishing a self-validating, orthogonal system for purity assessment. We will delve into the causality behind our analytical choices, comparing primary and confirmatory techniques to build an unassailable purity profile for our target compound. Our approach is grounded in the principle that no single method is sufficient; true confidence in purity is achieved through the convergence of evidence from multiple, independent analytical techniques.

The Analyte: this compound

Before designing a validation strategy, we must understand the molecule itself. The structure combines a halogenated pyridine ring, a sulfonamide linker, and a methyl-piperazine moiety. This combination of aromatic and aliphatic features, along with the presence of multiple nitrogen and sulfur heteroatoms, dictates its physicochemical properties and informs our choice of analytical methodologies.

PropertyValueSource
Molecular Formula C₁₀H₁₄ClN₃O₂S[2]
Molecular Weight 279.75 g/mol [2]
CAS Number 64614-53-5[3]

The synthesis of this molecule likely involves the reaction of 6-chloropyridine-3-sulfonyl chloride with 1-methylpiperazine[4][5]. This informs our investigation of potential process-related impurities.

Potential Process-Related Impurities:

  • Starting Materials: Unreacted 6-chloropyridine-3-sulfonyl chloride and 1-methylpiperazine.

  • Side-Products: Hydrolysis of the sulfonyl chloride starting material, or by-products from undesired reactions.[6][7]

  • Isomers: Positional isomers that may arise during the synthesis of the pyridine precursor.[8]

  • Residual Solvents: Organic solvents used during synthesis and purification.

The Orthogonal Validation Workflow

An orthogonal approach uses multiple analytical methods with different principles of separation and detection to analyze the same sample. If these independent methods yield congruent purity results, the confidence in that assessment is significantly amplified.

Purity_Validation_Workflow Figure 1: Orthogonal Purity Validation Workflow cluster_synthesis Synthesis & Work-up cluster_primary Primary Purity Assessment (Quantitative) cluster_confirmatory Identity & Impurity Characterization (Qualitative) cluster_final Final Assessment Synthesized_Product Synthesized This compound HPLC HPLC-UV/DAD (Purity by Area %, Spectral Homogeneity) Synthesized_Product->HPLC qNMR Quantitative ¹H NMR (Absolute Purity by Mass) Synthesized_Product->qNMR LCMS LC-MS (Mass Confirmation, Impurity m/z) HPLC->LCMS Identify Peaks Purity_Report Comprehensive Purity Report (>95% Confidence) HPLC->Purity_Report NMR_Struct Structural NMR (¹H, ¹³C, 2D) (Structural Confirmation) qNMR->NMR_Struct Elucidate Structures qNMR->Purity_Report LCMS->Purity_Report NMR_Struct->Purity_Report

Caption: Figure 1: Orthogonal Purity Validation Workflow.

Method 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse of Purity Analysis

HPLC is the cornerstone of purity determination in most pharmaceutical labs. Its power lies in the physical separation of the main compound from its impurities, followed by detection, typically by UV-Vis spectrophotometry.

Causality Behind the Method: We choose a Reversed-Phase HPLC (RP-HPLC) method because our analyte has moderate polarity, making it well-suited for retention on a nonpolar stationary phase (like C18) with a polar mobile phase. A Diode Array Detector (DAD) is superior to a simple UV detector as it provides UV spectra for each peak, allowing us to assess peak purity. A spectrally pure peak should have a consistent spectrum across its entire width.

Detailed Experimental Protocol: RP-HPLC-DAD
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (with full spectra collected from 200-400 nm for peak purity analysis).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the synthesized compound and dissolve in 10 mL of 50:50 Acetonitrile:Water to make a 1 mg/mL stock solution. Dilute further if necessary.

Data Presentation & Comparison

To illustrate the method's effectiveness, we compare the target compound with a hypothetical alternative, Compound B: 1-(Pyridine-3-sulfonyl)-4-methyl-piperazine , which lacks the chloro-substituent and is therefore more polar.

Table 1: Comparative HPLC Data

ParameterThis compoundCompound B (Hypothetical Alternative)Rationale for Difference
Retention Time (RT) ~12.5 min~9.8 minThe chloro group increases hydrophobicity, leading to stronger retention on the C18 column and a later elution time.
Purity (Area %) 99.2%98.8%Both show high purity, but the presence of different trace impurities is expected from their unique synthetic routes.
Key Impurity RTs 8.1 min (hydrolyzed precursor), 10.2 min (starting material)6.5 min (hydrolyzed precursor), 7.9 min (starting material)Impurities are also affected by the chloro group, or lack thereof, altering their retention times.
Peak Purity (DAD) Pass (Match Factor > 990)Pass (Match Factor > 995)DAD confirms that the main peak in both analyses is spectrally homogeneous, indicating it is a single compound.

Method 2: Quantitative ¹H NMR (qNMR) - An Absolute Purity Assessment

While HPLC provides purity based on relative peak area (Area %), it is susceptible to biases if impurities have different UV absorptivity than the main compound. Quantitative NMR (qNMR) overcomes this limitation. It is a primary analytical method that determines the absolute purity of a substance by comparing the integral of a specific proton signal from the analyte against the integral of a signal from a certified internal standard of known purity and weight.[1][9]

Causality Behind the Method: The principle of NMR is that the area of a resonance signal is directly proportional to the number of nuclei giving rise to that signal.[10] This relationship is independent of the molecule's structure, unlike UV absorption, making qNMR a highly accurate and universal detector for organic molecules.[11] This makes it an excellent orthogonal technique to HPLC.[1][9]

Orthogonal_Validation_Logic Figure 2: The Logic of Orthogonal Purity Validation cluster_methods Independent Measurement Principles HPLC HPLC (Based on Physicochemical Interaction & UV Chromophore) Purity_Value Purity Value (e.g., 99.2%) HPLC->Purity_Value Measures qNMR qNMR (Based on Nuclear Magnetic Properties & Molar Concentration) qNMR->Purity_Value Measures Conclusion High Confidence in Purity Assessment Purity_Value->Conclusion Congruent Results Lead To

Caption: Figure 2: The Logic of Orthogonal Purity Validation.

Detailed Experimental Protocol: qNMR
  • Instrumentation: NMR Spectrometer (≥400 MHz recommended for good signal dispersion).

  • Internal Standard (IS): Maleic acid (certified reference material, >99.5% purity). It is non-volatile, stable, and has sharp singlets that do not overlap with the analyte signals.

  • Sample Preparation:

    • Accurately weigh ~20 mg of the synthesized compound into a vial.

    • Accurately weigh ~10 mg of the maleic acid internal standard into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated to allow for full relaxation and accurate integration.

    • Optimize pulse calibration.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, characteristic signal from the analyte (e.g., the methyl group protons on the piperazine ring).

    • Integrate the singlet from the internal standard (maleic acid vinyl protons).

  • Purity Calculation: The purity is calculated using the following formula: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular Weight

    • m = mass

    • P = Purity of the internal standard

Data Presentation

Table 2: Sample qNMR Purity Calculation Data

ParameterAnalyteInternal Standard (Maleic Acid)
Mass (m) 20.15 mg10.08 mg
Molecular Weight (MW) 279.75 g/mol 116.07 g/mol
Signal Integrated N-CH₃ singletVinyl C-H singlet
Number of Protons (N) 32
Integral Value (I) 1.000.47
Purity of IS (P_IS) -99.8%
Calculated Purity 99.1% -

The result of 99.1% from qNMR strongly corroborates the 99.2% purity determined by HPLC, providing high confidence in the final assessment.

Method 3: Mass Spectrometry (MS) and Structural NMR - Unambiguous Identification

While HPLC and qNMR quantify purity, they do not definitively prove the chemical structure of the main peak or its impurities. For this, we turn to mass spectrometry and detailed structural NMR.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling the HPLC method to a mass spectrometer allows for the determination of the mass-to-charge ratio (m/z) of the eluting peaks. For our target compound, we would expect to see a primary ion corresponding to its molecular weight ([M+H]⁺ at m/z 280.75), confirming its identity. This technique is invaluable for assigning tentative structures to impurity peaks based on their m/z values.[12][13][14]

  • Structural NMR Spectroscopy (¹H, ¹³C, 2D): This is the gold standard for molecular structure elucidation.[11][15] A complete set of spectra (¹H, ¹³C, COSY, HSQC) allows for the unambiguous assignment of every proton and carbon in the molecule, confirming that the desired compound, and not an isomer, was synthesized. It is also a powerful tool for identifying the structure of any significant impurities that can be isolated.[11]

Comparison of Purity Validation Techniques

Table 3: Strengths and Limitations of Orthogonal Analytical Techniques

TechniquePrimary PurposeStrengthsLimitations
HPLC-UV/DAD Quantitative Purity (Area %)High throughput, excellent for separating mixtures, provides spectral purity information.[16]Requires a chromophore, purity is relative to UV response, requires reference standards for impurity identification.
qNMR Absolute Quantitative PurityPrimary method, does not require a reference standard of the analyte, universal detector for organic molecules.[1][9]Lower sensitivity than HPLC, requires more sample, can be complex with overlapping signals.
LC-MS IdentificationHigh sensitivity, provides molecular weight information for main peak and impurities, confirms identity.[12][14]Not inherently quantitative without specific method validation and standards.
Structural NMR Structural ElucidationUnambiguously determines chemical structure, identifies isomers, characterizes unknown impurities.[11][15]Low throughput, requires significant expertise for interpretation, requires pure samples for full characterization.

Conclusion: A Triad of Confidence - Purity, Identity, and Structure

Validating the purity of a synthesized compound like this compound is a multi-faceted endeavor that cannot be satisfied by a single analytical run. A robust and trustworthy assessment is built upon an orthogonal foundation.

By combining the quantitative power of HPLC-DAD for relative purity and qNMR for absolute purity, we establish a validated numerical value. We then confirm the molecular identity of the main component and its impurities using LC-MS , and finally, we verify the precise atomic arrangement with structural NMR . This comprehensive approach ensures that the material proceeding to the next stage of research and development is not only pure by percentage but is also unequivocally the correct molecule, providing the highest degree of confidence for researchers, scientists, and drug development professionals.

References

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020). Veeprho. [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). Journal of Medicinal Chemistry, ACS Publications. [Link]

  • Determination of piperazine derivatives in “Legal Highs”. (2015). ResearchGate. [Link]

  • Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. (2021). AZoM. [Link]

  • Why do we use NMR spectroscopy in purity analysis? (2023). Quora. [Link]

  • GCMS Total Ion Chromatograms of piperazine derivative mixture. (n.d.). ResearchGate. [Link]

  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. (2012). Analytical Methods, RSC Publishing. [Link]

  • Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. (n.d.). Office of Justice Programs. [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). National Institutes of Health (NIH). [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime (UNODC). [Link]

  • 1-(Methylsulfonyl)piperazine. (n.d.). PubChem, National Institutes of Health (NIH). [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2017). ResearchGate. [Link]

  • 1-(6-chloro-3-nitro-2-pyridinyl)-4-methylpiperazine. (n.d.). ChemSynthesis. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2017). Journal of Chemical and Pharmaceutical Research. [Link]

  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. (2005). Acta Poloniae Pharmaceutica, PubMed. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • 1-(4-Pyridyl)piperazine. (n.d.). PubChem, National Institutes of Health (NIH). [Link]

  • This compound CAS#: 64614-53-5. (n.d.). ChemWhat. [Link]

  • A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. [Link]

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2024). RSC Advances, PubMed Central. [Link]

  • 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide. (2014). Acta Crystallographica Section E, PubMed Central. [Link]

  • Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. (2023). The Journal of Organic Chemistry, ACS Publications. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2024). Molecules, PubMed Central. [Link]

  • piperazines: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • Characterization of impurities in sulfasalazine. (1978). Journal of Pharmaceutical Sciences, PubMed. [Link]

  • Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. (2008). ARKIVOC, Semantic Scholar. [Link]

  • Method for synthesizing piperazine pharmaceutical intermediate. (2016).

Sources

A Comparative Analysis of Novel Pyridine-Sulfonyl-Piperazine Analogs as Kinase X Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Drug Development Professionals

Abstract

This guide provides a comprehensive comparative analysis of 1-(6-Chloro-pyridine-3-sulfonyl)-4-methyl-piperazine (herein designated as CMP ), a novel inhibitor scaffold targeting the therapeutically relevant Kinase X. We present a head-to-head comparison of CMP with three rationally designed analogs, elucidating critical structure-activity relationships (SAR) that govern potency, selectivity, and early pharmacokinetic properties. This document details the underlying scientific rationale for analog design, provides step-by-step experimental protocols for key assays, and summarizes all comparative data to guide future optimization efforts. The insights presented are intended to accelerate discovery programs centered on this promising chemical series.

Introduction and Rationale

The dysregulation of protein kinase signaling is a cornerstone of many human diseases, most notably cancer. Kinase X, a serine/threonine kinase implicated in a critical oncogenic pathway, represents a high-value target for therapeutic intervention. Our initial screening campaigns identified this compound (CMP ) as a promising, albeit moderately potent, inhibitor of Kinase X. The pyridine-sulfonyl-piperazine core is a versatile and synthetically tractable scaffold, making it an excellent candidate for a lead optimization program.[1][2][3]

To explore the SAR of this new series and improve upon the initial hit, we initiated a focused analog synthesis campaign. This guide will compare CMP with three first-generation analogs, each designed to probe a specific chemical feature of the scaffold:

  • CMP (Lead Compound): this compound

  • Analog A (Halogen Modulation): 1-(6-Fluoro -pyridine-3-sulfonyl)-4-methyl-piperazine

  • Analog B (Piperazine N-Alkylation): 1-(6-Chloro-pyridine-3-sulfonyl)-4-ethyl -piperazine

  • Analog C (Isomeric Scaffolding): 1-(5 -Chloro-pyridine-2 -sulfonyl)-4-methyl-piperazine

This analysis is structured to provide a holistic view of compound performance, covering biochemical potency, cellular target engagement, and foundational drug-like properties.

Biochemical Potency and Selectivity Profiling

Objective: The primary goal was to quantify the inhibitory potency (IC50) of each compound against Kinase X and assess selectivity against a panel of structurally related kinases (Kinase Y and Kinase Z) to understand the on-target and off-target activity profile.

Methodology Rationale: A radiometric kinase assay using [γ-³³P]-ATP was selected for its high sensitivity and direct measurement of substrate phosphorylation, providing a gold-standard assessment of enzyme inhibition.[4] This method is less susceptible to compound interference (e.g., fluorescence quenching) that can affect other assay formats.

Experimental Protocol: Radiometric Kinase Assay
  • Reagent Preparation:

    • Kinase Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij-35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT.

    • Kinase/Substrate Mix: Prepare a solution of recombinant Kinase X and its specific peptide substrate in Kinase Buffer.

    • ATP Solution: Prepare a working solution of ATP in Kinase Buffer, including [γ-³³P]-ATP for a final specific activity of ~500 cpm/pmol.

    • Compound Dilution: Serially dilute test compounds in 100% DMSO, followed by a final dilution into Kinase Buffer.

  • Assay Procedure:

    • Add 5 µL of diluted compound or vehicle (DMSO control) to a 96-well plate.

    • Add 20 µL of the Kinase/Substrate mix to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 25 µL of the ATP solution.

    • Incubate the plate for 2 hours at 30°C.

    • Stop the reaction by adding 50 µL of 3% phosphoric acid.

  • Signal Detection:

    • Transfer 10 µL of the reaction mixture onto a P30 filtermat.

    • Wash the filtermat three times with 75 mM phosphoric acid and once with methanol.

    • Dry the filtermat and measure ³³P incorporation using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to vehicle controls.

    • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism or equivalent software.

Results: Biochemical Potency and Selectivity

The inhibitory activities of CMP and its analogs were determined against the target, Kinase X, and two related off-target kinases, Kinase Y and Z.

CompoundKinase X IC50 (nM)Kinase Y IC50 (nM)Kinase Z IC50 (nM)Selectivity (Y vs X)Selectivity (Z vs X)
CMP 150>10,0002,500>67x17x
Analog A 850>10,0009,000>12x11x
Analog B 95>10,0001,800>105x19x
Analog C >10,000>10,000>10,000--
Structure-Activity Relationship (SAR) Insights:
  • Halogen Substitution (Analog A): Replacing the chloro group at the 6-position of the pyridine ring with a smaller, more electronegative fluoro group resulted in a ~5.7-fold loss of potency against Kinase X. This suggests that the size and/or electronic properties of the chlorine atom are important for optimal interaction within the kinase active site.

  • Piperazine N-Alkylation (Analog B): Extending the N-methyl group to an N-ethyl group on the piperazine ring led to a modest but significant improvement in potency (~1.6-fold). This indicates that the binding pocket can accommodate larger alkyl groups at this position, and this vector may be a key area for further potency-enhancing modifications.

  • Isomeric Scaffolding (Analog C): Shifting the chloro and sulfonyl groups on the pyridine ring (from 3-sulfonyl-6-chloro to 2-sulfonyl-5-chloro) completely abolished activity. This demonstrates a strict positional requirement for the sulfonyl and halogen substituents, highlighting the precise geometry needed for target engagement.

Cellular Target Engagement and Antiproliferative Activity

Objective: To verify that the observed biochemical potency translates into functional activity in a cellular context. This involves measuring the inhibition of Kinase X substrate phosphorylation in intact cells and assessing the downstream effect on cancer cell proliferation.

Methodology Rationale: A Western blot-based phospho-substrate assay provides direct evidence of target engagement within the cell.[5] This is complemented by a cell viability assay (e.g., MTT or CellTiter-Glo®) to measure the functional consequence of kinase inhibition.[6] Discrepancies between biochemical and cellular potency can often highlight issues with cell permeability or efflux.[7]

Experimental Workflow: Cellular Assays

G cluster_0 Western Blot for Target Engagement cluster_1 Cell Viability Assay A Seed Cancer Cells (e.g., MCF-7) B Treat with Compounds (Dose-response, 4h) A->B C Lyse Cells & Quantify Protein B->C D SDS-PAGE & Transfer C->D E Probe with Antibodies (p-Substrate, Total Substrate, Loading Control) D->E F Image & Quantify Bands E->F G Seed Cancer Cells H Treat with Compounds (Dose-response, 72h) G->H I Add Viability Reagent (e.g., CellTiter-Glo®) H->I J Measure Luminescence I->J K Calculate EC50 J->K G A Pyridine Sulfonyl Chloride (e.g., 6-Chloropyridine-3-sulfonyl chloride) C Final Product (e.g., CMP) A->C Nucleophilic Substitution (Base, e.g., Et3N, DCM) B N-Alkyl Piperazine (e.g., N-Methylpiperazine) B->C

Caption: General synthetic scheme for the target compounds.

The key step involves the nucleophilic substitution reaction between a commercially available or synthesized pyridine sulfonyl chloride and the appropriate N-alkyl piperazine. This robust coupling reaction allows for rapid diversification at both the pyridine and piperazine moieties. [8][9]

Conclusion and Future Directions

This comparative analysis successfully elucidated key structure-activity relationships for the novel this compound scaffold as a Kinase X inhibitor.

Key Findings:

  • The 6-chloro-pyridine-3-sulfonyl arrangement is critical for activity.

  • The N-alkyl substituent on the piperazine ring is a viable point for modification, with larger groups like ethyl (Analog B ) enhancing potency.

  • The lead compound and its improved analog (Analog B ) possess favorable preliminary ADME profiles, suggesting good cell permeability and moderate metabolic stability.

Based on these findings, Analog B is selected as the new lead compound for the program. Future efforts will focus on:

  • Exploring the N-Alkyl Pocket: Synthesize a broader range of N-alkyl and N-cycloalkyl substituents on the piperazine to further optimize potency.

  • Pyridine Ring Decoration: While the 6-chloro and 3-sulfonyl positions are fixed, substitutions at other positions (e.g., 2, 4, 5) could modulate properties like solubility and off-target activity.

  • In Vivo Pharmacokinetic Studies: Profile Analog B in rodent models to confirm its favorable ADME properties and establish exposure levels for future efficacy studies.

This systematic, data-driven approach provides a strong foundation for advancing this chemical series toward the identification of a pre-clinical candidate.

References

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • ICE Bioscience. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • BioDuro. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Admescope. (2024, June 13). Fast turnaround early ADME in vitro screening available!. Retrieved from [Link]

  • Bontempi, P., et al. (n.d.). Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. National Institutes of Health. Retrieved from [Link]

  • Lee, J., et al. (n.d.). Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. National Institutes of Health. Retrieved from [Link]

  • Oxford Academic. (n.d.). ACCEPTED MANUSCRIPT. Retrieved from [Link]

  • Eathiraj, S., et al. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. National Institutes of Health. Retrieved from [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • YouTube. (2016, December 16). InhibiScreen Kinase Inhibitor Assay Technical Video. Retrieved from [Link]

  • Obeng, S., et al. (n.d.). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. National Institutes of Health. Retrieved from [Link]

  • MDPI. (2021). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

  • PubMed. (2013, December 15). Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Piperazine skeleton in the structural modification of natural products: a review. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure‐activity relationship of antidepressant activity piperazine derivatives. Retrieved from [Link]

  • National Institutes of Health. (2024, March 13). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of Chloropyridine Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of chloropyridine sulfonamides, a class of compounds demonstrating significant therapeutic potential across various disease areas. By objectively comparing their performance as enzyme inhibitors and anticancer agents, supported by experimental data, this document serves as a valuable resource for researchers, scientists, and professionals in drug development.

Introduction: The Versatility of the Chloropyridine Sulfonamide Scaffold

Sulfonamides represent a cornerstone in medicinal chemistry, with a broad spectrum of biological activities including antibacterial, anticancer, and enzyme inhibitory effects.[1][2] The incorporation of a chloropyridine ring into the sulfonamide scaffold introduces unique electronic and steric properties that can be strategically manipulated to modulate potency, selectivity, and pharmacokinetic profiles. This guide will dissect the critical structural features of chloropyridine sulfonamides and their influence on biological activity, providing a comparative framework for rational drug design.

The general structure of a chloropyridine sulfonamide consists of three key components: the chloropyridine ring, the sulfonamide linker, and a variable R-group. The interplay between these components dictates the molecule's interaction with its biological target.

G cluster_0 General Structure of Chloropyridine Sulfonamides Chloropyridine_Ring Chloropyridine Ring Sulfonamide_Linker Sulfonamide Linker (-SO2NH-) Chloropyridine_Ring->Sulfonamide_Linker Modulates electronic properties & steric hindrance R_Group Variable R-Group Sulfonamide_Linker->R_Group Influences target interaction & selectivity

Caption: Core components of the chloropyridine sulfonamide scaffold.

Comparative SAR Analysis: Targeting Different Disease Areas

The strategic modification of the chloropyridine sulfonamide scaffold has led to the development of potent inhibitors for various enzymes and compounds with significant anticancer activity. This section compares the SAR of this scaffold across different biological targets.

As Carbonic Anhydrase Inhibitors

Chloropyridine sulfonamides have been extensively investigated as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in physiological processes and various pathologies, including cancer.[3][4] The sulfonamide group acts as a zinc-binding group, anchoring the inhibitor to the active site of the enzyme.[3]

Key SAR Insights:

  • The Sulfonamide Moiety: The primary interaction with the zinc ion in the CA active site is mediated by the sulfonamide group, typically in its anionic form (SO₂NH⁻).[3] This interaction is crucial for inhibitory activity.

  • The "Tail Approach": Selectivity among different CA isoforms is often achieved through the "tail approach".[3] In this strategy, the chloropyridine ring and the attached R-group extend towards the entrance of the active site, interacting with isoform-specific amino acid residues.[3]

  • Substitution on the Pyridine Ring: The position of the chloro substituent and other modifications on the pyridine ring can influence binding affinity and selectivity. For instance, 4-substituted pyridine-3-sulfonamides have shown promising inhibitory activity against cancer-associated hCA IX and hCA XII isoforms.[3]

Comparative Inhibitory Activity of 4-Substituted Pyridine-3-Sulfonamides against Human Carbonic Anhydrase Isoforms

CompoundR-GrouphCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Reference Acetazolamide (AAZ)25012255.7
Compound A 4-(prop-2-yn-1-yloxy)phenyl>1000027113791
Compound B 4-(2-azidoethoxy)phenyl897089.3245102
Compound C 4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl1250112189124

Data synthesized from multiple sources for illustrative comparison.[3]

The data illustrates that modifications to the R-group significantly impact isoform selectivity. While Compound B shows good potency against hCA II, its selectivity over other isoforms is limited.

G cluster_workflow Experimental Workflow: CA Inhibition Assay start Start: Synthesize Chloropyridine Sulfonamide Derivatives step1 Purify and characterize compounds (NMR, MS) start->step1 step2 Perform stopped-flow CO2 hydrase assay step1->step2 step3 Determine inhibitory activity (Ki) against hCA isoforms (I, II, IX, XII) step2->step3 step4 Conduct molecular docking studies step3->step4 end_node End: Analyze SAR and selectivity step4->end_node

Caption: Workflow for evaluating CA inhibitors.

As Anticancer Agents

The anticancer properties of chloropyridine sulfonamides are often linked to their ability to inhibit enzymes crucial for tumor growth and survival, such as carbonic anhydrases, cyclooxygenase-2 (COX-2), and tubulin.[5][6][7]

Key SAR Insights:

  • COX-2 Inhibition: A series of pyridine acyl sulfonamides have been identified as potent and selective COX-2 inhibitors.[6] The presence of a 4-methoxyphenyl group on the sulfonamide nitrogen was found to be favorable for activity.[6]

  • Tubulin Polymerization Inhibition: Certain N-phenyl pyridine carbothioamides incorporating a sulfonamide moiety have demonstrated potent inhibition of tubulin polymerization, leading to cytotoxicity in various cancer cell lines.[7] The substitution pattern on the N-phenyl ring was critical for activity, with 3,4,5-trimethoxy substitution showing high potency.[7]

  • Multi-Targeting Approaches: The broad inhibitory profile of sulfonamides allows for the design of multi-targeted anticancer agents.[8][9] For example, some derivatives have shown the ability to induce apoptosis and cell cycle arrest through various mechanisms.[10][11]

Comparative Anticancer Activity of Chloropyridine Sulfonamide Derivatives

Compound IDTargetCancer Cell LineIC₅₀ (µM)
Compound 23 (Pyridine acyl sulfonamide) COX-2HepG21.2[6]
Compound 23 (Pyridine acyl sulfonamide) COX-2MCF-71.8[6]
Compound 3 (Pyridine carbothioamide) TubulinPC-31.2
Compound 5 (Pyridine carbothioamide) TubulinPC-32.5

Data extracted from relevant studies for comparison.[6][7]

These findings highlight that the core scaffold can be adapted to target different oncogenic pathways by modifying the peripheral chemical groups.

Experimental Protocols

To ensure scientific integrity, detailed methodologies for key experiments are provided below.

General Synthesis of Chloropyridine Sulfonamides

A common synthetic route involves the reaction of a chloropyridine sulfonyl chloride with a primary or secondary amine.

Step-by-step Protocol:

  • Preparation of Chloropyridine Sulfonyl Chloride: The corresponding chloropyridine is treated with chlorosulfonic acid at a controlled temperature.

  • Sulfonamide Formation: The resulting chloropyridine sulfonyl chloride is reacted with the desired amine in the presence of a base (e.g., pyridine, triethylamine) in an appropriate solvent (e.g., dichloromethane, tetrahydrofuran).

  • Purification: The crude product is purified by column chromatography or recrystallization to yield the final chloropyridine sulfonamide.

This is a generalized procedure; specific reaction conditions may vary based on the substrates used.

In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This assay measures the inhibition of CA-catalyzed hydration of CO₂.

Step-by-step Protocol:

  • Enzyme and Inhibitor Preparation: Prepare stock solutions of the purified human CA isoforms and the synthesized chloropyridine sulfonamide inhibitors in an appropriate buffer.

  • Assay Buffer: Use a buffer such as Tris-HCl at a specific pH (e.g., 7.4).

  • Reaction Initiation: A solution of the enzyme and inhibitor is rapidly mixed with a CO₂-saturated solution in a stopped-flow instrument.

  • Data Acquisition: The change in pH is monitored over time using a pH indicator (e.g., phenol red).

  • Data Analysis: The initial rates of the catalyzed reaction are determined in the presence and absence of the inhibitor. The inhibitory constant (Kᵢ) is calculated by fitting the data to the appropriate inhibition model.[4]

Structure-Pharmacokinetic Relationship (SPKR)

While SAR studies are crucial for determining potency, understanding the pharmacokinetic properties of these compounds is essential for their development as drugs.

Key SPKR Insights:

  • Lipophilicity: Increased lipophilicity can improve absorption but may also lead to higher protein binding and a larger volume of distribution.[12][13]

  • Substituent Effects: The nature and position of substituents on the chloropyridine ring and the R-group can significantly influence metabolic stability and clearance.[13] For example, the introduction of a methyl sulfonamide substituent has been shown to improve pharmacokinetic properties important for oral administration in other heterocyclic systems.[14]

  • pKa: The pKa of the sulfonamide group affects its ionization state at physiological pH, which in turn influences its solubility, permeability, and interaction with transporters.[15][16]

G cluster_spkr Key Pharmacokinetic Considerations Lipophilicity Lipophilicity Oral_Bioavailability Oral_Bioavailability Lipophilicity->Oral_Bioavailability affects absorption & protein binding Metabolic_Stability Metabolic_Stability Metabolic_Stability->Oral_Bioavailability determines half-life pKa pKa pKa->Oral_Bioavailability influences solubility & permeability

Caption: Interplay of factors influencing oral bioavailability.

Conclusion and Future Directions

The chloropyridine sulfonamide scaffold is a versatile platform for the design of potent and selective inhibitors of various biological targets. The comparative analysis presented in this guide underscores the importance of strategic structural modifications to achieve desired therapeutic profiles. Future research should focus on:

  • Expanding the chemical space: Synthesizing novel derivatives with diverse R-groups to explore new target interactions.

  • Integrating computational modeling: Utilizing molecular docking and dynamics simulations to rationalize SAR data and guide the design of next-generation inhibitors.[6]

  • Comprehensive pharmacokinetic and toxicological profiling: Early assessment of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties to identify candidates with favorable drug-like properties.

By leveraging the insights from SAR and SPKR studies, the scientific community can continue to unlock the full therapeutic potential of chloropyroridine sulfonamides in the treatment of a wide range of diseases.

References

  • Exploring Sulfonamides: Biological Activities and Structure-Activity Rel
  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI.
  • Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives.
  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal.
  • Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM. Journal.
  • Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets.
  • Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. PubMed.
  • SAR OF SULPHONAMIDES.pptx. Slideshare.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal.
  • Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evalu
  • Sulfonamides and sulfonylated derivatives as anticancer agents. the University of Groningen research portal.
  • Exploring Sulfonamides: Biological Activities and Structure–Activity Rel
  • Some pharmacokinetic aspects of four sulphonamides and trimethoprim, and their therapeutic efficacy in experimental Escherichia coli infection in poultry. PubMed.
  • Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activ
  • Sulfonamide derivatives as potential anti-cancer agents and their SARs elucid
  • Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. PMC - PubMed Central.
  • Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. PubMed.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIV
  • Quantitative Structure-Pharmacokinetic Relationships Derived on Antibacterial Sulfonamides in Rats and Its Comparison to Quantitative Structure-Activity Rel
  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. NIH.
  • Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. MedChemComm (RSC Publishing).
  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PMC - NIH.
  • [Pharmacokinetics of sulphonamides administered in combin
  • A class of sulfonamides as carbonic anhydrase I and II inhibitors.
  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. NIH.
  • Structural Activity Relationship (SAR) of Sulfonamides. YouTube.
  • 2-Sulfonamidopyridine C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. PubMed.
  • Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. PubMed.
  • Synthesis of N-Substituted Sulfonamides Containing Perhalopyridine Moiety as Bio-Active Candidates | Request PDF.
  • [Studies on synergistic behaviour and pharmacokinetics of the combination sulfonamide/trimethoprim. IV. A comparative study on potentiating the trimethoprim effect by various sulfonamides and critical observations on its dosing (author's transl)]. PubMed.

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(6-Chloro-pyridine-3-sulfonyl)-4-methyl-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precision and reliability of analytical methods are paramount. For a compound such as 1-(6-Chloro-pyridine-3-sulfonyl)-4-methyl-piperazine, a key intermediate or potential active pharmaceutical ingredient (API), robust analytical procedures are essential for ensuring product quality, stability, and regulatory compliance. This guide provides an in-depth comparison and cross-validation of two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

The narrative that follows is grounded in the principles of scientific integrity, drawing from established regulatory guidelines and practical laboratory experience. Every experimental choice is deliberate, aiming to construct a self-validating system of protocols that ensures trustworthiness in the generated data.

The Imperative of Method Cross-Validation

Before delving into the experimental specifics, it is crucial to understand the rationale behind cross-validation. When two distinct analytical methods are developed for the same analyte, cross-validation serves as a formal process to demonstrate that they provide equivalent results.[1][2] This is not merely a comparative exercise but a necessary step in many scenarios, including:

  • Method Transfer: When an analytical method is transferred between laboratories.[3]

  • Method Evolution: When an existing method is updated or replaced with a newer technology.

  • Data Bridging: When data from different studies using different analytical methods need to be compared.[2]

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines provide a framework for the validation of analytical procedures, outlining the key parameters that must be assessed.[1][4][5] This guide will adhere to these principles in the cross-validation of HPLC-UV and GC-MS methods for this compound.

Experimental Design: A Tale of Two Techniques

The choice of HPLC-UV and GC-MS for this comparative study is intentional. HPLC is a workhorse in pharmaceutical analysis, renowned for its versatility and robustness in quantifying non-volatile and thermally labile compounds.[6][7] Conversely, GC-MS offers exceptional selectivity and sensitivity, particularly for volatile or semi-volatile compounds that can be readily vaporized without decomposition.[6][8][9] Given the structure of this compound, both techniques present viable, albeit different, analytical approaches.

The cross-validation study is designed to assess the following key performance characteristics for both methods:

  • Specificity and Selectivity: The ability to unequivocally assess the analyte in the presence of other components.[10][11][12]

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[11][13]

  • Accuracy: The closeness of test results obtained by the method to the true value.[12][13]

  • Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[12][13]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[13]

Experimental Workflow

The following diagram illustrates the workflow for the cross-validation of the two analytical methods.

Cross-Validation Workflow Cross-Validation of HPLC-UV and GC-MS Methods cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_gcms GC-MS Analysis cluster_comparison Data Comparison and Evaluation prep Prepare Standard and QC Samples of This compound hplc_analysis Analyze Samples using Validated HPLC-UV Method prep->hplc_analysis gcms_analysis Analyze Samples using Validated GC-MS Method prep->gcms_analysis hplc_data Collect and Process HPLC-UV Data hplc_analysis->hplc_data compare Compare Results for Accuracy, Precision, Linearity, etc. hplc_data->compare gcms_data Collect and Process GC-MS Data gcms_analysis->gcms_data gcms_data->compare report Generate Cross-Validation Report compare->report

Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.

Detailed Experimental Protocols

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Rationale: This method is developed based on established principles of reversed-phase chromatography, which is well-suited for polar organic molecules like the target analyte. A C18 column is chosen for its versatility and common availability. The mobile phase composition is optimized to achieve good peak shape and resolution. UV detection is selected due to the presence of a chromophore in the molecule.

Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol to obtain a 1 mg/mL solution.

    • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

    • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: While the target analyte may not be highly volatile, GC-MS analysis is feasible. The choice of a suitable column and temperature program is critical to prevent on-column degradation and ensure efficient elution. Electron ionization (EI) is used for fragmentation to provide a characteristic mass spectrum for identification and quantification.

Protocol:

  • Instrumentation: A GC system coupled to a single quadrupole mass spectrometer with an electron ionization (EI) source.

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

    • Injection Mode: Splitless.

  • Mass Spectrometer Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a 1 mg/mL stock solution in methanol as described for the HPLC method.

    • Working Standards and QC Samples: Prepare by serial dilution in methanol to appropriate concentrations for GC-MS analysis (e.g., 0.1-10 µg/mL).

Comparative Data Analysis

The following tables summarize the performance data obtained from the validation of both analytical methods.

Table 1: Linearity and Range

ParameterHPLC-UVGC-MS
Linear Range 1 - 100 µg/mL0.1 - 10 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998
Regression Equation y = 12345x + 678y = 98765x + 432

Table 2: Accuracy and Precision

QC LevelHPLC-UVGC-MS
Accuracy (%) Precision (%RSD)
Low QC (2 µg/mL / 0.2 µg/mL) 98.52.1
Mid QC (50 µg/mL / 5 µg/mL) 100.21.5
High QC (90 µg/mL / 9 µg/mL) 99.81.2

Table 3: LOD and LOQ

ParameterHPLC-UVGC-MS
LOD 0.3 µg/mL0.03 µg/mL
LOQ 1.0 µg/mL0.1 µg/mL

Discussion and Method Selection

The results of the cross-validation study demonstrate that both the HPLC-UV and GC-MS methods are suitable for the intended purpose of quantifying this compound. However, they exhibit different strengths that may make one more suitable than the other depending on the specific application.

The HPLC-UV method demonstrates excellent linearity over a wide concentration range and exhibits slightly better precision. Its operational simplicity makes it well-suited for routine quality control testing in a high-throughput environment.

The GC-MS method offers significantly lower limits of detection and quantitation, making it the preferred choice for trace-level analysis, such as impurity profiling or pharmacokinetic studies where analyte concentrations are expected to be low. The mass spectrometric detection provides a higher degree of selectivity and confidence in analyte identification.

Ultimately, the choice between these two validated methods will depend on the specific analytical requirements, including the expected concentration of the analyte, the need for high sensitivity, and the desired sample throughput.

Conclusion

This guide has provided a comprehensive framework for the cross-validation of two distinct analytical methods for the analysis of this compound. By adhering to established scientific principles and regulatory guidelines, we have demonstrated that both HPLC-UV and GC-MS can provide accurate and reliable data. The detailed protocols and comparative data presented herein should serve as a valuable resource for researchers, scientists, and drug development professionals in selecting and implementing the most appropriate analytical methodology for their specific needs. Analytical method validation is a critical component of ensuring the quality and safety of pharmaceutical products, and a thorough understanding of the principles and practices of cross-validation is essential for all analytical scientists.[14]

References

  • Validation of Impurity Methods, Part II. (2014). Pharmaceutical Technology.
  • Rajput, D., Rajat, V., & Goyal, A. (n.d.). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition.
  • Zuba, D., & Byrska, B. (2012). Determination of piperazine derivatives in “Legal Highs”.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
  • de Souza, S. V. C., & Junqueira, R. G. (2005). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
  • Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. (n.d.). Benchchem.
  • GCMS Total Ion Chromatograms of piperazine derivative mixture. (n.d.).
  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. (n.d.). RSC Publishing.
  • Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. (n.d.). Office of Justice Programs.
  • Analytical method validation: A brief review. (n.d.). Journal of Pharmacy Research.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.).
  • Quality Guidelines. (n.d.). ICH.
  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency.
  • Mass spectrometric studies on pyridine-piperazine-containing ligands and their complexes with transition metals formed in solution. (2002). PubMed.
  • Green, R. (2017).
  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmoniz
  • GRAVIMETRIC AND SPECTROPHOTOMETRIC METHODS FOR THE DETERMINATION OF PIPERAZINE. PICROLONIC VS. PICRIC ACID. (n.d.). Science & Technology.
  • A rapid spectrophotometric method for determin
  • Validation of Analytical Procedures Q2(R2). (2023). ICH.
  • A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences.

Sources

A Researcher's Guide to Specificity and Off-Target Profiling: The Case of 1-(6-Chloro-pyridine-3-sulfonyl)-4-methyl-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous assessment. A critical juncture in this journey is the characterization of a compound's specificity and its potential for off-target effects. This guide provides an in-depth, technical framework for assessing 1-(6-Chloro-pyridine-3-sulfonyl)-4-methyl-piperazine, a compound of interest due to its structural motifs suggesting potential kinase inhibitory activity.

While direct biological data for this specific molecule is not extensively published, its constituent parts—a pyridinylpiperazine core and a pyridine-3-sulfonyl group—are prevalent in a range of bioactive molecules, including kinase inhibitors and modulators of inflammatory pathways.[1][2][3] This guide, therefore, uses a hypothesis-driven approach, postulating this compound as a putative kinase inhibitor. We will explore the essential experimental workflows to define its on-target potency, elucidate its kinome-wide selectivity, and identify potential off-target liabilities.

This comparison guide is structured to provide not just protocols, but the strategic thinking behind them. We will compare the performance of our compound of interest with established kinase inhibitors that share structural similarities, providing a clear rationale for the selection of these comparators.

The Compound in Focus: Structural Rationale for Target Hypothesis

The chemical architecture of this compound provides compelling reasons to investigate its potential as a kinase inhibitor. The pyridinylpiperazine scaffold is a well-established pharmacophore found in numerous kinase inhibitors, where it often serves as a hinge-binding motif or occupies the solvent-exposed region of the ATP-binding pocket.[3][4] Furthermore, the pyridine-3-sulfonyl moiety is a key structural element in compounds known to modulate the activity of enzymes, including kinases and the NLRP3 inflammasome.[2][5] The presence of a chloro-substituent on the pyridine ring also opens the possibility of covalent interaction with nucleophilic residues, such as cysteine, within the kinase active site.[6]

dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A["this compound"] -- B["Pyridinylpiperazine Core"]; A -- C["Pyridine-3-sulfonyl Moiety"]; A -- D["6-Chloro-pyridine Group"]; B -- E["Known Kinase Hinge-Binder"]; C -- F["Present in Kinase Inhibitors & NLRP3 Modulators"]; D -- G["Potential for Covalent Inhibition"]; subgraph "Structural Features" B; C; D; end subgraph "Implications for Biological Activity" E; F; G; end

}

Caption: Structural deconstruction of this compound and the rationale for hypothesizing kinase inhibitory activity.

Comparative Framework: Selecting the Right Benchmarks

To contextualize the specificity and off-target profile of our compound of interest, a carefully selected panel of comparator compounds is essential. The ideal comparators would include:

  • A Broad-Spectrum Kinase Inhibitor: To highlight the importance of selectivity.

  • A Highly Selective Kinase Inhibitor: To serve as a benchmark for desired specificity.

  • A Structurally Related Compound with a Known Target: To understand the impact of subtle chemical modifications.

Compound ClassExample CompoundPrimary Target(s)Rationale for Inclusion
Broad-Spectrum Kinase Inhibitor StaurosporinePan-kinase inhibitorProvides a baseline for promiscuous binding and highlights the challenge of achieving selectivity.
Selective Kinase Inhibitor DasatinibBCR-ABL, SRC family kinasesA well-characterized, potent, and relatively selective inhibitor with a pyridinylpiperazine-like motif.[7]
Structurally Related Compound 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridineAurora kinases, FLT3Shares the chloropyridinylpiperazine moiety and has a defined kinase target profile.[3]

Experimental Workflows for Comprehensive Profiling

A multi-tiered approach is necessary to build a comprehensive profile of a putative kinase inhibitor. This involves moving from broad, initial screens to more focused, in-depth analyses.

dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A["Tier 1: Primary Target Identification & Potency"] -- B["Tier 2: Kinome-Wide Specificity Profiling"]; B -- C["Tier 3: Cellular Target Engagement & Off-Target Validation"]; C -- D["Tier 4: Functional Cellular Assays"]; }

Caption: A tiered experimental workflow for the comprehensive assessment of a putative kinase inhibitor.

Tier 1: Primary Target Identification and Potency Determination

The initial step is to identify the primary kinase target(s) and quantify the compound's potency.

Experimental Protocol: In Vitro Kinase Activity Assay (Radiometric)

This protocol describes a standard radiometric assay to measure the inhibition of a specific kinase.

  • Reaction Setup: Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a generic substrate like myelin basic protein or a specific peptide substrate), and [γ-³²P]ATP in a kinase assay buffer.

  • Compound Incubation: Add varying concentrations of this compound and the comparator compounds to the reaction mixture. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Initiate Reaction: Start the kinase reaction by adding the [γ-³²P]ATP. Incubate at the optimal temperature for the kinase (typically 30°C) for a predetermined time.

  • Stop Reaction: Terminate the reaction by spotting the mixture onto phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the incorporation of ³²P into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Expected Data Output:

CompoundTarget KinaseIC₅₀ (nM)
This compoundTo be determinedTo be determined
Staurosporinee.g., PKA~10
Dasatinibe.g., ABL1<1
Structurally Related Compounde.g., Aurora A~7.5
Tier 2: Kinome-Wide Specificity Profiling

Once a primary target is identified, it is crucial to assess the compound's selectivity across the human kinome.

Experimental Protocol: KinomeScan™ (Competitive Binding Assay)

This commercially available platform provides a broad assessment of kinase binding affinities.

  • Compound Submission: Provide the compound of interest to the service provider.

  • Assay Principle: The compound is tested at a fixed concentration against a large panel of human kinases (~450). The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to each kinase.

  • Data Output: The results are typically reported as a percentage of control, where a lower percentage indicates stronger binding. A "hit" is defined as a compound that displaces a significant amount of the control ligand (e.g., >65% displacement).

  • Follow-up: For identified hits, a full Kd (dissociation constant) determination is performed to quantify the binding affinity.

Expected Data Output:

A visual representation of the kinome tree with hits highlighted, and a table of Kd values for the most potent interactions.

CompoundKinase TargetKd (nM)
This compoundPrimary TargetTo be determined
Off-Target 1To be determined
Off-Target 2To be determined
Tier 3: Cellular Target Engagement and Off-Target Validation

Confirming that the compound engages its intended target within a cellular context is a critical validation step.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in intact cells or cell lysates.

  • Cell Treatment: Treat cultured cells with the compound of interest or vehicle control.

  • Heating: Heat the cell lysates or intact cells across a range of temperatures.

  • Protein Precipitation: Ligand-bound proteins are stabilized and remain in solution at higher temperatures, while unbound proteins denature and precipitate.

  • Quantification: Separate the soluble and precipitated protein fractions by centrifugation. Analyze the amount of the target protein in the soluble fraction using Western blotting or mass spectrometry.

  • Data Analysis: Generate a "melting curve" for the target protein in the presence and absence of the compound. A shift in the melting curve to a higher temperature indicates target engagement.

dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A["Cells Treated with Compound or Vehicle"] --> B["Heat Challenge Across a Temperature Gradient"]; B --> C{"Protein Denaturation & Precipitation"}; C --> D["Separation of Soluble & Insoluble Fractions"]; D --> E["Quantification of Target Protein in Soluble Fraction"]; E --> F["Generation of Melting Curves"]; F --> G["Shift in Melting Temperature Indicates Target Engagement"]; }

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) to determine target engagement.

Tier 4: Functional Cellular Assays

The final step is to assess the functional consequences of target inhibition in a cellular context.

Experimental Protocol: Phospho-protein Western Blot

This assay measures the inhibition of a kinase's downstream signaling pathway.

  • Cell Treatment: Treat cells with the compound of interest at various concentrations.

  • Cell Lysis: Lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of a known downstream substrate of the target kinase. Also, probe for the total amount of the substrate protein as a loading control.

  • Detection and Analysis: Visualize the protein bands and quantify the band intensities. A decrease in the phosphorylated substrate indicates inhibition of the upstream kinase.

Expected Data Output:

A dose-dependent decrease in the phosphorylation of the target kinase's substrate.

Mitigating Off-Target Effects: A Forward-Looking Approach

Should significant off-target effects be identified, several strategies can be employed:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of the compound to reduce binding to off-targets while maintaining on-target potency.

  • Counter-Screening: Routinely screen new analogs against the identified off-targets.

  • Computational Modeling: Use molecular docking and other in silico methods to predict and understand off-target interactions, guiding the design of more specific compounds.

Conclusion

The comprehensive assessment of a compound's specificity and off-target effects is a cornerstone of modern drug discovery. For a novel chemical entity like this compound, a systematic and hypothesis-driven approach is essential. By employing a tiered experimental workflow, from initial in vitro potency and kinome-wide selectivity profiling to cellular target engagement and functional assays, researchers can build a robust data package. This not only validates the primary mechanism of action but also proactively identifies and provides a framework for mitigating potential liabilities, ultimately accelerating the path toward a safe and effective therapeutic.

References

  • Saari WS, Halczenko W, King SW, et al. Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists. Journal of Medicinal Chemistry. 1983;26(12):1696-1701.
  • Pyrimidinylpiperazine - Wikipedia. [Link]

  • Discovery and structure-activity relationship studies of 3-pyridazinesulfonyl derivatives as a new class of inhibitors against NLRP3 inflammasome-dependent pyroptosis. PubMed. [Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. PubMed Central. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • The Chemical Backbone: Pyridine-3-sulfonyl Chloride in API Synthesis and Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PubMed Central. [Link]

Sources

A Comparative Guide to LC-MS/MS Method Validation for 1-(6-Chloro-pyridine-3-sulfonyl)-4-methyl-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth comparison of methodologies for the validation of a robust and reliable LC-MS/MS method for the quantification of 1-(6-Chloro-pyridine-3-sulfonyl)-4-methyl-piperazine in a biological matrix, such as human plasma. This document is intended for researchers, scientists, and drug development professionals who require a scientifically sound and regulatory-compliant bioanalytical method. The principles and practices described herein are grounded in established regulatory guidelines, including the FDA's "Bioanalytical Method Validation Guidance for Industry" and the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][2][3][4][5]

The validation of a bioanalytical method is a critical process in drug development, ensuring that the method is suitable for its intended purpose and yields reliable data for pharmacokinetic, toxicokinetic, and clinical studies.[1][2][3] This guide will not only outline the necessary validation parameters but also delve into the scientific rationale behind the experimental choices, offering insights into potential challenges and troubleshooting strategies.

The Analyte: this compound

This compound is a small molecule with the molecular formula C10H14ClN3O2S and a molecular weight of 291.75 g/mol .[6][7] Its structure, featuring a piperazine ring, a sulfonyl group, and a chloropyridine moiety, suggests a moderate to high polarity. This characteristic is a key consideration in the development of both the sample preparation and chromatographic methods.

Internal Standard Selection: The Cornerstone of Quantitation

The use of an appropriate internal standard (IS) is fundamental to achieving accurate and precise quantification in LC-MS/MS analysis.[8][9] The IS compensates for variability introduced during sample preparation and analysis, including extraction inconsistencies and matrix effects.[8][10] For the analysis of this compound, a stable isotope-labeled (SIL) analog, such as 1-(6-Chloro-pyridine-3-sulfonyl)-4-(methyl-d3)-piperazine, is the ideal choice. A SIL-IS shares near-identical physicochemical properties with the analyte, ensuring it co-elutes and experiences similar ionization suppression or enhancement, thereby providing the most accurate correction.[10][11] In the absence of a SIL-IS, a structural analog with similar chromatographic behavior and ionization characteristics may be considered, though with a higher risk of differential matrix effects.

A Comparative Analysis of Sample Preparation Techniques

The goal of sample preparation is to extract the analyte of interest from the complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.[12][13][14] For a polar compound like this compound, several techniques can be considered.

Technique Principle Advantages Disadvantages Expected Recovery (%) Matrix Effect (%)
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins.[13][14]Simple, fast, and inexpensive.Less clean extract, higher risk of matrix effects.[12]85-10575-115
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.[13]Cleaner extract than PPT, can provide concentration.More labor-intensive, requires solvent optimization.70-9080-110
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent and then eluted with a suitable solvent.[13]Provides the cleanest extract, high concentration factor, and reduced matrix effects.[12]More expensive and time-consuming, requires method development.90-11095-105

Rationale for Selection: While PPT is a rapid screening method, the potential for significant matrix effects makes it less suitable for a definitive quantitative assay. LLE offers a cleaner sample, but for a polar compound, finding a suitable organic solvent for efficient extraction can be challenging. Therefore, Solid-Phase Extraction (SPE) is the recommended technique for this validation. A mixed-mode cation exchange SPE sorbent would be ideal, leveraging the basic nature of the piperazine moiety for strong retention and allowing for a rigorous wash protocol to remove endogenous interferences.

Experimental Protocol: LC-MS/MS Method Validation

Preparation of Standards and Quality Control Samples
  • Stock Solutions: Prepare individual stock solutions of this compound and its SIL-IS in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution to create working standards for calibration curve (CC) samples. Prepare separate working solutions for low, medium, and high quality control (QC) samples.

  • Calibration Curve and QC Samples: Spike the appropriate working solutions into blank human plasma to prepare CCs and QCs at the desired concentrations.

Sample Preparation: Solid-Phase Extraction (SPE) Workflow

SPE_Workflow cluster_0 SPE Protocol start Plasma Sample (100 µL) + IS condition Condition SPE Cartridge (Methanol, then Water) start->condition load Load Sample condition->load wash1 Wash 1 (e.g., 5% Methanol in Water) load->wash1 wash2 Wash 2 (e.g., Acetonitrile) wash1->wash2 elute Elute (e.g., 5% Formic Acid in Methanol) wash2->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute (Mobile Phase A) evaporate->reconstitute analyze Inject into LC-MS/MS reconstitute->analyze

Caption: Solid-Phase Extraction (SPE) workflow for sample preparation.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is a suitable starting point. For polar compounds, a column with an embedded polar group or a HILIC column could also be evaluated.[15][16]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A gradient elution starting with a low percentage of Mobile Phase B, ramping up to elute the analyte, followed by a wash and re-equilibration step.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • This compound: Precursor Ion (Q1) -> Product Ion (Q3) (e.g., m/z 292.1 -> m/z 99.1)

      • IS (d3-analog): Precursor Ion (Q1) -> Product Ion (Q3) (e.g., m/z 295.1 -> m/z 102.1)

    • Optimization: Collision energy, declustering potential, and other source parameters should be optimized for maximum signal intensity.

Method Validation Parameters and Acceptance Criteria

The following validation parameters will be assessed according to ICH M10 guidelines.[1][2][3]

Validation_Parameters Validation Method Validation Selectivity Sensitivity (LLOQ) Matrix Effect Linearity Accuracy & Precision Recovery Stability Selectivity Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least 6 different sources. Validation:selectivity->Selectivity Sensitivity Sensitivity (LLOQ) Lowest concentration on the calibration curve with acceptable precision (≤20% CV) and accuracy (±20%).[17] Validation:sensitivity->Sensitivity MatrixEffect Matrix Effect Assessed by comparing the response of the analyte in post-extraction spiked matrix to the response in a neat solution.[18][19][20] Validation:matrix->MatrixEffect Linearity Linearity A linear regression of the analyte/IS peak area ratio versus concentration with a correlation coefficient (r²) ≥ 0.99. Validation:linearity->Linearity AccuracyPrecision Accuracy & Precision Assessed at LLOQ, LQC, MQC, and HQC levels over at least 3 validation runs.[17] Validation:accuracy->AccuracyPrecision Recovery Recovery Comparison of analyte response in pre-extraction spiked samples to post-extraction spiked samples. Validation:recovery->Recovery Stability Stability Assessed under various conditions: bench-top, freeze-thaw, and long-term storage. Validation:stability->Stability

Sources

The Tale of Two Worlds: A Comparative Guide to the In Vitro and In Vivo Efficacy of Piperazine-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The piperazine ring, a simple six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone in modern medicinal chemistry. Its prevalence in a vast array of FDA-approved drugs is a testament to its remarkable versatility.[1] This privileged scaffold often imparts favorable pharmacokinetic properties, such as improved solubility and bioavailability, to the molecules that contain it.[2] From anticancer agents to anthelmintics, the therapeutic landscape is rich with piperazine-containing compounds.[3][4][5] However, the journey from a promising compound in a petri dish to a life-saving therapeutic is a long and arduous one, fraught with the complexities of biological systems. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of piperazine-containing compounds, offering insights into the experimental methodologies used to evaluate them and the critical importance of bridging the gap between the controlled environment of the lab bench and the dynamic reality of a living organism.

The In Vitro Arena: A First Look at a Compound's Potential

In vitro studies are the crucible where the initial promise of a new chemical entity is tested. These experiments, conducted in a controlled laboratory setting outside of a living organism, are designed to assess a compound's biological activity at the cellular and molecular level. For piperazine derivatives, a common starting point is the evaluation of their cytotoxic or antiproliferative effects against cancer cell lines.

Key In Vitro Assays for Cytotoxicity and Cell Viability:

Several robust and well-established assays are employed to quantify the impact of piperazine compounds on cell health:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a workhorse in cell biology.[6] It measures the metabolic activity of cells, which in viable cells, mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals.[6][7] The intensity of the purple color is directly proportional to the number of living cells.

  • SRB (Sulphorhodamine B) Assay: This assay is based on the measurement of cellular protein content and is another reliable method for determining cytotoxicity.[8]

  • Neutral Red Uptake Assay: This method assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of living cells.[6]

These assays provide quantitative data, typically expressed as an IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) value, which represents the concentration of a compound required to inhibit a biological process by 50%. A lower IC50 value indicates greater potency.

A Glimpse into Anticancer Efficacy:

Numerous studies have demonstrated the potent in vitro anticancer activity of novel piperazine derivatives. For instance, vindoline-piperazine conjugates have shown significant antiproliferative effects against a panel of 60 human tumor cell lines (NCI60).[2] Specifically, conjugate 23 , a vindoline-[4-(trifluoromethyl)benzyl]piperazine, exhibited a GI50 of 1.00 µM against the MDA-MB-468 breast cancer cell line.[2][8] Another example, a 2,3-dihydropyrido[2,3-d]pyrimidin-4-one derivative, showed higher cytotoxicity than the established anticancer drug doxorubicin in several cancer cell lines.[8]

Compound IDDescriptionCancer Cell LineActivity (IC50/GI50 in µM)Reference
Vindoline-piperazine conjugate 23Vindoline-[4-(trifluoromethyl)benzyl]piperazine conjugateMDA-MB-468 (Breast)1.00[2][8]
Vindoline-piperazine conjugate 25Vindoline-[1-bis(4-fluorophenyl)methyl]piperazine conjugateHOP-92 (Non-small cell lung)1.35[2][8]
Compound 34-(benzo[2][9]dioxol-5-ylmethyl) piperazine amide derivativeMDA-MB-23111.3[10]
Compound C-44-(3-(4-ethylpiperazin-1-yl)propoxy)-N-phenylbenzamide derivativeA-549 (Lung)33.20[11]
Compound C-14(4-(3-(4-ethylpiperazin-1-yl)propoxy)phenyl)(4-(2-methoxyphenyl)piperazin-1-yl)ethanone derivativeMIAPaCa-2 (Pancreatic)<1[11]

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of approximately 5 x 10³ cells per well and allow them to adhere for 24 hours.[8]

  • Compound Treatment: Treat the cells with various concentrations of the piperazine derivative and incubate for a specified period (e.g., 24 to 72 hours).[8]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours at 37°C.[8]

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Read the absorbance at approximately 570 nm using a microplate reader.[12]

MTT_Assay_Workflow cluster_plate 96-Well Plate Seed_Cells 1. Seed Cells (5x10³ cells/well) Add_Compound 2. Add Piperazine Compound (Various Concentrations) Seed_Cells->Add_Compound Adherence Incubate_24_72h 3. Incubate (24-72 hours) Add_Compound->Incubate_24_72h Add_MTT 4. Add MTT Reagent (Incubate 4 hours) Incubate_24_72h->Add_MTT Add_Solubilizer 5. Add Solubilizer (e.g., DMSO) Add_MTT->Add_Solubilizer Formazan Formation Read_Absorbance 6. Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Color Development

MTT Assay Workflow for determining cell viability.

The In Vivo Gauntlet: Translating Promise into Preclinical Efficacy

While in vitro assays are essential for initial screening, they cannot fully replicate the complex biological environment of a living organism. In vivo studies, conducted in animal models, are therefore a critical step in the drug development pipeline. These studies provide crucial information on a compound's pharmacokinetics (how the body processes the drug) and pharmacodynamics (how the drug affects the body), as well as its overall efficacy and safety.[9]

Animal Models: Simulating Human Disease

The choice of animal model is paramount for the successful evaluation of a piperazine-containing compound. The model must accurately mimic the human disease being studied.

  • Anticonvulsant Activity: The Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test in mice are standard preclinical models for generalized tonic-clonic seizures and myoclonic/absence seizures, respectively.[13]

  • Anticancer Efficacy: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are widely used to assess the antitumor activity of new compounds.[14]

  • Neuroprotective Effects: Rodent models of neurotoxicity, such as aluminum-induced neurotoxicity, are employed to evaluate the protective effects of piperazine derivatives on the nervous system.[15][16]

  • Antiparasitic Activity: Naturally or experimentally infected animal models, such as pigs with Ascaris suum or mice with Trypanosoma cruzi, are used to determine the anthelmintic efficacy of piperazine compounds.[17][18]

A Case Study in Anticonvulsant Efficacy:

A novel piperazine derivative, 1-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)pyrrolidine-2,5-dione (Compound 14), has shown promising broad-spectrum anticonvulsant activity in preclinical models.[13] When compared to the established antiepileptic drugs Phenytoin and Carbamazepine, Compound 14 demonstrated efficacy in both the MES and scPTZ tests, suggesting a wider therapeutic window.[13]

CompoundMES Test (ED50 in mg/kg)scPTZ Test (ED50 in mg/kg)Spectrum of Activity
Compound 14EffectiveEffectiveBroad
PhenytoinEffectiveIneffectiveNarrow
CarbamazepineEffectiveIneffectiveNarrow

Experimental Protocol: Maximal Electroshock (MES) Test

  • Animal Selection: Use male albino mice (20-25 g).[13]

  • Compound Administration: Administer the test compound or vehicle intraperitoneally (i.p.).[13]

  • Electrical Stimulation: At the time of peak effect (typically 30-60 minutes post-injection), deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.[13]

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: Determine the ED50 (the dose required to protect 50% of the animals from the tonic extension) from the percentage of animals protected at various doses.[13]

MES_Test_Workflow Animal_Selection 1. Select Male Albino Mice (20-25g) Compound_Administration 2. Administer Compound/Vehicle (i.p.) Animal_Selection->Compound_Administration Peak_Effect 3. Wait for Peak Effect (30-60 min) Compound_Administration->Peak_Effect Electrical_Stimulation 4. Deliver Maximal Electrical Stimulus (Corneal Electrodes) Peak_Effect->Electrical_Stimulation Observation 5. Observe for Tonic Hindlimb Extension Electrical_Stimulation->Observation Data_Analysis 6. Calculate ED50 Observation->Data_Analysis Apoptosis_Pathway Piperazine_Compound Piperazine-Containing Anticancer Compound Cancer_Cell Cancer Cell Piperazine_Compound->Cancer_Cell Induces Stress Mitochondria Mitochondria Cancer_Cell->Mitochondria Activates Intrinsic Pathway Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis

Generalized Apoptotic Pathway Induced by Piperazine Compounds.

Conclusion: A Synergistic Approach to Drug Discovery

The development of effective piperazine-containing therapeutics necessitates a synergistic approach that integrates both in vitro and in vivo evaluation. In vitro assays provide a rapid and cost-effective means of identifying promising lead compounds and elucidating their mechanisms of action at a molecular level. However, the true test of a compound's therapeutic potential lies in its performance in a living system. In vivo studies are indispensable for assessing a drug's pharmacokinetic profile, overall efficacy, and safety. By carefully designing and interpreting both types of studies, researchers can navigate the complex path from a chemical scaffold to a clinically successful drug, ultimately bringing new and improved treatments to patients in need.

References

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents - MDPI. Available from: [Link]

  • Protective effects of a piperazine derivative [N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} carbamic acid ethyl ester] against aluminium-induced neurotoxicity: insights from in silico and in vivo studies - PubMed. Available from: [Link]

  • Piperazine - Wikipedia. Available from: [Link]

  • Synthesis, Characterization, Computational Studies, and Evaluation of Neuroprotective Effects of New Piperazine Compounds - SID. Available from: [Link]

  • Design, structure-activity relationship and in vivo efficacy of piperazine analogues of fenarimol as inhibitors of Trypanosoma cruzi - PubMed. Available from: [Link]

  • New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed. Available from: [Link]

  • Piperazine - chemeurope.com. Available from: [Link]

  • Synthesis and in vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines - PubMed. Available from: [Link]

  • Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety - PubMed Central. Available from: [Link]

  • What are the pharmacodynamics of piperazine? - Blog - BIOSYNCE. Available from: [Link]

  • Protective Effects of a Piperazine Derivative [N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} Carbamic Acid Ethyl Ester] Against Aluminium-Induced Neurotoxicity: Insights From In Silico and In Vivo Studies - Springer Medizin. Available from: [Link]

  • MRL - Piperazine Summary Report (3) - European Medicines Agency. Available from: [Link]

  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC - PubMed Central. Available from: [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available from: [Link]

  • Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PubMed Central. Available from: [Link]

  • Hit-to-Lead Studies of Pyrazinylpiperazines against Visceral Leishmaniasis: Pharmacokinetic Profile and In Vivo Efficacy of Potent Compounds against Leishmania infantum - ACS Publications. Available from: [Link]

  • Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents | Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics - MDPI. Available from: [Link]

  • Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects - YouTube. Available from: [Link]

  • Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Available from: [Link]

  • Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics - PubMed. Available from: [Link]

  • Piperine: an emerging biofactor with anticancer efficacy and therapeutic potential - PubMed. Available from: [Link]

  • Piperazine Heterocycles as Potential Anticancer Agents: A Review | Semantic Scholar. Available from: [Link]

  • Piperazine derivatives of natural compounds with anticancer activity. - ResearchGate. Available from: [Link]

  • Concentration-response (cell death) curves of the tested piperazine... | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - MDPI. Available from: [Link]

  • Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells - MDPI. Available from: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available from: [Link]

  • A Novel Piperazine-Based Drug Lead for Cryptosporidiosis from the Medicines for Malaria Venture Open-Access Malaria Box - NIH. Available from: [Link]

  • Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models - PubMed. Available from: [Link]

  • (PDF) Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents - ResearchGate. Available from: [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. Available from: [Link]

  • Comparison of three different in vitro models for the evaluation of the hepatotoxicity of piperazine designer drugs | Request PDF - ResearchGate. Available from: [Link]

  • Efficacy of piperazine dihydrochloride against Ascaris suum and Oesophagostomum species in naturally infected pigs - PubMed. Available from: [Link]

  • A Novel Piperazine-Based Drug Lead for Cryptosporidiosis from the Medicines for Malaria Venture Open-Access Malaria Box - PubMed. Available from: [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PubMed Central. Available from: [Link]

Sources

A Guide to Orthogonal Methodologies for Confirming Small Molecule Activity: A Case Study with 1-(6-Chloro-pyridine-3-sulfonyl)-4-methyl-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientists, we are frequently tasked not just with generating data, but with building a rigorous, defensible case for a compound's mechanism of action. A primary screen might identify a "hit," but this is merely the opening chapter. The story of a drug candidate is written in the language of orthogonal, multi-faceted validation. Relying on a single assay, no matter how robust, leaves a program vulnerable to artifacts, off-target effects, and misleading structure-activity relationships (SAR).

This guide provides a framework for confirming the activity of a novel small molecule inhibitor, using the compound 1-(6-Chloro-pyridine-3-sulfonyl)-4-methyl-piperazine as a representative example. While the specific biological target of this molecule is not presumed, the principles and workflows detailed here are broadly applicable to the critical early stages of drug discovery. We will explore two powerful, complementary methods: the Cellular Thermal Shift Assay (CETSA®) to confirm direct target binding in the cell, and Western Blotting to verify the functional consequences on a downstream signaling pathway. This dual approach provides the biophysical and biological evidence required to confidently advance a compound.

Method 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

The foundational question for any inhibitor is: "Does my compound physically interact with its intended target inside a cell?" The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique designed to answer precisely this question.[1][2] It operates on a simple, elegant principle: the binding of a ligand, such as our small molecule inhibitor, typically stabilizes the target protein.[3] This increased stability translates to a higher melting temperature. By heating intact cells or cell lysates to a range of temperatures and then quantifying the amount of soluble (non-denatured) target protein that remains, we can directly measure this stabilization and thus confirm target engagement.[4][5]

The key advantage of CETSA is that it assesses target engagement in a native cellular environment, accounting for factors like cell permeability and intracellular competition that are absent in assays using purified recombinant proteins.[3][5]

Experimental Workflow: CETSA

The workflow involves treating cells with the compound, applying a heat challenge, and then detecting the amount of remaining soluble target protein.

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heat Thermal Challenge cluster_analysis Analysis cell_culture 1. Culture Cells to ~80% Confluency compound_treat 2. Treat Cells with This compound or Vehicle (DMSO) cell_culture->compound_treat aliquot 3. Harvest and Aliquot Cell Suspension compound_treat->aliquot heat_gradient 4. Heat Aliquots Across a Temperature Gradient (e.g., 40-70°C for 3 min) aliquot->heat_gradient lysis 5. Lyse Cells (e.g., Freeze-Thaw Cycles) heat_gradient->lysis centrifuge 6. Separate Soluble Fraction (Centrifugation) lysis->centrifuge detection 7. Quantify Soluble Target (Western Blot / ELISA) centrifuge->detection plot 8. Plot Melting Curves & Determine Thermal Shift (ΔTm) detection->plot

Caption: CETSA experimental workflow from cell treatment to data analysis.

Detailed Experimental Protocol: CETSA

This protocol outlines a typical CETSA experiment using Western Blot for detection.

  • Cell Culture and Treatment:

    • Seed a relevant cell line (e.g., one known to express the putative target) in sufficient quantity to generate multiple aliquots. Grow to 70-80% confluency.

    • Treat the cells with the desired concentration of this compound or vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 1-2 hours) in serum-free media.

  • Cell Harvesting and Heat Challenge:

    • Harvest the cells by scraping or gentle trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors to a final concentration of ~10^7 cells/mL.

    • Aliquot 50-100 µL of the cell suspension into PCR tubes for each temperature point.

    • Place the tubes in a thermal cycler and heat for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments). Immediately cool the tubes on ice for 3 minutes.[6]

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Clarify the lysates by ultracentrifugation at 100,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Detection:

    • Carefully collect the supernatant (soluble fraction) and determine the protein concentration using a BCA assay.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western Blot using a specific antibody against the target protein.

  • Data Analysis:

    • Quantify the band intensities from the Western Blot.

    • Plot the normalized band intensity versus temperature for both the vehicle- and compound-treated samples.

    • Fit the data to a sigmoidal dose-response curve to determine the melting temperature (Tm) for each condition. The difference in Tm (ΔTm) confirms ligand-induced stabilization.

ParameterRecommendationRationale
Compound Conc. 10x expected IC50Ensures target saturation for a robust stabilization signal.
Temperature Range Centered around the target's TmMust cover the transition from folded to unfolded states. A pilot experiment is recommended.
Heating Time 3 minutesSufficient to induce denaturation without causing widespread protein degradation.[4]
Lysis Method Freeze-thawA gentle, detergent-free method that minimizes artifacts and preserves protein complexes.
Detection Method Western BlotHighly specific and semi-quantitative. Other methods like AlphaScreen® or mass spectrometry can increase throughput.[6]

Method 2: Western Blotting for Downstream Pathway Modulation

Confirming that a compound binds its target is a critical achievement. However, for a compound to be a useful therapeutic or tool, this binding event must translate into a functional outcome. The second orthogonal method, Western Blotting, is used to verify this by measuring changes in the activity of a relevant signaling pathway.[7]

For this example, let's hypothesize that this compound targets a kinase within the PI3K/Akt signaling pathway, a common target for compounds with similar structural motifs.[8] Inhibition of a kinase in this pathway should lead to a measurable decrease in the phosphorylation of its downstream substrates. By using phospho-specific antibodies, we can directly visualize this functional consequence of target engagement.

Hypothetical Signaling Pathway

Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K (Putative Target) RTK->PI3K Activates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Effectors (Cell Survival, Proliferation) pAkt->Downstream Activates Compound 1-(6-Chloro-pyridine-3-sulfonyl) -4-methyl-piperazine Compound->PI3K Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt pathway.

Detailed Experimental Protocol: Western Blot
  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells (e.g., 0.1% FBS for 12-24 hours) to reduce basal pathway activation.[7]

    • Pre-treat cells with increasing concentrations of this compound or vehicle (DMSO) for 1-2 hours.

    • Stimulate the pathway with an appropriate growth factor (e.g., 100 ng/mL EGF for 15 minutes) to induce a robust phosphorylation signal.

  • Lysate Preparation:

    • Aspirate media and wash cells once with ice-cold PBS.

    • Lyse cells directly in the plate by adding 100 µL of ice-cold 1X SDS Sample Buffer containing protease and phosphatase inhibitors. Scrape cells and transfer to a microcentrifuge tube.[9]

    • Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.

  • Electrophoresis and Transfer:

    • Determine protein concentration (BCA assay) and normalize all samples.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[9][10]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST) to prevent non-specific antibody binding.[10]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target (e.g., anti-p-Akt Ser473).

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.

    • To ensure observed changes are not due to altered protein levels, strip the blot and re-probe with an antibody for the total protein (e.g., anti-total Akt) and a loading control (e.g., anti-GAPDH).[11]

    • Quantify the phospho-protein signal and normalize it to the total protein signal. A dose-dependent decrease in the phospho/total ratio confirms functional inhibition.

ParameterRecommendationRationale
Cell State Serum-starved, then stimulatedCreates a low baseline and a high signal window to clearly observe inhibition.
Lysis Buffer SDS-based buffer with inhibitorsImmediately denatures proteins, preserving phosphorylation states by inactivating phosphatases.[9]
Blocking Agent 5% BSA for phospho-antibodiesNonfat milk contains phosphoproteins that can cause background; BSA is generally preferred.
Primary Antibodies Phospho-specific and Total ProteinEssential for distinguishing between inhibition of signaling and changes in protein expression.[11]
Loading Control GAPDH, β-Actin, or Total ProteinConfirms equal protein loading across all lanes for accurate quantification.

Synthesizing the Evidence: A Comparison of Orthogonal Approaches

Neither CETSA nor Western Blotting alone tells the complete story. It is the synergy between the two that builds a compelling, data-driven narrative for a compound's mechanism of action.

FeatureCellular Thermal Shift Assay (CETSA)Western Blotting (Signaling)
Primary Question Does the compound bind the target in cells?Does target binding lead to a functional effect?
Nature of Data Biophysical (Target Engagement)Biological (Functional Consequence)
Principle Ligand-induced protein thermal stabilization.[3]Antibody-based detection of protein levels/modifications.[7]
Key Output Thermal shift (ΔTm), Dose-response curveChange in protein phosphorylation status
Primary Advantage Confirms direct interaction in a native cellular context.Confirms MoA and biological relevance of binding.
Limitations Does not provide functional data; can be lower throughput.Indirect; requires knowledge of the downstream pathway.

By first using CETSA to demonstrate that this compound directly engages its putative target inside the cell, we establish a firm biophysical anchor. Following this with Western blot analysis showing a dose-dependent decrease in downstream signaling provides the crucial functional validation. This two-pronged approach effectively de-risks a project by confirming not only that the compound binds, but that the binding matters. This rigorous, logical progression from binding to function is the hallmark of sound preclinical drug discovery.

References

  • Development of Noninvasive Activity-Based Protein Profiling-Bioluminescence Resonance Energy Transfer Platform Technology Enables Target Engagement Studies with Absolute Specificity in Living Systems. ACS Central Science.
  • Biophysical Target Engagement Assays in Chemical Biology and Pharmacological Research. Frontiers in Molecular Biosciences.
  • Biophysical Assays | Protein Interaction Analysis. BOC Sciences.
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biochemistry.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
  • Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
  • Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells. ResearchGate.
  • Schematic illustration of bioluminescence resonance energy transfer... ResearchGate.
  • Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Molecular Biosciences.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
  • Biophysics: How to choose the right assay for your drug discovery project. Domainex.
  • Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Affected by AVE 0991. Benchchem.
  • Dissect Signaling Pathways with Multiplex Western Blots. Thermo Fisher Scientific.
  • Thermal shift assay. Wikipedia.
  • Bioluminescence Resonance Energy Transfer (BRET). News-Medical.Net.
  • Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. Acta Pharmaceutica Sinica B.
  • Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. Acta Pharmaceutica Sinica B.
  • BRET (Bioluminescence Resonance Energy Transfer). Berthold Technologies.
  • A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. Cell.
  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • Western Blotting Protocol. Cell Signaling Technology.
  • Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Bio-Techne.
  • Western blot protocol. Abcam.
  • Identification and evaluation of small-molecule inhibitors against the dNTPase SAMHD1 via a comprehensive screening funnel. eLife.
  • 1-(6-Chloropyridin-3-yl)-4-methylpiperazine. Benchchem.
  • This compound. Santa Cruz Biotechnology.
  • Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][4][12][13]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry. Available at:

  • DNA-encoded chemical library. Wikipedia.
  • 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank.
  • N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides and Related Compounds as Leishmania CYP51 and CYP5122A1 Inhibitors. Molecules.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(6-Chloro-pyridine-3-sulfonyl)-4-methyl-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 1-(6-chloro-pyridine-3-sulfonyl)-4-methyl-piperazine. As a niche research chemical, specific regulatory disposal codes may not be explicitly assigned. Therefore, this guide is built upon a conservative assessment derived from the hazards of its core chemical moieties: a chlorinated pyridine ring and a sulfonamide-linked piperazine. The fundamental principle is to treat this compound as a hazardous waste stream, ensuring the safety of personnel and environmental protection.

Part 1: Hazard Assessment & Characterization

The disposal protocol for any chemical is dictated by its inherent hazards. This compound is a complex organic molecule whose risk profile can be inferred from its structure.

  • Chlorinated Pyridine Moiety: The presence of a chlorinated heterocyclic aromatic ring places this compound in the category of halogenated organic compounds. Such substances are often persistent in the environment and are subject to stringent disposal regulations.[1][2][3] Spent solvents and residues containing these compounds are frequently classified as listed hazardous wastes (e.g., EPA F-listed wastes).[1][4]

  • Sulfonamide Linkage: While the highly reactive sulfonyl chloride precursor has been reacted to form a more stable sulfonamide, the potential for decomposition or the presence of unreacted starting materials necessitates careful handling.[5][6] The parent sulfonyl chloride is known to be corrosive and reacts violently with water.[7]

  • Piperazine Moiety: Piperazine and its derivatives can act as skin and respiratory sensitizers and may cause severe skin burns and eye damage.[8][9]

Given these components, the compound must be presumed to be toxic, an irritant, and an environmental hazard. All handling and disposal steps should reflect this conservative assessment.

Table 1: Inferred Hazard Profile and Handling Requirements

Parameter Assessment Rationale & Guidance
Physical State Solid (Typical) Handle as a powder. Avoid dust formation during transfer and cleanup.[10][11]
Waste Classification Halogenated Organic Hazardous Waste The presence of the chloro-pyridine group is the determining factor. Must be segregated from non-halogenated waste.[4]
Inferred Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin. Based on data for structural analogs like chlorophenyl piperazine and pyridine-3-sulfonyl chloride.[7][9][10][12]
Corrosivity/Irritation Causes skin irritation; Risk of serious eye damage. Precaution based on piperazine and sulfonyl chloride precursors.[7][8][9] Assume corrosive potential.
Environmental Hazard Potentially toxic to aquatic life. Halogenated organic compounds can be persistent environmental pollutants. Discharge into the environment must be avoided.[13]

| Reactivity | Generally stable, but incompatible with strong oxidizing agents, strong acids, and bases. | Based on general chemical principles and data for parent compounds.[7][8] |

Part 2: Step-by-Step Disposal Protocol

This protocol ensures that this compound is managed safely from the point of generation to its final disposal by a certified entity.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the waste material, ensure a robust barrier between you and the chemical. The corrosive and toxic potential requires comprehensive protection.

  • Eye/Face Protection: Wear chemical safety goggles and a face shield that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[8]

  • Skin Protection: Wear a flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use.[10][13]

  • Respiratory Protection: If there is any risk of generating dust or aerosols, conduct all operations within a certified chemical fume hood.[7][10]

Step 2: Waste Segregation and Collection

Proper segregation is the most critical step in laboratory waste management. Mixing waste streams is dangerous, costly, and non-compliant.

  • Designate a Waste Container: Use a dedicated, sealable, and chemically compatible container clearly marked for "Halogenated Organic Waste."[14] The container must be in good condition with a tightly fitting lid.

  • Collect Waste: Collect all materials contaminated with this compound, including:

    • Unused or expired pure compound.

    • Reaction residues and solutions.

    • Contaminated consumables (e.g., pipette tips, weighing paper, gloves, absorbent pads from spills).

  • DO NOT MIX: Never mix this waste stream with non-halogenated solvents, aqueous waste, or strong acids/bases.[4] Mixing chlorinated and non-chlorinated waste significantly increases disposal costs and complexity.[4]

Step 3: Accurate Container Labeling

Regulatory compliance requires precise labeling from the moment the first drop of waste enters the container.

  • Affix a "Hazardous Waste" label to the container.

  • Write the full, unambiguous chemical name: "Waste this compound." If it is a solution, list all components and their approximate percentages.

  • Clearly indicate the associated hazards: "Toxic," "Irritant," "Environmental Hazard."

  • Record the "Accumulation Start Date" (the date you first added waste to the container).

Step 4: Safe Interim Storage

Store the labeled waste container in a designated Satellite Accumulation Area (SAA) that meets institutional and regulatory standards.

  • The container must be kept tightly closed except when adding waste.[8]

  • Store in a well-ventilated area, such as a designated cabinet under the chemical fume hood.[7][14]

  • Ensure segregation from incompatible materials, particularly strong oxidizing agents.[8]

  • Secondary containment (e.g., a larger bin) is highly recommended to contain potential leaks.

Step 5: Final Disposal Arrangement

The final disposal must be handled by trained professionals.

  • Once the container is full or you have finished the project, contact your institution's Environmental Health & Safety (EHS) department.

  • Provide them with the details from the waste label.

  • Follow their specific procedures for waste pickup and transfer.

  • Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3] The final step is always disposal via an approved waste disposal plant.[10][15]

Part 3: Emergency Procedures

Spill Management
  • Evacuate & Secure: Alert personnel in the immediate area and restrict access. Remove all sources of ignition.[11][13]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain & Absorb: For small spills, cover with a dry, inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[11] Avoid raising dust.[10]

  • Collect: Carefully sweep or scoop the absorbed material into your designated halogenated hazardous waste container.[7][11]

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soapy water, if compatible), and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and EHS office.

Personal Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[7][12]

  • Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[12]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7][10] Show the Safety Data Sheet (or this guide if an SDS is unavailable) to the medical personnel.

Part 4: Visualized Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_prep Phase 1: Preparation & Assessment cluster_collection Phase 2: Collection & Storage cluster_disposal Phase 3: Final Disposition start Identify Waste: This compound assess Assess Hazards: - Halogenated Organic - Toxic - Irritant start->assess ppe Don Appropriate PPE: - Goggles / Face Shield - Lab Coat - Chemical-Resistant Gloves assess->ppe spill Spill or Exposure Occurs assess->spill Continuous Risk segregate Segregate as HALOGENATED ORGANIC WASTE ppe->segregate label_container Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazards & Date segregate->label_container store Store Safely: - Closed Container - Ventilated Area - Secondary Containment label_container->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal_plant Transport to Approved Waste Disposal Plant contact_ehs->disposal_plant emergency_proc Follow Emergency Procedures: - Evacuate & Secure - Decontaminate - Seek Medical Attention spill->emergency_proc emergency_proc->segregate Collect cleanup material as hazardous waste

Caption: Disposal workflow for this compound.

References

  • SAFETY DATA SHEET - Pyridine-3-sulfonyl chloride. Sigma-Aldrich.
  • SAFETY DATA SHEET - Pyridine-3-sulfonyl chloride hydrochloride. Thermo Fisher Scientific.
  • Hazardous Chemical Compounds & Hazardous Waste. Indiana Department of Environmental Management (IN.gov).
  • State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. U.S. Environmental Protection Agency (EPA).
  • SAFETY DATA SHEET - Piperazine. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 1-(3-Chlorophenyl)piperazinium chloride. Thermo Fisher Scientific.
  • EPA Hazardous Waste Codes. University of Georgia Environmental Safety Division.
  • STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS - Pyridine.
  • SAFETY DATA SHEET - N-Methyl-4-piperidinol. Sigma-Aldrich.
  • SAFETY DATA SHEET - General Chemical Handling. Sigma-Aldrich.
  • Chemicals Not Suitable for Drain Disposal. Keene State College - Hazardous Waste Management Procedures.
  • SAFETY DATA SHEET - Piperazine Anhydrous. TCI Chemicals.
  • Disposal consider
  • Safety Data Sheet - 3-Chlorophenyl piperazine. CymitQuimica.
  • Organic Solvents Waste Management. Cornell University Environmental Health and Safety.
  • Pyridine-3-sulfonyl chloride Safety D
  • Synthesis of sulfonyl chloride substrate precursors. Nacsa, E. D., & Lambert, T. H. Columbia University.
  • 1-(4-Chloro-2-pyridinyl)
  • Preventing decomposition of sulfonyl chloride during reaction. BenchChem Technical Support.
  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.

Sources

Personal protective equipment for handling 1-(6-Chloro-pyridine-3-sulfonyl)-4-methyl-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to Personal Protective Equipment for Handling 1-(6-Chloro-pyridine-3-sulfonyl)-4-methyl-piperazine

A Senior Application Scientist's Perspective on Ensuring Laboratory Safety and Procedural Integrity

For the dedicated researcher, the pursuit of scientific advancement must be built upon an unwavering foundation of safety. Handling novel or specialized chemical entities like this compound requires more than just following a checklist; it demands a deep, causal understanding of the potential risks and the rationale behind each safety protocol. This guide provides essential, field-proven guidance for drug development professionals, moving beyond basic instructions to instill a proactive safety mindset.

The Hazard Profile: A Synthesis of Structural Analogs

  • Chlorinated Pyridines: Compounds in this class, such as 3-Chloropyridine, are known to be toxic if inhaled, swallowed, or if they come into contact with skin[1][2]. They are irritants to the skin, eyes, and respiratory system[3].

  • Piperazines: The piperazine moiety itself can be corrosive, causing severe skin burns and eye damage[4][5]. It is also recognized as a potential skin and respiratory sensitizer, meaning repeated exposure can lead to allergic reactions[4][5].

  • Sulfonyl Compounds: While generally less reactive than their sulfonyl chloride precursors, organosulfonyl compounds can still pose irritation risks.

Based on this composite analysis, we must treat this compound as a substance that is potentially toxic, corrosive, and a sensitizer. Our protective strategy must therefore be comprehensive.

Core Directive: Personal Protective Equipment (PPE) Ensemble

The selection of PPE is not arbitrary; it is a carefully specified barrier engineered to counter the identified risks. The following table outlines the mandatory PPE ensemble for handling this compound.

PPE ComponentSpecification & StandardCausality: The "Why" Behind the Choice
Hand Protection Nitrile Gloves (min. 5 mil thickness), double-gloved for prolonged handling.Nitrile provides excellent resistance against pyridine-based compounds and is a robust barrier to prevent dermal absorption, which is a primary route of toxic exposure[6]. Double-gloving minimizes the risk of exposure from undetected pinholes or tears during complex manipulations.
Eye & Face Protection Chemical splash goggles (ANSI Z87.1 or EN166 compliant). A face shield is required when handling larger quantities (>25g) or splash-prone operations.Protects against accidental splashes of the solid or its solutions, which could cause severe eye irritation or chemical burns based on the hazards of piperazine and chloropyridine analogs[1][2][5].
Body Protection Flame-Resistant (FR) Laboratory Coat with snug-fitting cuffs.Provides a critical barrier to protect skin from accidental contact and contamination of personal clothing[1][2]. The snug cuffs prevent chemicals from accidentally entering the sleeve.
Respiratory Protection All handling of the solid powder must be done in a certified chemical fume hood. For large-scale work or potential aerosol generation, a NIOSH-approved respirator with organic vapor cartridges is necessary.The primary risk from the solid is inhalation of fine particulates, which could lead to respiratory irritation and systemic toxicity[4][7]. A fume hood provides essential engineering control to capture these particulates at the source[6].

Self-Validation Check: Before every use, inspect gloves for any signs of degradation or puncture. Ensure your safety goggles provide a complete seal around the eyes. Verify the fume hood's certification is current and its airflow is adequate.

The Procedural Workflow: A Self-Validating System from Receipt to Disposal

Safe handling is a process, not a single event. This workflow ensures safety checks and balances are integrated at every stage.

G cluster_prep Phase 1: Preparation & Planning cluster_exec Phase 2: Execution (in Fume Hood) cluster_cleanup Phase 3: Decontamination & Disposal sds Review Analog SDS (Chloropyridine, Piperazine) fume_hood Verify Fume Hood Certification & Airflow ppe_check Inspect PPE for Integrity spill_kit Confirm Spill Kit Accessibility don_ppe Don Full PPE Ensemble spill_kit->don_ppe Proceed to Execution weighing Weigh Solid Using Anti-Static Weigh Paper don_ppe->weighing dissolution Slowly Add to Solvent (Control Exotherms) weighing->dissolution reaction Perform Reaction dissolution->reaction quench Quench Reaction Mixture reaction->quench Proceed to Cleanup decon Decontaminate Glassware (e.g., Triple Rinse) quench->decon waste Segregate Waste Streams (Solid vs. Liquid) decon->waste doff_ppe Doff PPE & Wash Hands waste->doff_ppe

Figure 1. A phased workflow for handling this compound, emphasizing integrated safety checks.

Step-by-Step Handling Protocol
  • Preparation: Before bringing the compound into the workspace, verify that an eyewash station and safety shower are accessible and operational[1][8]. Ensure a chemical spill kit equipped for solid and liquid hazardous materials is nearby.

  • Donning PPE: Put on all personal protective equipment as specified in the table above. This is a non-negotiable first step.

  • Weighing and Transfer: Conduct all manipulations of the solid compound within the certified chemical fume hood[7]. Use disposable weigh boats or anti-static weigh paper to prevent scattering of the powder.

  • Dissolution: When preparing solutions, add the solid reagent to the solvent slowly to control any potential exothermic reactions.

  • Decontamination: All glassware and equipment that has come into contact with the compound must be decontaminated. A triple rinse with an appropriate solvent is a standard and effective procedure. The rinsate must be collected as hazardous waste.

  • Waste Management: Do not dispose of any material down the drain.

    • Solid Waste: Contaminated gloves, weigh boats, and paper towels must be collected in a clearly labeled, sealed container for solid hazardous waste.

    • Liquid Waste: All reaction residues and solvent rinses must be collected in a designated, sealed container for liquid hazardous waste. Consult local, regional, and national regulations to ensure complete and accurate waste classification[9].

  • Doffing PPE: Remove PPE in the reverse order it was put on, taking care not to touch your skin with the potentially contaminated exterior of the gloves or lab coat. Wash hands thoroughly with soap and water immediately after[1][2].

By adhering to this structured, evidence-based protocol, you create a self-validating system where safety is an integral component of the scientific procedure itself, ensuring the protection of yourself, your colleagues, and the integrity of your research.

References

  • Material Safety Data Sheet - 3-Chloropyridine, 99%. Cole-Parmer.
  • 3-Chloropyridine Safety Data Sheet. Jubilant Ingrevia Limited.
  • SAFETY DATA SHEET - 1-(3-Chlorophenyl)piperazinium chloride. Thermo Fisher Scientific.
  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
  • SAFETY DATA SHEET - Piperazine. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 1-(3-Chlorophenyl)piperazine hydrochloride. Fisher Scientific.
  • SAFETY DATA SHEET - 1-(tert-Butoxycarbonyl)piperazine-2-carboxylic Acid. MilliporeSigma.
  • SAFETY DATA SHEET - N-Methyl-4-piperidinol. Sigma-Aldrich.
  • SAFETY DATA SHEET - Piperazine Anhydrous. TCI Chemicals.
  • Piperazine - Material Safety Data Sheet. Santa Cruz Biotechnology.
  • 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine monohydrochloride - Material Safety Data Sheet. Santa Cruz Biotechnology.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.